Product packaging for N-Fmoc-iminodiacetic acid(Cat. No.:CAS No. 112918-82-8)

N-Fmoc-iminodiacetic acid

Cat. No.: B047681
CAS No.: 112918-82-8
M. Wt: 355.3 g/mol
InChI Key: LNHILYINDTUUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-iminodiacetic acid is a specialized, Fmoc-protected amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its primary research value lies in its ability to introduce a chelating iminodiacetyl group into synthetic peptides. The mechanism involves standard Fmoc-chemistry deprotection with piperidine, allowing for sequential chain elongation, while the iminodiacetic acid moiety remains on the peptide backbone. This functional group is a potent chelator of divalent metal ions such as Ni²⁺, Cu²⁺, and Zn²⁺.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO6 B047681 N-Fmoc-iminodiacetic acid CAS No. 112918-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[carboxymethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c21-17(22)9-20(10-18(23)24)19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHILYINDTUUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112918-82-8
Record name N-Fmoc-iminodiacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Fmoc-iminodiacetic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of N-Fmoc-iminodiacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Fmoc-iminodiacetic acid (Fmoc-IDA) is a bifunctional molecule that has garnered significant attention in the fields of peptide chemistry, bioconjugation, and drug development. Its unique structure, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group and a metal-chelating iminodiacetic acid (IDA) moiety, allows for a diverse range of applications. This guide provides a comprehensive overview of the core mechanisms of action of Fmoc-IDA, detailing its role in solid-phase peptide synthesis (SPPS), its utility as a versatile linker, and its application in the development of targeted therapeutics and diagnostic agents. We will delve into the chemical principles governing its reactivity, provide validated experimental protocols, and explore its potential in advanced biomedical research.

Introduction to this compound

Chemical Structure and Properties

N-α-Fmoc-iminodiacetic acid is a derivative of the simplest amino acid, glycine, where the amine is protected by an Fmoc group and also substituted with two carboxymethyl groups. This structure imparts a unique set of chemical properties that are central to its mechanism of action.

  • The Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a well-established protecting group for amines in peptide synthesis. Its key feature is its lability to bases, typically piperidine, which allows for its removal under mild conditions that do not affect other protecting groups commonly used in peptide chemistry.

  • The Iminodiacetic Acid (IDA) Moiety: The IDA portion of the molecule is a powerful chelating agent, capable of coordinating with a variety of metal ions, including Ni²⁺, Cu²⁺, Zn²⁺, and Co²⁺. This property is exploited in immobilized metal affinity chromatography (IMAC) and for the development of metal-binding bioconjugates.

Key Applications Overview

The bifunctional nature of Fmoc-IDA has led to its use in a wide array of applications:

  • Solid-Phase Peptide Synthesis (SPPS): Fmoc-IDA can be used as a building block to introduce a chelating site into a peptide sequence or as a linker to attach the peptide to a solid support.

  • Bioconjugation: The IDA moiety can be used to conjugate peptides to other molecules, such as proteins, drugs, or imaging agents, often through metal-ion-mediated complexation.

  • Drug Delivery: The ability to chelate radioactive metal ions makes Fmoc-IDA a valuable tool in the development of radiopharmaceuticals for targeted cancer therapy and diagnostic imaging.

  • Biosensors: The metal-chelating properties of IDA can be harnessed to create biosensors that detect the presence of specific metal ions.

Core Mechanism of Action: The Dual Functionality of Fmoc-IDA

The versatility of Fmoc-IDA stems from the distinct and orthogonal reactivity of its two key components: the Fmoc group and the iminodiacetic acid moiety.

The Fmoc Group: A Reversible Shield for Amine Reactivity

The primary role of the Fmoc group is to temporarily block the reactivity of the iminodiacetic acid's secondary amine during chemical synthesis. This protection is crucial to prevent unwanted side reactions during processes like peptide chain elongation.

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction. The process is initiated by a base, most commonly a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

The mechanism proceeds as follows:

  • Proton Abstraction: The piperidine base abstracts the acidic proton from the C9 position of the fluorenyl group.

  • Elimination: This abstraction leads to the formation of a dibenzofulvene intermediate and the release of carbon dioxide and the deprotected amine.

  • Scavenging: The highly reactive dibenzofulvene is subsequently scavenged by piperidine to form a stable adduct, preventing it from reacting with other components in the reaction mixture.

Fmoc_Deprotection Fmoc_IDA Fmoc-Protected Amine Proton_Abstraction Proton Abstraction at C9 of Fluorene Fmoc_IDA->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction + Intermediate Dibenzofulvene Intermediate Proton_Abstraction->Intermediate Deprotected_Amine Deprotected Amine Intermediate->Deprotected_Amine Releases Adduct Piperidine-Dibenzofulvene Adduct Intermediate->Adduct Scavenger Piperidine (Scavenger) Scavenger->Adduct Traps

Caption: Mechanism of Fmoc deprotection by piperidine.

This protocol describes the standard procedure for removing the Fmoc protecting group from a resin-bound peptide.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Incubation: Drain the DMF from the resin and add the deprotection solution. Incubate for 5-10 minutes at room temperature with gentle agitation.

  • Second Incubation: Drain the deprotection solution and repeat the incubation with a fresh portion of the solution for another 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

  • Verification: A qualitative test, such as the Kaiser test, can be performed to confirm the complete deprotection of the amine.

The Iminodiacetic Acid Moiety: A Hub for Chelation and Conjugation

Once the Fmoc group is removed, the iminodiacetic acid moiety becomes available for a variety of chemical modifications, most notably metal ion chelation and conjugation to other molecules.

The IDA group is a tridentate ligand, meaning it can form three coordinate bonds with a single metal ion through its nitrogen atom and the two carboxylate oxygen atoms. This forms a stable pincer-like complex. The ability to chelate metal ions is fundamental to several applications.

IDA_Chelation cluster_reactants Reactants IDA Iminodiacetic Acid (IDA) Moiety (-N(CH₂COOH)₂) Complex Stable Tridentate Complex IDA->Complex Coordinates via 1 Nitrogen IDA->Complex Coordinates via 2 Carboxylate Oxygens Metal Metal Ion (e.g., Ni²⁺, Cu²⁺) Metal->Complex SPPS_Workflow start Start: Amino-functionalized Resin attach 1. Attach Fmoc-IDA to Resin start->attach deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) attach->deprotect1 couple 3. Couple First Fmoc-Amino Acid deprotect1->couple deprotect2 4. Fmoc Deprotection couple->deprotect2 elongate 5. Repeat Coupling & Deprotection Cycles deprotect2->elongate cleave 6. Cleave Peptide from Resin (e.g., TFA cocktail) elongate->cleave end End: Purified Peptide cleave->end

N-Fmoc-iminodiacetic Acid: A Multifunctional Scaffold for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: N-Fmoc-iminodiacetic acid (Fmoc-Ida-OH) is a versatile bifunctional molecule that has emerged as a critical tool in diverse fields, from peptide chemistry to drug delivery and biomaterials. Its unique structure, featuring a base-labile Fmoc protecting group and a robust iminodiacetate metal-ion chelation motif, provides a dual functionality that is highly valued in complex molecular construction. This guide offers an in-depth exploration of the core applications of Fmoc-Ida-OH, presenting its mechanistic principles, detailed experimental protocols, and forward-looking applications for professionals in chemical and biomedical research.

Fundamentals of this compound

This compound is an amino acid derivative characterized by a central imino nitrogen atom bonded to two carboxymethyl groups and a 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This arrangement confers a unique combination of chemical properties that are central to its utility.

  • The Fmoc Group: This well-established protecting group is stable to acidic conditions but is readily cleaved by a base-catalyzed β-elimination reaction, typically using a solution of piperidine in an organic solvent.[3][4] This orthogonality makes it a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[5]

  • The Iminodiacetate Core: The iminodiacetic acid (IDA) moiety is a powerful tridentate chelating agent, capable of forming stable complexes with a wide range of metal ions through coordination with the tertiary amine and the two carboxylate groups.[1][6] This property is the basis for its use in affinity chromatography, biosensing, and medical imaging.[7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 112918-82-8[1][9]
Molecular Formula C₁₉H₁₇NO₆[9][10]
Molecular Weight 355.34 g/mol [9][10]
Appearance White to off-white powder[9]
Melting Point 213-220 °C[9][11]
Purity (HPLC) ≥99%[9]
Storage 2-8°C

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The most prevalent application of Fmoc-Ida-OH is in Fmoc-based SPPS. Its structure allows it to serve not as a typical alpha-amino acid, but as a unique scaffold or linker within a peptide sequence.

Mechanism: The Fmoc Deprotection Cycle

The success of Fmoc-SPPS hinges on the selective and efficient removal of the Fmoc group at each cycle to expose a free amine for the next coupling step. This process is a classic example of a base-induced elimination reaction.

Caption: Mechanism of Fmoc group removal using piperidine.

The causality behind choosing piperidine is its efficacy as a secondary amine that not only abstracts the acidic proton from the fluorenyl group but also acts as a scavenger for the resulting dibenzofulvene byproduct, preventing its side reactions with the newly liberated amine.[4]

Application as a Bifunctional Scaffold

Once incorporated into a peptide chain, Fmoc-Ida-OH presents two free carboxylic acid groups (after deprotection of any side-chain esters). This allows it to act as a branching point for the synthesis of complex structures, such as:

  • Dendrimeric Peptides: Building multiple peptide chains from a single point.

  • Chelating Peptidomimetics: Introducing a metal-binding site at a specific location within a peptide sequence.

  • Surface Immobilization: Providing two anchor points for conjugating the peptide to a surface or nanoparticle.

Detailed Protocol: Manual Coupling of Fmoc-Ida-OH to a Resin-Bound Peptide

This protocol describes a self-validating system for coupling Fmoc-Ida-OH onto a resin with a free N-terminal amine. Each wash step is critical to remove excess reagents and byproducts, ensuring high purity in the subsequent step.

Materials:

  • Peptide-resin with a free amine (e.g., H-Gly-Wang Resin)

  • Fmoc-Ida-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Reaction vessel with a frit

Procedure:

  • Resin Swelling: Swell 100 mg of the peptide-resin (e.g., 0.5 mmol/g loading) in 2 mL of DMF for 30 minutes in the reaction vessel. Drain the DMF.[12]

  • Activation of Fmoc-Ida-OH: In a separate vial, dissolve 3 equivalents of Fmoc-Ida-OH (53.3 mg, 0.15 mmol) and 2.9 equivalents of HATU (55.1 mg, 0.145 mmol) in 1 mL of DMF.

  • Coupling Reaction: Add 6 equivalents of DIPEA (52 µL, 0.3 mmol) to the activated Fmoc-Ida-OH solution. Immediately add this solution to the swollen resin.

  • Agitation: Agitate the mixture at room temperature for 2 hours. The use of HATU as an activator is a deliberate choice due to its high efficiency and low rate of racemization compared to older carbodiimide reagents.[13]

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL). This extensive washing is crucial to remove any unreacted starting materials and coupling byproducts.[12]

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A negative result (beads remain yellow) indicates the successful consumption of all free primary amines, thus validating the completion of the coupling step.

  • Final Wash and Storage: Wash the resin with DCM (3 x 2 mL) and dry under vacuum. The resin is now ready for the next Fmoc deprotection cycle.

The Iminodiacetate Moiety: A High-Affinity Chelator

The IDA functional core of the molecule provides a powerful platform for applications involving metal ions.[9]

Principles of Metal Ion Chelation

The IDA moiety acts as a tridentate ligand, coordinating with metal ions through the lone pair of electrons on the nitrogen atom and the two carboxylate oxygen atoms. This forms two stable five-membered chelate rings, a thermodynamically favorable arrangement.[6][8]

Caption: Tridentate chelation of a metal ion by the IDA core.

Applications Driven by Chelation
  • Immobilized Metal-Ion Affinity Chromatography (IMAC): When IDA is covalently attached to a solid support (like agarose or a membrane), it can be "charged" with metal ions such as Ni²⁺ or Cu²⁺. This creates an affinity matrix for purifying proteins that have an affinity for these metals, most notably those engineered with a polyhistidine-tag (His-tag).[14][15]

  • Targeted Drug Delivery & Radiopharmaceuticals: The IDA core is used to chelate radioactive isotopes like technetium-99m (⁹⁹ᵐTc). Derivatives of IDA are key components of hepatobiliary imaging agents (HIDA scans) used in nuclear medicine to diagnose conditions of the liver and gallbladder.[7][16] This principle can be extended to targeted radionuclide therapy by chelating therapeutic isotopes.

  • Biomaterials and Biosensors: The ability to complex with transition metals allows for the development of novel biomaterials with catalytic activity or sensors where the metal ion's properties (e.g., fluorescence, redox potential) change upon binding to an analyte.[9]

This compound as a Versatile Linker

A linker is a chemical moiety that covalently connects two or more molecules. Fmoc-Ida-OH is an excellent starting point for creating sophisticated linkers due to its defined structure and orthogonal handles.

Linker Design for Bioconjugation

In bioconjugation, such as the construction of Antibody-Drug Conjugates (ADCs), a linker tethers a potent cytotoxic drug to a monoclonal antibody.[17] While Fmoc-Ida-OH is not a complete linker itself, it serves as an ideal scaffold. One carboxyl group can be used to attach to the antibody (via an amine on the antibody), while the other can be used to attach the drug. The Fmoc-protected amine provides a third handle for further modification.

ADC_Workflow Start Fmoc-Ida-OH Scaffold Step1 Step 1: Couple Drug (to COOH-1) Start->Step1 Step2 Step 2: Couple Spacer (to COOH-2) Step1->Step2 Step3 Step 3: Deprotect Fmoc (Expose Amine) Step2->Step3 Step4 Step 4: Conjugate to Antibody (via Amine) Step3->Step4 End Final Antibody-Drug Conjugate (ADC) Step4->End

Caption: Conceptual workflow for using Fmoc-Ida-OH in ADC synthesis.

Selectively Cleavable Linkers

The IDA structure can be incorporated into linkers designed to be cleaved under specific physiological conditions. For example, ester bonds formed with the IDA carboxyl groups can be designed to be susceptible to hydrolysis by specific enzymes or pH changes within a target cell, releasing a payload.[18]

Safety and Handling

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[19][20]

  • Personal Protective Equipment (PPE): Always handle with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[19][21]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid generating dust.[21]

  • Storage: Store in a tightly closed container in a cool, dry place (recommended 2-8°C).[9]

Conclusion and Future Outlook

This compound is far more than a simple protected amino acid. Its dual nature as both a protected, bifunctional building block for peptide synthesis and a high-affinity metal chelator makes it a uniquely powerful tool. Its applications in SPPS enable the creation of non-linear and modified peptides, while its chelating properties are foundational to established techniques in protein purification and medical diagnostics.

Future research will likely focus on leveraging this dual functionality in more integrated ways. We can anticipate the development of novel "theranostic" agents where a peptide synthesized using an Fmoc-Ida-OH scaffold targets a specific tissue, and the IDA moiety chelates a metal ion for simultaneous imaging and therapy. Furthermore, its role as a precise, trivalent linker in the burgeoning field of antibody-drug conjugates and other complex bioconjugates is poised for significant expansion. For the drug development professional and the research scientist, a thorough understanding of this versatile molecule opens new avenues for innovation in molecular design and function.

References

An In-depth Technical Guide to N-Fmoc-iminodiacetic Acid: Structure, Functionality, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of N-Fmoc-iminodiacetic acid (Fmoc-Ida-OH), a versatile building block in contemporary chemical and biological sciences. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core structural features, the functional significance of its constituent groups, and its practical applications, particularly in the realms of peptide synthesis and bioconjugation. The content herein is structured to offer not just procedural guidance but also a deeper understanding of the underlying chemical principles that govern its utility.

Unveiling the Molecular Architecture of this compound

This compound is a synthetic amino acid derivative with the chemical formula C₁₉H₁₇NO₆ and a molecular weight of 355.34 g/mol .[1] Its structure is characterized by three principal functional moieties, each imparting distinct chemical properties that are harnessed in various synthetic strategies.

A defining feature of this compound is the 9-fluorenylmethoxycarbonyl (Fmoc) group . This large, aromatic protecting group is attached to the nitrogen atom of the iminodiacetic acid core.[2] The Fmoc group is renowned in solid-phase peptide synthesis (SPPS) for its base-lability, allowing for its removal under mild basic conditions, which is orthogonal to the acid-labile protecting groups often used for amino acid side chains.[3][4] This orthogonality is a cornerstone of modern peptide chemistry, enabling the synthesis of complex peptides with high fidelity.[3]

The central component of the molecule is the iminodiacetic acid (IDA) core. This consists of a secondary amine to which two carboxymethyl groups are attached.[5] The presence of the imino group and the two carboxylic acid functionalities makes this compound a derivative of the chelating agent iminodiacetic acid.[6][7] This intrinsic chelating ability can be exploited in applications such as the development of metal-based catalysts or targeted drug delivery systems.[8]

Finally, the two carboxylic acid groups provide reactive handles for conjugation. These acidic functionalities can be activated to form amide bonds with free amino groups of other molecules, such as amino acids, peptides, or linkers, making this compound a valuable building block for creating more complex molecular architectures.[2]

Below is a visual representation of the this compound structure.

Caption: Chemical structure of this compound.

Core Applications in Research and Development

The unique structural attributes of this compound underpin its utility in a variety of advanced scientific applications.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound serves as a versatile building block.[8] It can be used to introduce a glycine-like residue with a protected amino group, allowing for the extension of the peptide chain. The true power of the Fmoc group lies in its controlled removal. The standard procedure for Fmoc deprotection involves treating the resin-bound peptide with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9][10] This base-catalyzed β-elimination reaction is typically rapid and efficient, regenerating the free amine on the N-terminus of the growing peptide chain, ready for the next coupling cycle.[3] The choice of 20% piperidine is a well-established balance between efficient deprotection and minimizing potential side reactions.[10]

Bioconjugation and Linker Chemistry

Beyond peptide synthesis, this compound is a valuable component in the construction of bioconjugates.[8] Its dicarboxylic acid functionality allows it to act as a linker, bridging two different molecules.[11][12] For instance, one carboxylic acid group can be coupled to a peptide or protein, while the other can be conjugated to a small molecule drug, a fluorescent probe, or a polyethylene glycol (PEG) chain to enhance solubility and pharmacokinetic properties.[13][14] The Fmoc group provides a convenient protecting group during the synthesis of these complex conjugates, which can be removed at a later stage to reveal a reactive amine for further modification.

Chelation and Metal Ion Binding

The iminodiacetic acid core of the molecule retains the ability to chelate metal ions.[2][6] This property can be harnessed in various applications. For example, it can be incorporated into peptides or other biomolecules to create probes for metal ion sensing or to develop targeted radiopharmaceuticals where the IDA moiety chelates a radioisotope.[6][7]

Experimental Protocol: Incorporation of this compound in SPPS

The following protocol details the manual procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine, followed by the deprotection of the Fmoc group.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvents: DMF, DCM

  • Kaiser test kit (for monitoring the presence of free primary amines)

Protocol Steps:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Pre-activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes. The solution should change color, indicating activation. The rationale for pre-activation is to form a highly reactive ester of the carboxylic acid, which will readily react with the free amine on the resin, leading to efficient amide bond formation.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Perform a Kaiser test on a small sample of the resin beads.[3] A negative Kaiser test (beads remain colorless or yellow) indicates the successful coupling and the absence of free primary amines. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 3-5 minutes and drain.

    • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[15][16] The two-step deprotection ensures complete removal of the Fmoc group. The initial short treatment removes the bulk of the Fmoc groups, and the second, longer treatment drives the reaction to completion.

  • Final Washing:

    • Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct, which can interfere with the subsequent coupling step.[3]

  • Confirmation of Deprotection:

    • Perform a Kaiser test. A positive result (blue beads) confirms the presence of the free amine, indicating successful Fmoc deprotection. The resin is now ready for the next coupling cycle.

The following diagram illustrates the general workflow for a single cycle of solid-phase peptide synthesis involving Fmoc deprotection and amino acid coupling.

SPPS_Workflow start Start with Resin-Bound Peptide (Fmoc-Protected N-Terminus) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (e.g., with HBTU/DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 end Elongated Peptide (Fmoc-Protected N-Terminus) wash2->end end->deprotection Repeat for next cycle

Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is classified as a skin and eye irritant and may cause respiratory irritation.[17] Therefore, it is essential to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.[18][19] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[20][21] Store the compound in a tightly closed container in a cool, dry place.

Conclusion

This compound stands out as a highly versatile and valuable reagent in the toolkit of medicinal chemists and drug discovery scientists. Its well-defined structure, featuring the base-labile Fmoc protecting group and the reactive dicarboxylic acid functionalities, provides a powerful platform for the synthesis of complex peptides and bioconjugates. A thorough understanding of its chemical properties and the rationale behind the experimental protocols for its use is paramount to leveraging its full potential in the development of novel therapeutics and research tools.

References

The Solubility Profile of N-Fmoc-iminodiacetic Acid in Organic Solvents: A Guide for Researchers and Process Development Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

N-9-fluorenylmethoxycarbonyl-iminodiacetic acid (N-Fmoc-iminodiacetic acid) is a pivotal bifunctional building block, widely employed in solid-phase peptide synthesis (SPPS), combinatorial chemistry, and the development of complex molecular architectures. Its unique structure, featuring a bulky, nonpolar Fmoc protecting group and two polar carboxylic acid moieties, presents a distinct and often challenging solubility profile. This guide provides a comprehensive analysis of the solubility of this compound in commonly used organic solvents. We delve into the underlying chemical principles governing its solubility, present quantitative data, and offer a robust experimental protocol for solubility determination. This document is intended to equip researchers, scientists, and drug development professionals with the practical knowledge required to optimize reaction conditions, prevent process failures, and leverage this versatile reagent to its full potential.

Introduction: The Dichotomous Nature of this compound

This compound is a derivative of iminodiacetic acid where the secondary amine is protected by the fluorenylmethoxycarbonyl (Fmoc) group. This strategic combination results in a molecule with two distinct domains:

  • The Lipophilic Fmoc Group: A large, aromatic, and nonpolar moiety that dictates solubility in less polar organic media.

  • The Hydrophilic Di-acid Core: Two carboxylic acid groups that can engage in strong hydrogen bonding, favoring solubility in polar, protic, or aprotic-polar solvents.

This structural dichotomy is the primary determinant of its solubility behavior. A misunderstanding of this profile is a common source of experimental challenges, including incomplete dissolution during reaction setup, precipitation upon changes in solvent composition, and low yields in synthetic protocols. This guide aims to provide clarity and predictive power when working with this essential building block.

Principles of Solubility: A Mechanistic Perspective

The adage "like dissolves like" provides a foundational but incomplete picture. For a complex molecule like this compound, a more nuanced understanding is required. Solubility is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix), which must be negative for dissolution to occur.

  • Enthalpy of Mixing (ΔH_mix): This term reflects the energy changes associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For this compound, the strong intermolecular hydrogen bonds between the carboxylic acid groups represent a significant energy barrier (solute-solute interactions) that must be overcome by favorable interactions with the solvent.

  • Entropy of Mixing (ΔS_mix): Dissolution generally leads to an increase in disorder, which is entropically favorable.

Solvents capable of disrupting the hydrogen-bonded network of the di-acid while also favorably interacting with the Fmoc group will be the most effective. This is why highly polar aprotic solvents are often the primary choice.

Quantitative Solubility Profile of this compound

The solubility of this compound has been characterized across a range of standard laboratory solvents. The following table summarizes these findings, providing a clear reference for solvent selection. It is important to note that solubility is temperature-dependent; the data presented here are typically for ambient temperature (approx. 20-25°C) unless otherwise specified.

Solvent NameAbbreviationPolarity IndexSolubility ClassificationQuantitative Data (approx. g/100mL)Rationale & Commentary
N,N-DimethylformamideDMF6.4Very Soluble> 25 g/100mLExcellent Choice. DMF is a polar aprotic solvent with a strong dipole moment, capable of effectively solvating both the polar di-acid core and the nonpolar Fmoc group. It is the most common solvent for reactions involving this reagent.
N-Methyl-2-pyrrolidoneNMP6.5Very Soluble> 20 g/100mLExcellent Alternative to DMF. Similar to DMF, NMP is a highly effective polar aprotic solvent. It is often used when a higher boiling point is required for a reaction.
Dimethyl SulfoxideDMSO7.2Very Soluble> 20 g/100mLExcellent, but use with caution. DMSO is a powerful polar aprotic solvent that readily dissolves this compound. However, its high boiling point can make removal difficult, and it can be incompatible with certain reaction chemistries.
DichloromethaneDCM3.1Sparingly Soluble~0.5 - 1.5 g/100mLPoor Choice for Dissolution. While DCM can solvate the Fmoc group, it is not polar enough to effectively break the strong hydrogen bonding between the carboxylic acid groups, leading to poor solubility. It is often used as a non-solvent for precipitation.
TetrahydrofuranTHF4.0Sparingly Soluble~1 - 2 g/100mLGenerally a Poor Solvent. THF offers intermediate polarity but lacks the strong dipole moment of DMF or DMSO, making it insufficient for disrupting the solute's intermolecular forces.
AcetonitrileACN5.8Sparingly Soluble~0.5 - 1.0 g/100mLPoor Choice. Despite its polarity, acetonitrile is a relatively poor hydrogen bond acceptor and does not effectively solvate the di-acid portion of the molecule.
Ethyl AcetateEtOAc4.4Insoluble< 0.1 g/100mLNon-solvent. Useful for precipitation and washing to remove nonpolar impurities.
MethanolMeOH5.1Slightly SolubleVariable, often requires heatingUse with caution. As a protic solvent, methanol can hydrogen bond with the solute. However, the bulky Fmoc group limits overall solubility. It is sometimes used in mixed-solvent systems.

Experimental Workflow: Gravimetric Determination of Solubility

To ensure process robustness, it may be necessary to determine the solubility of this compound in a novel solvent or solvent mixture. The following protocol describes a reliable gravimetric method. This self-validating workflow ensures accurate and reproducible results.

Step-by-Step Protocol
  • Preparation: Add a pre-weighed excess amount of this compound (e.g., 500 mg) to a known volume of the test solvent (e.g., 5.0 mL) in a sealed vial equipped with a magnetic stir bar.

  • Equilibration: Stir the suspension vigorously at a constant, controlled temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (typically 12-24 hours). This step is critical as premature measurement will underestimate the true solubility.

  • Phase Separation: Turn off the stirring and allow the excess, undissolved solid to settle completely. To ensure a particle-free supernatant, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes.

  • Sample Extraction: Carefully withdraw a precise volume of the clear supernatant (e.g., 2.0 mL) using a calibrated pipette. Transfer this aliquot to a pre-weighed, dry vial.

  • Solvent Evaporation: Remove the solvent from the aliquot under reduced pressure (e.g., using a rotary evaporator or centrifugal evaporator) until a constant weight of the dried solute is achieved.

  • Calculation:

    • Record the final weight of the vial containing the dried solute.

    • Subtract the initial weight of the empty vial to determine the mass of the dissolved solid.

    • Calculate the solubility using the formula:

      • Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of aliquot (mL)) * 100

Workflow Visualization

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_extract 3. Extraction & Analysis prep Add excess this compound to known volume of solvent equil Stir at constant T for 12-24h to reach equilibrium prep->equil settle Cease stirring and allow undissolved solid to settle equil->settle cent Centrifuge vial (e.g., 10,000 x g) to pellet remaining solid settle->cent extract Withdraw precise volume of clear supernatant cent->extract evap Evaporate solvent under reduced pressure to dryness extract->evap weigh Weigh dried solute and calculate concentration evap->weigh result result weigh->result Result: Solubility (g/100mL)

Caption: Gravimetric method for determining solubility.

Field-Proven Insights & Practical Applications

As a Senior Application Scientist, I have observed several recurring challenges related to the solubility of this compound in practice.

  • Solid-Phase Peptide Synthesis (SPPS): In automated SPPS, DMF is the solvent of choice for dissolving amino acid building blocks. This compound is often used to introduce branching points or as a scaffold. Incomplete dissolution in the delivery lines of a synthesizer can lead to blockages and failed syntheses. Pro-Tip: Always ensure complete visual dissolution before placing the reagent solution on an automated synthesizer. If solubility is a concern, gentle warming (to 30-40°C) can be employed, but the solution must be cooled to room temperature before use to ensure accurate concentration.

  • Precipitation During Deprotection: The Fmoc group is typically removed using a basic solution, most commonly 20% piperidine in DMF. The resulting deprotected iminodiacetic acid salt has a very different solubility profile and can sometimes precipitate from the reaction mixture, particularly if the downstream sequence is very hydrophobic.

  • Co-solvent Systems: While DMF is an excellent solvent, sometimes a co-solvent is needed to modulate reaction conditions. The addition of DCM or other non-solvents will rapidly and dramatically decrease the solubility of this compound, a technique that can be exploited for controlled precipitation and purification.

Conclusion

This compound is an indispensable tool in modern synthetic chemistry, but its utility is directly tied to a thorough understanding of its solubility. Its amphiphilic nature—a balance between a large nonpolar group and a polar di-acid core—dictates that highly polar aprotic solvents like DMF, NMP, and DMSO are the most effective for its dissolution. Conversely, less polar solvents such as DCM and ethers are poor solvents and can be used for precipitation. By leveraging the quantitative data and the robust experimental protocol provided in this guide, researchers can mitigate risks, optimize processes, and confidently employ this versatile building block in their synthetic endeavors.

N-Fmoc-iminodiacetic acid: A Comprehensive Technical Guide for Advanced Bioconjugation and Peptide Modification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Duality of a Versatile Building Block

N-(9-Fluorenylmethoxycarbonyl)-iminodiacetic acid (Fmoc-IDA), identified by its CAS number 112918-82-8, is a bifunctional molecule that has carved a significant niche in the fields of peptide chemistry, bioconjugation, and drug development.[1][2] Its structure, featuring a base-labile Fmoc protecting group and a metal-chelating iminodiacetic acid moiety, offers a unique combination of functionalities. This duality allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols while simultaneously introducing a potent metal-binding site into the target biomolecule.[1][3] This guide provides a comprehensive technical overview of Fmoc-IDA, from its fundamental properties and synthesis to its advanced applications, offering field-proven insights for its effective utilization in research and development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Fmoc-IDA is paramount for its successful application. These properties dictate its solubility, reactivity, and stability under various experimental conditions.

PropertyValueSource(s)
CAS Number 112918-82-8[4]
Molecular Formula C₁₉H₁₇NO₆[4]
Molecular Weight 355.34 g/mol
Appearance White to off-white powder[1]
Melting Point 213-217 °C
Solubility Soluble in organic solvents like DMF[2][4]
Storage Temperature 2-8°C

Synthesis of N-Fmoc-iminodiacetic acid: A Procedural Overview

The synthesis of this compound is typically achieved through the reaction of iminodiacetic acid with an Fmoc-donating reagent. A common and effective method involves the use of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.

Experimental Protocol: Synthesis of this compound

Materials:

  • Iminodiacetic acid

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate or sodium bicarbonate

  • Dioxane or a similar organic solvent

  • Water

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Dissolution: Dissolve iminodiacetic acid in an aqueous solution of sodium carbonate or sodium bicarbonate to form the corresponding disodium salt and to maintain a basic pH.

  • Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu or Fmoc-Cl in a suitable organic solvent, such as dioxane, to the aqueous solution of iminodiacetic acid with vigorous stirring. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting materials.

  • Work-up: Once the reaction is complete, acidify the reaction mixture to a pH of approximately 2 using hydrochloric acid. This will protonate the carboxylic acid groups and cause the this compound to precipitate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and then evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white to off-white solid.[5]

Caption: Synthetic workflow for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-IDA lies in its use as a building block in Fmoc-based SPPS.[6] Its structure allows for the introduction of a metal-chelating moiety at a specific position within a peptide sequence, enabling the creation of peptides with novel functionalities.

The Principle of Orthogonal Protection

Fmoc-SPPS relies on the principle of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others.[7] In this strategy, the N-terminal α-amino group is protected by the base-labile Fmoc group, while the side chains of the amino acids are protected by acid-labile groups. This allows for the selective deprotection of the N-terminus for chain elongation, followed by the simultaneous removal of all side-chain protecting groups and cleavage from the resin in a final acidic step. Fmoc-IDA fits seamlessly into this strategy as its Fmoc group is removed under the same basic conditions as other Fmoc-protected amino acids.

Incorporating Fmoc-IDA into a Peptide Sequence: A Step-by-Step Protocol

The incorporation of Fmoc-IDA into a peptide sequence during SPPS follows the standard cycle of deprotection and coupling.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • Coupling reagents (e.g., HATU, HBTU, DIC)

  • Base (e.g., DIPEA, NMM)

  • 20% Piperidine in DMF (deprotection solution)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[8]

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide by treating it with a 20% solution of piperidine in DMF. This is typically done in two steps: a short treatment (e.g., 2 minutes) followed by a longer treatment (e.g., 15-20 minutes).[9][10]

  • Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct.

  • Activation of Fmoc-IDA: In a separate vial, pre-activate this compound by dissolving it in DMF with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA). The activation time is typically short (a few minutes).

  • Coupling: Add the activated Fmoc-IDA solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.[3]

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents.

  • Chain Elongation: Repeat the deprotection, washing, activation, and coupling steps for the subsequent amino acids in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.[11] The peptide is then precipitated with cold diethyl ether, purified by HPLC, and characterized by mass spectrometry.

Caption: General workflow for incorporating Fmoc-IDA in SPPS.

The Power of Chelation: Applications in Bioconjugation and Beyond

The iminodiacetic acid moiety of Fmoc-IDA is a powerful tridentate chelating agent, capable of forming stable complexes with a variety of metal ions.[1][2][4] This property is harnessed in a range of applications, from protein purification to the development of radiopharmaceuticals.

Stability of Metal Complexes

The stability of the metal-IDA complex is a critical factor in its application. The stability constant (log K) provides a quantitative measure of the strength of the metal-ligand interaction. The following table summarizes the stability constants for iminodiacetic acid with several common metal ions.

Metal Ionlog K₁log K₂Source(s)
Cu²⁺ 10.556.88[12][13]
Ni²⁺ 8.166.22[12]
Zn²⁺ 7.035.85[12]
Co²⁺ 6.865.61[12]
Fe³⁺ --[14]
Gd³⁺ 5.84.8[15]
Dy³⁺ 6.15.1[15]

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.

Immobilized Metal Affinity Chromatography (IMAC)

IMAC is a powerful protein purification technique that utilizes the affinity of certain amino acid residues, particularly histidine, for immobilized metal ions.[16] Resins functionalized with IDA are commonly used in IMAC, where they are charged with metal ions such as Ni²⁺ or Co²⁺.[1] The immobilized metal ions then selectively bind to proteins containing a polyhistidine tag (His-tag), allowing for their separation from other cellular proteins.

Elution of Proteins from IDA-based IMAC Resins:

The elution of the target protein from the IMAC column can be achieved through several methods:

  • Competitive Elution: This is the most common method and involves the use of a competitive agent, such as imidazole, which has a similar structure to the side chain of histidine and competes for binding to the immobilized metal ions.[17] A gradient or step-wise increase in the imidazole concentration in the elution buffer will displace the His-tagged protein from the resin.

  • pH Reduction: Lowering the pH of the elution buffer protonates the histidine residues, reducing their affinity for the metal ions and causing the protein to elute.[1][16]

  • Chelating Agents: Strong chelating agents like EDTA can be used to strip the metal ions from the resin, which in turn releases the bound protein. However, this method also requires recharging the column with metal ions before its next use.[18]

Site-Specific Bioconjugation and Radiolabeling

The ability to introduce a chelating group at a specific site in a peptide or protein opens up exciting possibilities for the development of targeted therapeutics and diagnostic agents.[1][19] By incorporating Fmoc-IDA into a peptide sequence and then chelating a radioactive metal ion, it is possible to create site-specifically radiolabeled peptides for applications in nuclear medicine, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).[20]

General Protocol for Protein Conjugation and Radiolabeling:

  • Peptide Synthesis: Synthesize the peptide of interest with Fmoc-IDA incorporated at the desired position using the SPPS protocol described above.

  • Purification and Characterization: Purify the peptide by HPLC and confirm its identity and purity by mass spectrometry.

  • Metal Chelation: Dissolve the purified peptide in a suitable buffer and add a solution of the desired metal salt (e.g., a radioactive isotope). The pH of the solution is often adjusted to optimize the chelation reaction.

  • Purification of the Radiolabeled Peptide: Remove any unchelated metal ions using size-exclusion chromatography or a similar purification method.

  • Quality Control: Assess the radiochemical purity and stability of the final radiolabeled peptide before its use in in vitro or in vivo studies.

Characterization and Quality Control

The purity and identity of this compound and the peptides into which it is incorporated must be rigorously confirmed. Standard analytical techniques are employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of Fmoc-IDA and the final peptide product.[1]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of Fmoc-IDA and the synthesized peptides.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The ¹H NMR spectrum of iminodiacetic acid shows a characteristic singlet for the CH₂ protons.[22]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to identify the characteristic functional groups present in this compound, such as the carbonyl groups of the carboxylic acids and the Fmoc protecting group.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry place at the recommended temperature of 2-8°C.

Conclusion: A Versatile Tool for Innovation

This compound stands out as a uniquely versatile building block for chemical biologists, medicinal chemists, and drug development professionals. Its seamless integration into established Fmoc-SPPS workflows, coupled with its potent metal-chelating ability, provides a powerful tool for the site-specific modification of peptides and proteins. This enables the development of novel bioconjugates, targeted radiopharmaceuticals, and advanced materials. A thorough understanding of its properties, synthesis, and application protocols, as outlined in this guide, is key to unlocking its full potential for innovation in the life sciences.

References

The Archetype of Tridentate Chelators: Unveiling the Structural Efficacy of Iminodiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Principles and Applications of Iminodiacetic Acid as a Chelating Agent

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of iminodiacetic acid (IDA) as a versatile and powerful chelating agent. Moving beyond a simple recitation of facts, this document delves into the fundamental principles of IDA's coordination chemistry, provides detailed experimental protocols for its key applications, and offers insights into the causal relationships that govern its efficacy in various scientific domains.

Iminodiacetic acid, systematically named 2,2′-azanediyldiacetic acid, is an organic compound with the formula HN(CH₂CO₂H)₂.[1][2] While its name might suggest an imine, the nitrogen atom is, in fact, a secondary amine, a crucial distinction for its function.[1] First characterized as a chelating agent by Schwarzenbach in the 1940s, IDA has become a foundational tool in coordination chemistry.[2] Its efficacy stems from its ability to act as a tridentate ligand, meaning it can form three coordinate bonds to a single metal ion.[3] This is accomplished through the lone pair of electrons on the central nitrogen atom and the two deprotonated carboxylate groups.[4]

The chelation process results in the formation of two stable, five-membered chelate rings with the metal ion.[1][3] This ring formation, known as the chelate effect, significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands. The dianionic form of IDA, iminodiacetate (IDA²⁻), is the primary species involved in chelation.[3]

Caption: Chelation of a metal ion by iminodiacetic acid.

The Nuances of Coordination: Stability, Selectivity, and the Influence of pH

The stability of IDA-metal complexes is a critical parameter that dictates its utility in various applications. This stability is quantified by the formation constant (log K), with higher values indicating a more stable complex.[5] The affinity of IDA for different metal ions varies, allowing for a degree of selectivity in chelation. This selectivity is influenced by factors such as the charge, ionic radius, and electronic configuration of the metal ion.

The pH of the surrounding medium plays a pivotal role in the chelation process. The protonation state of both the amino and carboxyl groups of IDA is pH-dependent. At low pH, the nitrogen and carboxyl groups are protonated, reducing their ability to coordinate with metal ions. As the pH increases, these groups deprotonate, enhancing the chelating capacity of the IDA molecule. This pH-dependent binding and release characteristic is a key feature exploited in many of its applications.

Metal IonLog K₁Log K₂
Cu²⁺10.556.88
Ni²⁺8.135.82
Zn²⁺7.035.30
Co²⁺6.855.10
Fe²⁺5.80-
Cd²⁺5.434.47
Pb²⁺7.45-
Mn²⁺4.70-
Ca²⁺2.59-
Mg²⁺2.83-
La³⁺6.785.12
Nd³⁺7.375.61
Sm³⁺7.635.92
Gd³⁺7.736.08
Er³⁺8.016.39
(Data compiled from multiple sources, conditions may vary)

Synthesis of Iminodiacetic Acid and its Functionalized Resins: A Practical Guide

The synthesis of IDA can be achieved through several routes, with the choice of method often dictated by the desired scale and available starting materials.[6]

Laboratory-Scale Synthesis of Iminodiacetic Acid from Diethanolamine

This method involves the catalytic dehydrogenation of diethanolamine and is known for producing high yields.[6]

Protocol:

  • To a high-pressure reactor, add 10 g of diethanolamine, 2 g of a suitable catalyst (e.g., copper-based), and a solution of 8.5 g of sodium hydroxide in 80 mL of deionized water.[6]

  • Seal the reactor and purge with nitrogen gas 5-6 times before pressurizing to 1 MPa.[6]

  • Increase the temperature to 160°C at a rate of 4°C/min while stirring at 400 rpm.[6]

  • Monitor the reaction by measuring the volume of hydrogen gas evolved. The reaction is considered complete when the pressure in the reactor remains constant for 20 minutes.[7]

  • After cooling and depressurizing the reactor, the product can be purified by crystallization and analyzed by liquid chromatography.[7]

Preparation of Iminodiacetate Chelating Resin

IDA-functionalized resins are widely used for metal ion separation and purification.[3] A common method involves the reaction of a chloromethylated polymer with an IDA derivative.[3]

Protocol:

  • Swell chloromethylated styrene-divinylbenzene copolymer beads in an anhydrous solvent such as dimethylformamide (DMF).[3]

  • Add diethyl iminodiacetate to the swollen resin in the presence of a non-nucleophilic base (e.g., sodium carbonate).[3]

  • Heat the reaction mixture under reflux for 8-24 hours to facilitate the nucleophilic substitution of the chloride by the iminodiacetate nitrogen.[3]

  • After the reaction, filter the resin and wash extensively with DMF, methanol, and deionized water to remove unreacted reagents and byproducts.[3]

  • Hydrolyze the ester groups of the immobilized diethyl iminodiacetate to the corresponding carboxylic acids using an acidic or basic solution to yield the final IDA-functionalized resin.

Applications in Research and Development: From Purification to Therapeutics

The unique chelating properties of iminodiacetic acid have led to its widespread use in a variety of scientific and industrial applications.

Immobilized Metal Affinity Chromatography (IMAC) for Protein Purification

IMAC is a powerful technique for purifying proteins, particularly those with an affinity for metal ions, such as histidine-tagged recombinant proteins.[4][8] The principle lies in the interaction between the surface-exposed histidine residues of the protein and metal ions chelated by the IDA immobilized on a chromatographic resin.[4]

IMAC_Workflow cluster_prep Column Preparation cluster_purification Purification Resin IDA Resin Charge Charge with Metal Ions (e.g., Ni²⁺) Resin->Charge Equilibrate Equilibrate with Binding Buffer Charge->Equilibrate Load Load Protein Sample Equilibrate->Load Wash Wash to Remove Unbound Proteins Load->Wash Elute Elute with Imidazole or pH Gradient Wash->Elute Collect Collect Purified Protein Fractions Elute->Collect

Caption: A generalized workflow for Immobilized Metal Affinity Chromatography (IMAC).

Experimental Protocol for IMAC:

  • Resin Preparation: Pack the IDA-functionalized resin into a chromatography column.

  • Charging the Column: Pass a solution of a divalent metal salt (e.g., NiSO₄ or CuSO₄) through the column to saturate the IDA groups with metal ions.[4]

  • Equilibration: Equilibrate the column with a binding buffer at a pH that promotes protein binding (typically around pH 7-8).[9]

  • Sample Loading: Apply the protein sample to the column. Proteins with an affinity for the chelated metal will bind to the resin.[4]

  • Washing: Wash the column with the binding buffer to remove non-specifically bound proteins.

  • Elution: Elute the target protein by either:

    • Competitive Elution: Using a buffer containing a competing ligand, such as imidazole, which displaces the protein from the resin.[4]

    • pH Gradient: Decreasing the pH of the buffer to protonate the histidine residues, thereby reducing their affinity for the metal ions.

  • Analysis: Analyze the collected fractions for the presence and purity of the target protein using techniques like SDS-PAGE and UV-Vis spectroscopy.

Environmental Remediation: Heavy Metal Removal from Aqueous Solutions

IDA-functionalized resins are highly effective for the selective removal of toxic heavy metal ions from industrial wastewater.[10] The high affinity and selectivity of IDA for heavy metals make it a valuable tool for environmental remediation.

Experimental Protocol for Heavy Metal Removal (Batch Method):

  • Resin Preparation: Prepare the IDA-functionalized resin as described previously.

  • Adsorption Experiment:

    • Prepare a stock solution of the heavy metal salt (e.g., Pb(NO₃)₂) in deionized water.

    • Adjust the pH of the solution to the optimal range for adsorption (typically pH 4-6 for many divalent metals).[10]

    • Add a known mass of the IDA resin to a specific volume of the metal solution.

    • Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24 hours).[10]

  • Analysis:

    • Separate the resin from the solution by filtration.

    • Analyze the concentration of the metal ion remaining in the solution using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).

    • Calculate the amount of metal adsorbed per unit mass of the resin.

  • Resin Regeneration: The metal-laden resin can be regenerated by washing with a strong acid solution (e.g., 0.2 M HNO₃) to elute the bound metal ions, allowing for the reuse of the resin.[10]

Drug Delivery and Biomedical Applications

The ability of IDA to chelate metal ions and its pH-responsive nature are being exploited in the development of advanced drug delivery systems.[6] IDA-functionalized nanoparticles can be designed to release their therapeutic payload in the acidic microenvironment of tumors, enhancing the efficacy of anticancer drugs while minimizing systemic toxicity.[6]

Protocol for Doxorubicin Loading onto IDA-Functionalized Nanoparticles:

  • Disperse IDA-functionalized nanoparticles (e.g., 10 mg) in a phosphate-buffered saline (PBS) solution (10 mL, pH 7.4).[6]

  • Add a solution of doxorubicin hydrochloride (1 mg/mL in PBS) to the nanoparticle suspension.[6]

  • Stir the mixture in the dark at room temperature for 24 hours to allow for electrostatic interaction and drug loading.[6]

  • Separate the doxorubicin-loaded nanoparticles by centrifugation or magnetic separation.[6]

  • Wash the nanoparticles with PBS (pH 7.4) to remove any unbound drug.[6]

  • The amount of loaded doxorubicin can be determined by measuring the concentration of the drug in the supernatant and washings using UV-Vis spectroscopy.

Furthermore, derivatives of IDA are crucial in medical imaging. For instance, technetium-99m labeled IDA derivatives are used as radiopharmaceuticals in hepatobiliary iminodiacetic acid (HIDA) scans to evaluate liver and gallbladder function.[11][12]

Safety and Handling

Iminodiacetic acid is a crystalline solid.[13] It is important to handle it in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] Avoid inhaling the dust and prevent contact with skin and eyes.[15] In case of contact, flush the affected area with plenty of water.[1] Store in a tightly closed container in a cool, dry place.[1]

Conclusion

Iminodiacetic acid, with its elegant tridentate chelation mechanism, stands as a testament to the power of fundamental coordination chemistry in driving innovation across diverse scientific fields. Its versatility, stemming from the stability of its metal complexes and the pH-responsiveness of its functional groups, has solidified its role as an indispensable tool for researchers. From the purification of life-saving biologics to the remediation of environmental toxins and the development of targeted cancer therapies, the applications of IDA continue to expand. This guide has provided a comprehensive technical foundation, complete with actionable protocols, to empower scientists and engineers to effectively harness the remarkable properties of this archetypal chelating agent in their own research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using N-Fmoc-Iminodiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Dimension in Peptide Modification

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry has become the cornerstone of modern peptide synthesis.[1] Its widespread adoption is attributed to its milder reaction conditions compared to older Boc/Benzyl strategies, suitability for automation, and compatibility with a diverse array of amino acid derivatives.[2][] This allows for the efficient construction of complex peptides, including those with post-translational modifications.[2] Within this robust framework, the strategic incorporation of non-proteinogenic amino acids and bifunctional linkers offers a gateway to novel peptide functionalities. N-Fmoc-iminodiacetic acid (Fmoc-Ida-OH) emerges as a particularly compelling building block in this context.[4][5]

Iminodiacetic acid (IDA) is a non-proteinogenic amino acid featuring a secondary amine backbone and two carboxylic acid moieties.[6] This unique tridentate structure imparts a powerful metal-chelating capability, a property extensively utilized in applications ranging from medical imaging to protein purification.[7][8] By employing the Fmoc-protected form of IDA, researchers can seamlessly integrate this functionality into a peptide sequence during standard SPPS cycles. This guide provides a comprehensive overview of the principles, protocols, and applications of using this compound in solid-phase peptide synthesis, aimed at researchers, scientists, and drug development professionals.

Scientific Rationale: The "Why" Behind the Method

The decision to incorporate Fmoc-Ida into a peptide sequence is driven by the desire to bestow specific, pre-determined functionalities onto the final molecule. The core advantages stem from the inherent properties of the iminodiacetic acid moiety:

  • Metal Chelation: The primary application of IDA in peptide chemistry is to create specific metal-binding sites.[9] This is invaluable for:

    • Radiolabeling: Creating diagnostic or therapeutic radiopharmaceuticals where the peptide acts as a targeting vector and the IDA moiety chelates a radioisotope (e.g., Technetium-99m).[7][8]

    • Biocatalysis: Designing novel metalloenzymes or peptide-based catalysts.

    • Structural Probes: Introducing paramagnetic ions for NMR structural studies.

  • Bifunctional Linkage: The two carboxyl groups of IDA allow it to act as a branching point or a linker to dimerize peptides, potentially enhancing receptor binding affinity or avidity.[10]

  • Modulation of Physicochemical Properties: The introduction of two carboxylic acid groups can significantly alter the solubility, isoelectric point, and overall charge of a peptide, which can be tuned to improve pharmacokinetic properties.

The use of the Fmoc protecting group is critical as it ensures compatibility with the most common and versatile SPPS strategy.[1][] The Fmoc group provides temporary protection for the imino nitrogen of IDA, allowing for its stepwise incorporation into the growing peptide chain.[5] It is stable under the acidic conditions used to cleave side-chain protecting groups but is readily removed by a mild base, typically piperidine, ensuring orthogonal protection.[1][11]

Experimental Workflow & Logical Relationships

The integration of Fmoc-Ida into a standard SPPS workflow is a straightforward modification of the established cycle. The logical flow of the process remains the same, with the key difference being the use of the Fmoc-Ida building block at the desired position in the sequence.

SPPS_Fmoc_Ida_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Select & Swell Resin Load_AA1 Load First Amino Acid Resin->Load_AA1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Load_AA1->Deprotection Initiate Synthesis Wash1 Wash (DMF) Deprotection->Wash1 Remove Byproducts Coupling Couple Next Residue (Fmoc-AA-OH or Fmoc-Ida-OH) Wash1->Coupling Prepare for Coupling Wash2 Wash (DMF) Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Sequence Complete Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis Fmoc_Ida_Node Fmoc-Ida-OH Incorporation Fmoc_Ida_Node->Coupling

Figure 1: General workflow for SPPS incorporating this compound.

Detailed Protocols

Materials and Reagents
Reagent/MaterialGrade/SpecificationRecommended Supplier
Resins
Rink Amide Resin100-200 mesh, ~0.5-0.8 mmol/gStandard peptide synthesis suppliers
2-Chlorotrityl chloride resin100-200 mesh, ~1.0-1.6 mmol/gStandard peptide synthesis suppliers
Amino Acids
This compound>98% PurityChem-Impex, CymitQuimica
Fmoc-protected amino acidsStandard side-chain protection (e.g., tBu, Trt, Boc)Standard peptide synthesis suppliers
Solvents
N,N-Dimethylformamide (DMF)Peptide synthesis gradeStandard chemical suppliers
Dichloromethane (DCM)Reagent gradeStandard chemical suppliers
Reagents
PiperidineReagent gradeStandard chemical suppliers
Diisopropylethylamine (DIPEA)Peptide synthesis gradeStandard chemical suppliers
HBTU / HATU>98% PurityStandard peptide synthesis suppliers
Trifluoroacetic acid (TFA)Reagent gradeStandard chemical suppliers
Triisopropylsilane (TIS)>98% PurityStandard chemical suppliers
1,2-Ethanedithiol (EDT)>98% PurityStandard chemical suppliers
Protocol 1: Standard SPPS Cycle for Fmoc-Ida Incorporation

This protocol outlines a single cycle for incorporating this compound into a growing peptide chain on a solid support.

Assumptions: The synthesis has proceeded to the point where the N-terminal Fmoc group of the previously coupled amino acid has been removed. The resin is in a suitable reaction vessel and has been washed with DMF.

  • Activation of Fmoc-Ida-OH:

    • In a separate vial, dissolve this compound (3 eq. relative to resin loading) and a coupling agent such as HBTU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature. Causality: This pre-activation step forms a highly reactive O-acylisourea intermediate, facilitating efficient amide bond formation with the free amine on the resin-bound peptide.[12]

  • Coupling Reaction:

    • Add the activated Fmoc-Ida-OH solution to the reaction vessel containing the resin.

    • Agitate the mixture for 1-2 hours at room temperature. The two carboxylic acid groups of Ida are available for coupling; however, under standard conditions, one will react to form the amide bond with the peptide chain. The second carboxyl group remains free.

    • Self-Validation: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads to confirm the completion of the coupling reaction (a negative test indicates the absence of free primary amines).

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[13]

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes. Causality: Piperidine, a secondary amine, acts as a base to induce β-elimination of the fluorenyl group, liberating the imino nitrogen of the newly incorporated Ida residue.[11]

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

    • The strong UV absorbance of the dibenzofulvene-piperidine adduct byproduct can be used to spectrophotometrically monitor the completion of the deprotection step.[1]

  • Final Washing:

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the deprotection byproducts.

    • The peptide-resin is now ready for the coupling of the next Fmoc-amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing the acid-labile side-chain protecting groups.

Caution: This procedure should be performed in a well-ventilated fume hood, as it involves the use of concentrated acid (TFA).

  • Resin Preparation:

    • After the final synthesis cycle, wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation:

    • The composition of the cleavage cocktail depends on the amino acids present in the peptide sequence.[14] A standard, robust cocktail is Reagent K.

Cleavage Cocktail Components (Reagent K) Volume %Purpose
Trifluoroacetic Acid (TFA)82.5%Cleaves peptide from resin and removes acid-labile protecting groups.
Phenol5%Scavenger for carbocations, protects Tyr.
Water5%Scavenger, aids in hydrolysis of protecting groups.
Thioanisole5%Scavenger, protects Trp.
1,2-Ethanedithiol (EDT)2.5%Scavenger, protects Cys, reduces Met sulfoxide.
  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Stir or agitate the mixture at room temperature for 2-4 hours. Causality: The strong acid (TFA) cleaves the linker attaching the peptide to the resin and simultaneously removes side-chain protecting groups like tBu, Boc, and Trt.[13][15] The scavengers in the cocktail trap the highly reactive cationic species generated during this process, preventing unwanted modification of sensitive residues.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate containing the crude peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (10-20 times the TFA volume) of cold diethyl ether.

    • A white precipitate should form. Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Troubleshooting and Field-Proven Insights

  • Incomplete Coupling to Ida: The imino nitrogen of Ida is a secondary amine, which can exhibit slower coupling kinetics compared to primary amines of standard amino acids. If the Kaiser test indicates incomplete coupling, extend the reaction time or consider using a more powerful coupling agent like HATU.

  • Side Reactions during Cleavage: Peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan are particularly susceptible to modification during TFA cleavage.[14][16] Always use a scavenger cocktail appropriate for your sequence. For peptides with multiple Cys residues, increasing the amount of EDT is recommended.[16]

  • "Difficult Sequences": Long, hydrophobic, or aggregation-prone sequences can present challenges in any SPPS protocol.[17] The introduction of an Ida residue, with its charged carboxyl groups, may in some cases help to disrupt aggregation. However, if aggregation is observed (e.g., slow deprotection kinetics), consider strategies like using chaotropic salts or incorporating backbone protection groups in other parts of the sequence.[18]

References

Application Notes and Protocols: N-Fmoc-Iminodiacetic Acid for Site-Specific Protein Modification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Precision in Protein Engineering

The ability to modify proteins at specific sites has revolutionized biotechnology and pharmaceutical development. Site-specific modification allows for the introduction of novel functionalities, such as fluorescent probes for imaging, polyethylene glycol (PEG) to enhance therapeutic half-life, or cytotoxic payloads for targeted drug delivery.[1][2] Traditional methods for protein modification often target naturally occurring amino acid residues like lysine or cysteine, but the abundance of these residues can lead to heterogeneous products with unpredictable properties.[3] The incorporation of unnatural amino acids (UAAs) with unique chemical handles provides a powerful solution for achieving precise control over the location and stoichiometry of protein modifications.[4][5][6]

N-Fmoc-iminodiacetic acid is a versatile building block for solid-phase peptide synthesis (SPPS) that enables the introduction of a potent metal-chelating moiety, iminodiacetic acid (IDA), at a specific position within a peptide sequence.[7][8] This strategically placed IDA group can then serve as a high-affinity binding site for transition metal ions, such as copper(II) or nickel(II).[9][10][11] The chelated metal ion, in turn, can act as a catalyst or a targeting element to direct a subsequent chemical modification to a specific location on a target protein. This chelation-assisted strategy offers a sophisticated method for achieving site-specific protein bioconjugation with high efficiency and selectivity.[12]

This guide provides a comprehensive overview of the principles and a detailed protocol for the use of this compound in the synthesis of chelating peptides and their subsequent application in the site-specific modification of proteins.

The Strategic Advantage of Iminodiacetic Acid in Bioconjugation

The core of this methodology lies in the unique properties of the iminodiacetic acid group. Once incorporated into a peptide and deprotected, the two carboxyl groups and the tertiary amine of the IDA moiety form a stable tridentate ligand capable of coordinating with various metal ions.[8] This localized concentration of a metal ion can then be exploited in several ways for protein modification:

  • Metal-Catalyzed Proximity-Induced Labeling: The chelated metal ion can catalyze a reaction between a reactive group on the peptide and a specific site on the target protein. The proximity of the reactive groups, enforced by the binding of the IDA-peptide to the protein, dramatically increases the effective concentration and accelerates the reaction rate at the desired location.

  • Targeted Delivery of Payloads: The IDA-peptide can be pre-loaded with a metal ion and a payload of interest (e.g., a drug molecule, a fluorescent dye). The peptide then acts as a guiding missile, delivering the payload to a specific metal-binding site on the target protein, such as a polyhistidine-tag (His-tag).[10]

The versatility of this approach allows for the development of a wide range of applications, from basic research in protein function to the development of novel protein therapeutics and diagnostics.[7]

Workflow Overview: From Peptide Synthesis to Protein Modification

The overall process can be broken down into two main stages: the synthesis of the IDA-containing peptide and the subsequent chelation-assisted modification of the target protein.

Workflow cluster_0 Part 1: IDA-Peptide Synthesis cluster_1 Part 2: Chelation-Assisted Protein Modification A 1. Solid-Phase Peptide Synthesis (Fmoc Chemistry) B 2. Incorporation of This compound A->B Couple UAA C 3. Peptide Cleavage and Deprotection B->C Standard SPPS cycles D 4. Purification and Characterization (HPLC/MS) C->D Isolate pure peptide E 5. Chelation of Metal Ion (e.g., Cu²⁺) to IDA-Peptide D->E Purified IDA-Peptide F 6. Incubation with Target Protein E->F Form active complex G 7. Site-Specific Modification Reaction F->G Proximity-induced reaction H 8. Purification and Analysis of Modified Protein G->H Isolate final product

Figure 1. General workflow for site-specific protein modification using an IDA-containing peptide.

Detailed Protocols

Part 1: Solid-Phase Synthesis of an Iminodiacetic Acid-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing an IDA residue using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry.[13]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N-Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

  • HPLC-grade water and acetonitrile

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a fritted syringe reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the first Fmoc-amino acid (4 equivalents relative to resin loading) with HBTU (3.9 eq.) and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and mix for 1-2 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Incorporation of this compound:

    • Repeat the deprotection step (Step 2) to expose the N-terminal amine.

    • Pre-activate this compound (4 eq.) using the same procedure as in Step 3.

    • Couple the activated this compound to the resin as described in Step 3.

  • Chain Elongation: Continue the synthesis by repeating the deprotection and coupling cycles for the remaining amino acids in the desired sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).

  • Peptide Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Collect the filtrate into a cold tube.

    • Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Part 2: Chelation-Assisted Site-Specific Protein Modification

This protocol describes a general method for using the purified IDA-peptide to modify a target protein that has a His-tag, leveraging the affinity of the chelated metal for the tag.

ChelationMechanism cluster_0 Step 1: Complex Formation cluster_1 Step 2: Targeted Binding cluster_2 Step 3: Site-Specific Reaction IDA_Peptide IDA-Peptide Complex [Cu²⁺-IDA-Peptide] Active Complex IDA_Peptide->Complex Cu_Ion Cu²⁺ Ion Cu_Ion->Complex Bound_Complex Protein-Bound Complex Complex->Bound_Complex Binds to His-Tag Target_Protein Target Protein (with His-Tag) Target_Protein->Bound_Complex Reactive_Group Reactive Moiety (on Peptide) Bound_Complex->Reactive_Group Modification_Site Modification Site (near His-Tag) Bound_Complex->Modification_Site Proximity Modified_Protein Site-Specifically Modified Protein Reactive_Group->Modified_Protein Modification_Site->Modified_Protein

Figure 2. Mechanism of chelation-assisted protein modification.

Materials:

  • Purified IDA-peptide

  • Target protein with a His-tag

  • Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM stock)

  • Reaction buffer (e.g., PBS or HEPES, pH 7.4)

  • Quenching solution (e.g., EDTA solution)

  • Protein purification system (e.g., size-exclusion or affinity chromatography)

  • Protein analysis tools (e.g., SDS-PAGE, mass spectrometry)

Protocol:

  • Preparation of the Active Complex:

    • Dissolve the lyophilized IDA-peptide in the reaction buffer to a known concentration.

    • Add a slight molar excess (e.g., 1.1 equivalents) of the CuSO₄ solution to the peptide solution.

    • Incubate for 15-30 minutes at room temperature to allow for the formation of the Cu²⁺-IDA-peptide complex.

  • Modification Reaction:

    • In a reaction tube, combine the target protein and the pre-formed Cu²⁺-IDA-peptide complex. The molar ratio of the complex to the protein should be optimized, but a starting point of 5-10 fold molar excess of the complex is recommended.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours). The optimal time and temperature will depend on the specific protein and peptide.

  • Reaction Quenching:

    • Stop the reaction by adding a chelating agent like EDTA to a final concentration of 10-50 mM to sequester the copper ions.

  • Purification of the Modified Protein:

    • Remove the excess peptide-complex and other reagents by purifying the reaction mixture. Size-exclusion chromatography (SEC) or a second round of affinity chromatography (if the His-tag is still accessible) are suitable methods.

  • Analysis of the Modified Protein:

    • Analyze the purified protein by SDS-PAGE to observe any shifts in molecular weight indicative of successful conjugation.

    • Use mass spectrometry (e.g., ESI-MS) to confirm the mass of the modified protein, thereby verifying the addition of the peptide.

    • If the peptide contains a fluorescent tag, the modification can also be confirmed by fluorescence spectroscopy.

Quantitative Data and Optimization

The efficiency of the site-specific modification is dependent on several factors that should be empirically optimized for each new system.

ParameterRange for OptimizationRationale
Molar Ratio (Complex:Protein) 1:1 to 50:1A higher excess of the peptide-complex can drive the reaction to completion but may increase non-specific binding.
Reaction pH 6.5 - 8.0The pH can affect the stability of the protein, the chelation of the metal ion, and the reactivity of the modifying groups.
Temperature 4°C to 37°CHigher temperatures can increase reaction rates but may compromise protein stability.
Incubation Time 30 minutes to 24 hoursThe reaction should be monitored over time to determine the point of maximum modification with minimal side reactions.
Metal Ion Cu²⁺, Ni²⁺, Co²⁺Different metal ions have varying affinities for the IDA and His-tag, which can influence the efficiency of targeting.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Modification Efficiency - Inefficient peptide-protein binding- Steric hindrance at the target site- Suboptimal reaction conditions- Increase the molar excess of the peptide-complex- Redesign the peptide with a longer, more flexible linker- Optimize pH, temperature, and incubation time
Non-Specific Modification - High concentration of peptide-complex- Reaction time is too long- Reduce the molar ratio of the peptide-complex- Perform a time-course experiment to find the optimal reaction time
Protein Precipitation - Protein instability under reaction conditions- Aggregation induced by the modification- Perform the reaction at a lower temperature- Add stabilizing agents (e.g., glycerol, arginine) to the buffer

Conclusion

This compound is a powerful tool for the site-specific modification of proteins. By enabling the precise incorporation of a metal-chelating moiety into a peptide sequence, it opens the door to a range of sophisticated bioconjugation strategies. The chelation-assisted approach provides a high degree of control over the location of the modification, leading to more homogeneous and well-defined protein conjugates. This methodology has significant implications for the development of next-generation protein therapeutics, diagnostics, and research tools, where precision and reproducibility are paramount.

References

Application Notes & Protocols: Bioconjugation with N-Fmoc-iminodiacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of N-Fmoc-iminodiacetic Acid as a Bifunctional Chelator

In the landscape of advanced bioconjugation, the development of targeted therapeutics and diagnostic agents demands molecular tools that offer precision, stability, and versatility. This compound (Fmoc-IDA) has emerged as a critical building block for such applications.[1][2] This molecule is ingeniously designed with two key functionalities: a latent metal-chelating iminodiacetic acid (IDA) moiety and a temporary 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][3]

The core utility of Fmoc-IDA lies in its role as a bifunctional chelator.[4] The two carboxylic acid groups of the IDA backbone can be activated for covalent attachment to primary amines on biomolecules, such as the lysine residues of antibodies or proteins.[][6] Following successful conjugation, the Fmoc group, which masks the imino group, can be removed under mild basic conditions to unveil the tridentate IDA chelating pocket.[6][7] This newly exposed site can then stably coordinate with a wide array of metal ions, making it invaluable for applications ranging from radioimmunotherapy and medical imaging (SPECT/PET) to affinity purification.[1][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound. We will detail the entire workflow, from the activation of Fmoc-IDA and its conjugation to antibodies, to the final steps of deprotection and metal ion chelation, providing both the "how" and the critical "why" behind each experimental choice.

Core Principles and Workflow Overview

The successful implementation of Fmoc-IDA in bioconjugation hinges on a sequential, multi-step process. Each stage must be carefully executed and validated to ensure the integrity of the final bioconjugate. The overall strategy is to first attach the protected chelator to the biomolecule of interest and then to deprotect it to allow for metal coordination. This prevents the chelating group from interfering with the conjugation reaction itself.

The workflow can be visualized as a three-phase process:

G cluster_0 Phase 1: Activation & Conjugation cluster_1 Phase 2: Deprotection cluster_2 Phase 3: Metal Chelation Activation Step 1: Activate Fmoc-IDA Carboxyls (EDC/NHS Chemistry) Conjugation Step 2: Conjugate Activated Fmoc-IDA to Antibody Activation->Conjugation Amine-reactive NHS-ester Purification1 Step 3: Purify Antibody-Fmoc-IDA Conjugate Conjugation->Purification1 Remove excess reagents Deprotection Step 4: Remove Fmoc Group (Piperidine Treatment) Purification1->Deprotection Purification2 Step 5: Purify Antibody-IDA Conjugate Deprotection->Purification2 Remove piperidine & byproducts Chelation Step 6: Chelate Metal Ion Purification2->Chelation FinalProduct Final Product: Radiolabeled or Metal-Functionalized Antibody Chelation->FinalProduct Stable coordination G FmocIDA Fmoc-IDA (Di-Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Unstable) FmocIDA->Intermediate + EDC pH 4.5-6.0 EDC EDC NHS NHS Intermediate->FmocIDA Hydrolysis FmocIDA_NHS Fmoc-IDA-di-NHS Ester (Amine-Reactive) Intermediate->FmocIDA_NHS + NHS Conjugate Antibody-IDA-Fmoc (Stable Amide Bond) FmocIDA_NHS->Conjugate + Antibody-NH₂ pH 8.0-8.5 Antibody Antibody-NH₂

References

Application Note: A Guide to Iminodiacetic Acid (IDA) Resins for High-Fidelity Immobilized Metal Affinity Chromatography (IMAC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Immobilized Metal Affinity Chromatography (IMAC) is a cornerstone technique for the purification of recombinant proteins, particularly those engineered with a polyhistidine (His) tag.[1] The choice of chelating ligand, which immobilizes the crucial metal ions to the chromatography matrix, is a critical determinant of yield and purity.[2] This guide provides an in-depth exploration of Iminodiacetic Acid (IDA) as a chelating ligand. We detail the synthesis of high-quality IDA-functionalized resins using N-Fmoc-iminodiacetic acid as a key building block and provide comprehensive, field-tested protocols for protein purification. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their protein purification workflows.

Introduction to IMAC and the Role of Iminodiacetic Acid (IDA)

IMAC separates proteins based on the affinity of specific amino acid side chains—most notably histidine—for divalent metal ions (e.g., Ni²⁺, Co²⁺, Cu²⁺) chelated to a solid support.[3][4] This interaction allows for the selective capture of target proteins, such as His-tagged recombinant proteins, from complex mixtures like cell lysates.[5]

The first commercially successful IMAC resins were developed by Porath and colleagues in 1975 using Iminodiacetic Acid (IDA) as the chelating ligand.[6][7] IDA is a tridentate chelating agent, meaning it uses three coordination sites (a tertiary amine and two carboxyl groups) to bind a metal ion.[5][8] This leaves the metal ion with open coordination sites available to interact with the imidazole rings of histidine residues on the target protein.[8]

While other ligands like Nitrilotriacetic Acid (NTA), a tetradentate chelator, are also common, IDA-based resins remain highly relevant due to their distinct characteristics, which include high protein binding capacity and elution under milder conditions.[8][9]

From Reagent to Resin: Synthesizing IDA-functionalized Media

The creation of a high-performance IDA resin begins with the covalent attachment of the IDA ligand to a solid support, such as cross-linked agarose beads. N-(9-Fluorenylmethoxycarbonyl)-iminodiacetic acid (this compound) is an ideal reagent for this process.[10][11] The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis.[12] In this context, it temporarily protects the nitrogen atom of IDA, allowing for controlled coupling to an amine-functionalized resin.[13] A subsequent deprotection step removes the Fmoc group, exposing the active IDA ligand.

Workflow for IDA Resin Synthesis

The synthesis protocol involves activating an amine-functionalized support and coupling the Fmoc-protected IDA, followed by deprotection.

Resin_Synthesis_Workflow cluster_synthesis Resin Synthesis Pathway Start Amine-functionalized Support (e.g., Agarose) Coupling Couple with This compound (using coupling agents like HCTU/DIPEA) Start->Coupling Activation Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Expose Amine Wash2 Wash (DMF, Water) Deprotection->Wash2 Final Functional IDA Resin Wash2->Final Ready for Charging

Caption: Workflow for synthesizing IDA-functionalized resin.

Protocol: Synthesis of IDA-Agarose Resin

This protocol outlines the steps for coupling this compound to an amine-functionalized agarose resin.

  • Resin Swelling & Preparation:

    • Take a known quantity of amine-functionalized agarose resin.

    • Wash and swell the resin in Dimethylformamide (DMF).

  • Coupling Reaction:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin's functional capacity) and a coupling agent (e.g., HCTU) in DMF.

    • Add an activator base like N,N-Diisopropylethylamine (DIPEA) to the amino acid solution.

    • Immediately add the activated amino acid solution to the prepared resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Fmoc Group Deprotection:

    • Wash the resin thoroughly with DMF to remove unreacted reagents.

    • Treat the resin with a solution of 20% piperidine in DMF for 20-30 minutes to cleave the Fmoc group.[12]

    • Wash the resin extensively with DMF, followed by deionized water, to remove all traces of piperidine.

    • The resulting IDA-functionalized resin can be stored in 20% ethanol at 4°C.

IDA vs. NTA: A Comparative Analysis

The choice between IDA and NTA ligands is a critical decision that impacts protein yield, purity, and experimental conditions.[2]

FeatureIminodiacetic Acid (IDA)Nitrilotriacetic Acid (NTA)
Coordination Sites 3 (Tridentate)[5]4 (Tetradentate)[8]
Metal Ion Affinity Moderate[5]Strong[8][14]
Metal Leaching Higher potential for leaching[9]Lower potential for leaching[9]
Binding Capacity Generally higher protein binding capacity[9]Generally lower protein binding capacity
Binding Specificity Lower specificity, may bind more contaminantsHigher specificity, often resulting in higher purity[5]
Elution Conditions Requires lower imidazole concentrations for elution[2][8]Requires higher imidazole concentrations for elution[2]
Robustness More sensitive to chelators (EDTA) and reducing agents (DTT)[6][9]More robust in the presence of EDTA and DTT[6][9]

Detailed Protocol: His-tagged Protein Purification

This section provides a comprehensive, step-by-step protocol for purifying a His-tagged protein from a clarified cell lysate using a prepared Ni²⁺-charged IDA resin.

Required Buffers and Reagents
  • Resin Charging Buffer: 50-100 mM NiSO₄ in deionized water.

  • Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.

  • Stripping Buffer: 50 mM sodium phosphate, 300 mM NaCl, 50 mM EDTA, pH 8.0.

Note: The optimal imidazole concentrations for binding, wash, and elution buffers are protein-dependent and may require optimization.[15]

Experimental Workflow

IMAC_Workflow cluster_workflow IMAC Purification Workflow Charge 1. Metal Charging (e.g., NiSO₄) Equilibrate 2. Equilibration (Binding Buffer) Charge->Equilibrate Load 3. Sample Loading (Clarified Lysate) Equilibrate->Load Wash 4. Wash (Wash Buffer to remove non-specific proteins) Load->Wash Elute 5. Elution (High Imidazole Buffer) Wash->Elute Regenerate 6. Regeneration (Strip with EDTA, recharge for reuse) Elute->Regenerate

Caption: Step-by-step workflow for IMAC protein purification.

Step-by-Step Methodology
  • Resin Charging:

    • Pack the IDA resin into a suitable chromatography column.

    • Wash the column with 5 column volumes (CV) of deionized water.

    • Load 2-3 CV of Charging Buffer (e.g., 100 mM NiSO₄) onto the column.[2] The resin will typically turn a light blue color as it becomes charged with Ni²⁺ ions.[3][16]

    • Wash the column with 5-10 CV of deionized water to remove excess, unbound metal ions.

  • Equilibration:

    • Equilibrate the charged column with 5-10 CV of Binding Buffer. This prepares the column with the correct pH and ionic strength for protein binding.

  • Sample Loading:

    • Apply the clarified cell lysate containing the His-tagged protein to the column.[2] A slow flow rate (e.g., 0.5-1 mL/min) is recommended to maximize binding interaction.[2]

    • Collect the flow-through fraction for analysis (e.g., by SDS-PAGE) to ensure the target protein has bound to the resin.

  • Washing:

    • Wash the column with 10-20 CV of Wash Buffer.[16] The low concentration of imidazole in this buffer helps to displace weakly or non-specifically bound contaminant proteins without eluting the His-tagged target.[1]

    • Monitor the UV absorbance (A280) of the effluent until it returns to baseline, indicating that all unbound protein has been washed away.

  • Elution:

    • Apply the Elution Buffer to the column. The high concentration of imidazole competes with the His-tag for binding to the immobilized nickel ions, displacing and eluting the target protein.[1][4]

    • Collect the eluate in fractions (e.g., 1 CV per fraction).

    • Monitor the A280 of the fractions to identify those containing the purified protein.

  • Resin Regeneration and Storage:

    • To reuse the resin, strip the bound metal ions by washing with 5-10 CV of Stripping Buffer (containing EDTA).[7]

    • Wash the column with 10 CV of deionized water.

    • The uncharged resin can now be recharged for immediate reuse or stored in 20% ethanol at 4°C for long-term storage.

Troubleshooting Common IMAC Issues

ProblemPotential Cause(s)Recommended Solution(s)
Target protein in flow-through (does not bind) 1. His-tag is inaccessible or "hidden" within the folded protein.[15]2. Imidazole concentration in binding buffer is too high.[15]3. pH of binding buffer is too low (histidines are protonated).[15]4. Presence of chelating (EDTA) or strong reducing agents in the lysate.1. Perform purification under denaturing conditions (e.g., with 6M Guanidine-HCl or 8M Urea).[14][15]2. Reduce or eliminate imidazole from the binding buffer.[15]3. Ensure binding buffer pH is between 7.5 and 8.0.[16]4. Dialyze the sample against a buffer without these agents.
High level of contaminant proteins in elution 1. Insufficient washing.2. Imidazole concentration in wash buffer is too low.3. Contaminants are associated with the target protein (e.g., chaperones).[17]1. Increase the wash volume to 20 CV or more.2. Increase the imidazole concentration in the wash buffer incrementally (e.g., to 40-50 mM).3. Add non-ionic detergents (e.g., 0.1% Triton X-100) or increase salt concentration (up to 500 mM NaCl) in wash buffers to disrupt non-specific interactions.[17][18]
Target protein does not elute 1. Elution buffer conditions are too mild.2. Protein has precipitated on the column.[17][18]1. Increase the imidazole concentration in the elution buffer (up to 1M) or elute by lowering the pH to ~4.5.[3]2. Try eluting with a denaturing buffer. Add solubilizing agents like glycerol or non-ionic detergents to buffers.[17][18]

Conclusion

IDA-based resins, particularly those synthesized using a controlled process with this compound, represent a powerful and versatile tool for immobilized metal affinity chromatography. While NTA resins may offer higher purity in some cases, the higher binding capacity and milder elution conditions of IDA make it an excellent choice for a wide range of applications, from routine laboratory-scale purifications to large-scale bioprocessing. By understanding the principles behind ligand chemistry and carefully optimizing the protocol, researchers can achieve high-yield, high-purity preparations of their target proteins.

References

A Step-by-Step Guide for the Efficient Coupling of N-Fmoc-iminodiacetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Fmoc-iminodiacetic acid (Fmoc-IDA) is a versatile building block in modern peptide and medicinal chemistry. Its unique di-acid structure serves as a strategic branching point for the synthesis of complex peptides, a scaffold for combinatorial libraries, and a powerful chelating agent for the development of radiopharmaceuticals and diagnostic tools. However, the presence of two carboxylic acid moieties requires a carefully controlled and optimized coupling strategy to achieve desired outcomes, primarily mono-substitution, especially in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive, field-proven protocol for the efficient coupling of Fmoc-IDA, grounded in mechanistic principles and supported by practical troubleshooting advice.

Introduction: The Strategic Value of Fmoc-Iminodiacetic Acid

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal protection schemes under mild conditions[1][2]. Fmoc-iminodiacetic acid (Fmoc-IDA) integrates this widely used protecting group with a core structure featuring two carboxylic acid groups. This bifunctionality is not a complication but a strategic advantage, enabling researchers to:

  • Introduce Branching: Create branched peptides by coupling different peptide chains to each of the IDA carboxyl groups.

  • Develop Chelating Agents: Utilize the iminodiacetate core as a high-affinity binding site for various metal ions, crucial for imaging agents and targeted therapeutics.

  • Construct Scaffolds: Employ Fmoc-IDA as a foundational scaffold to which diverse chemical moieties can be attached, facilitating the rapid generation of small molecule libraries.

Achieving these sophisticated molecular architectures hinges on the precise control of the coupling reaction. In SPPS, the goal is typically to achieve mono-acylation of the resin-bound N-terminal amine, leaving the second carboxylic acid of Fmoc-IDA available for subsequent modification[3]. This document outlines the principles and procedures to achieve this with high fidelity.

The Mechanism of Amide Bond Formation

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. This process requires the "activation" of the carboxyl group to transform its hydroxyl moiety into a better leaving group, making it susceptible to nucleophilic attack by the amine.[4]

The Role of Coupling Reagents

Coupling reagents are essential for activating the carboxylic acid. They can be broadly categorized into two main classes: carbodiimides and phosphonium/aminium salts.

  • Carbodiimides (e.g., DCC, DIC): Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate[5][6]. This intermediate can then react with the amine to form the desired amide bond. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea or cyclize to form a 5(4H)-oxazolone, which can lead to racemization.[1][5]

  • Phosphonium/Aminium Salts (e.g., HBTU, HATU, PyBOP): These reagents, often referred to as "onium" salts, require the presence of a non-nucleophilic base (like DIPEA) to facilitate the formation of an active ester, typically with an additive like HOBt or HOAt.[4][7] For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is known for its high efficiency and low rates of racemization, especially for sterically hindered couplings.[4][8]

The Critical Function of Additives

To mitigate the side reactions associated with carbodiimides and enhance coupling efficiency, additives are indispensable.

  • Hydroxybenzotriazole (HOBt): HOBt intercepts the O-acylisourea intermediate to form an HOBt-active ester. This ester is more stable than the O-acylisourea, suppressing the formation of N-acylurea and significantly reducing racemization.[1][4]

  • Hydroxyazabenzotriazole (HOAt): An analogue of HOBt, HOAt is even more effective at accelerating coupling and suppressing racemization.[1]

  • Oxyma Pure: As a safer alternative to the potentially explosive HOBt, Oxyma Pure also forms active esters and has demonstrated excellent performance in peptide couplings.[4][7]

The general mechanism for a carbodiimide-mediated coupling in the presence of an additive is illustrated below.

coupling_mechanism Fmoc_IDA Fmoc-IDA-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Fmoc_IDA->O_Acylisourea + Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_Acylisourea Active_Ester Active Ester (More Stable) O_Acylisourea->Active_Ester + Additive Urea Urea Byproduct O_Acylisourea->Urea Side Reaction (N-Acylurea) Additive Additive (e.g., HOBt, Oxyma) Coupled_Product Fmoc-IDA-CO-NH-Resin Active_Ester->Coupled_Product + Resin-NH2 Resin_Amine Resin-NH2

Figure 1: General mechanism of carbodiimide-mediated coupling with an additive.

Experimental Design: Reagents and Stoichiometry

The success of Fmoc-IDA coupling, particularly for achieving selective mono-acylation on a solid support, depends on the careful selection of reagents and their molar ratios.

ParameterRecommendationRationale & Key Considerations
Resin Rink Amide, Wang, or 2-Chlorotrityl resin with a pre-loaded amino acid.The choice of resin dictates the C-terminal functionality (amide vs. carboxylic acid) and cleavage conditions.[9][10]
Coupling Reagents HATU, HBTU: Highly efficient, recommended for potentially difficult couplings.[4][8] DIC: A cost-effective liquid carbodiimide, easy to handle for automated synthesis.[4][5]HATU and HBTU are generally faster and lead to less racemization than carbodiimides alone. When coupling Fmoc-IDA, these reagents can form a mixture of active esters and anhydrides, enhancing reactivity.[3] DIC is preferred over DCC as its urea byproduct is soluble in common SPPS solvents.[4][5]
Additives HOAt, Oxyma Pure: Use in a 1:1 molar ratio with the coupling reagent.These additives are crucial for suppressing side reactions and are always recommended when using carbodiimides.[4] They are often incorporated into onium salt reagents like HATU.
Base DIPEA (DIPEA), N-Methylmorpholine (NMM), or 2,4,6-Collidine. A non-nucleophilic tertiary amine is required to activate onium salt reagents and maintain a basic pH for the coupling reaction.[4] Collidine is a weaker base and can be beneficial in reducing racemization for sensitive residues.[4]
Solvent DMF (N,N-Dimethylformamide): High purity, amine-free grade. NMP (N-Methyl-2-pyrrolidone): Can be used to disrupt peptide aggregation.DMF is the standard solvent for SPPS due to its excellent resin-swelling and solvation properties.[9] The quality of DMF is paramount, as amine impurities can cause premature Fmoc deprotection.[9]
Stoichiometry Fmoc-IDA: 3-5 eq. Coupling Reagent: 2.9-4.9 eq. Base (DIPEA): 6-10 eq. An excess of the activated amino acid is used to drive the reaction to completion on the solid support. The coupling reagent should be used in a slight deficit relative to the Fmoc-IDA to prevent side reactions.[4]

Protocol: Solid-Phase Mono-Coupling of this compound

This protocol details the standard procedure for coupling Fmoc-IDA to a deprotected N-terminal amine on a solid-phase support.

sps_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_result Result Resin_Start Fmoc-NH-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin_Start->Deprotection Washing_1 2. DMF Wash (5x) Deprotection->Washing_1 Resin_Ready H2N-Peptide-Resin (Free Amine) Washing_1->Resin_Ready Coupling 4. Add Activated Mix to Resin (Couple for 1-2 hours) Resin_Ready->Coupling Activation 3. Pre-activation of Fmoc-IDA (Fmoc-IDA + HATU + DIPEA in DMF) Activation->Coupling Monitoring 5. Monitor with Kaiser Test Coupling->Monitoring Washing_2 6. Final DMF Wash (3x) Monitoring->Washing_2 Final_Product Fmoc-IDA-(COOH)-Peptide-Resin (Ready for next step) Washing_2->Final_Product

Figure 2: Workflow for the solid-phase coupling of Fmoc-IDA.

Step 1: Resin Preparation and Fmoc Deprotection
  • Begin with your peptide-resin possessing an N-terminal Fmoc-protected amine. Swell the resin in DMF for approximately 30-60 minutes in a reaction vessel.[9]

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-7 minutes.[1][9]

  • Drain the piperidine solution. Repeat the treatment for another 5-10 minutes to ensure complete Fmoc removal.

  • Thoroughly wash the resin by adding DMF, agitating for 1 minute, and draining. Repeat this wash cycle at least five times to remove all traces of piperidine.[9]

Step 2: Activation of this compound

This step should be performed in a separate vial while the resin is undergoing its final washes.

  • In a clean glass vial, dissolve 3-5 equivalents (relative to the resin loading) of this compound in DMF.

  • Add 2.9-4.9 equivalents of your chosen coupling reagent (e.g., HATU).

  • Add 6-10 equivalents of a non-nucleophilic base (e.g., DIPEA).

  • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

Step 3: Coupling to the Resin
  • Drain the final DMF wash from the deprotected peptide-resin.

  • Immediately add the pre-activated Fmoc-IDA solution to the resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours. Longer coupling times may be necessary for sterically hindered sequences.[9]

Step 4: Monitoring and Final Washing
  • After the coupling time has elapsed, take a small sample of resin beads (1-2 mg) and wash them thoroughly with DMF and ethanol.

  • Perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines.[11] A negative result (yellow beads) indicates the reaction is complete. A positive result (blue beads) signifies incomplete coupling, and the coupling step should be repeated.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next step in your synthesis.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) Steric Hindrance: The N-terminal amine is sterically inaccessible. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking reactive sites. Reagent Degradation: Coupling reagents or solvent quality is poor.- Repeat the coupling step for a longer duration (e.g., 4 hours or overnight). - Use a more potent coupling reagent like HATU if not already in use.[4][8] - Consider switching to NMP as the solvent or adding a small percentage of a "chaotropic" salt to disrupt aggregation. - Use fresh, high-purity reagents and amine-free DMF.[9]
Premature Fmoc-Deprotection Amine Contamination in DMF: Low-quality DMF contains dimethylamine. Base Instability: The base used in a previous step was not thoroughly washed away.- Always use high-purity, peptide-synthesis-grade DMF.[9] - Ensure rigorous washing protocols are followed, especially after Fmoc deprotection and before coupling.
Low Yield After Cleavage Incomplete Coupling: The primary cause of low yield is often an incomplete reaction at one or more steps. Attachment Point Instability: The linkage of the first amino acid to the resin may be unstable to the repeated coupling cycles.- Implement routine monitoring (Kaiser test) after every coupling step to ensure completion.[11] - Ensure the correct resin was chosen for the synthetic strategy (e.g., 2-chlorotrityl resin for acid-sensitive peptides).[10]

Conclusion

The successful incorporation of this compound into a peptide sequence is a straightforward process when guided by a sound understanding of reaction mechanisms and adherence to optimized protocols. By employing high-quality reagents, appropriate stoichiometry, and in-process monitoring, researchers can effectively leverage the unique properties of this building block. This guide provides a robust framework for achieving high-fidelity coupling, enabling the synthesis of complex, branched, and functionalized peptides for advanced applications in research and drug development.

References

N-Fmoc-iminodiacetic acid deprotection conditions in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: N-Fmoc-iminodiacetic acid Deprotection Conditions in Solid-Phase Peptide Synthesis (SPPS) Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Iminodiacetic Acid in Peptide Synthesis

Iminodiacetic acid (Ida), a non-proteinogenic amino acid, serves as a powerful building block in modern peptide chemistry. Its defining feature is the presence of two carboxymethyl groups attached to a secondary amine, creating a potent chelating agent analogous to a subunit of ethylenediaminetetraacetic acid (EDTA). Incorporating Ida residues into a peptide sequence imparts the ability to bind metal ions, opening avenues for the development of metallopeptides with applications in diagnostics, therapeutics, and catalysis.[1][2][3]

The successful assembly of these specialized peptides via Solid-Phase Peptide Synthesis (SPPS) hinges on a robust protecting group strategy. The N-α-amino group of the incoming amino acid must be temporarily blocked to prevent self-polymerization and ensure sequential, controlled chain elongation.[4][5] The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern SPPS due to its unique cleavage chemistry, which forms the basis of this guide.

This document provides a comprehensive overview of the principles, protocols, and critical considerations for the deprotection of this compound (Fmoc-Ida-OH) in the context of a standard SPPS workflow.

The Principle of Orthogonality in Fmoc-Based SPPS

The widespread adoption of Fmoc chemistry stems from its mild reaction conditions and the principle of "orthogonality".[6][7] An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others. In Fmoc-SPPS:

  • Temporary N-α-Protection: The Fmoc group is base-labile, removed at each cycle of amino acid addition.

  • Permanent Side-Chain Protection: Protecting groups on reactive amino acid side chains (e.g., Boc, tBu, Trt) are acid-labile.[6][8]

  • Resin Linker: The bond anchoring the peptide to the solid support is also typically acid-labile.

This orthogonality ensures that the iterative deprotection of the N-terminus does not prematurely cleave side-chain protectors or the peptide from the resin, preserving the integrity of the growing chain until the final acid-mediated cleavage step.[7][9]

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is not a simple hydrolysis but a base-catalyzed β-elimination reaction.[] The standard reagent for this process is a solution of a secondary amine base, typically piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][11]

The mechanism proceeds in two critical stages:

  • Proton Abstraction: Piperidine, acting as a base, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[9]

  • β-Elimination: This deprotonation leads to the formation of a resonance-stabilized carbanion. The system rapidly collapses through an E1cB elimination mechanism, cleaving the C-O bond of the carbamate. This releases the free secondary amine of the iminodiacetic acid residue, carbon dioxide, and the highly reactive electrophile, dibenzofulvene (DBF).

  • Scavenging: Dibenzofulvene can readily undergo Michael addition with the newly liberated amine of the peptide, resulting in a permanent, undesired modification. To prevent this, a large excess of piperidine is used. Piperidine acts as a nucleophilic scavenger, reacting with the DBF to form a stable piperidine-fulvene adduct, which is easily washed away.[9]

This dual role of piperidine as both the base catalyst and the scavenger is fundamental to the success and high fidelity of the deprotection step.

Deprotection_Mechanism cluster_0 Deprotection Cycle Fmoc_Peptide Resin-Peptide-N(Fmoc)-Ida Proton_Abstraction Proton Abstraction (Rate-Determining Step) Fmoc_Peptide->Proton_Abstraction + Piperidine_Base Piperidine (Base) Piperidine_Base->Proton_Abstraction Elimination β-Elimination Proton_Abstraction->Elimination Free_Amine Resin-Peptide-NH-Ida (Ready for Coupling) Elimination->Free_Amine Product DBF Dibenzofulvene (DBF) Byproduct Elimination->DBF Generates Adduct DBF-Piperidine Adduct (Washed Away) DBF->Adduct Trapped by Piperidine_Scavenger Piperidine (Scavenger) Piperidine_Scavenger->Adduct SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_1 2. DMF Wash (5-7x) Deprotection->Wash_1 Coupling 3. Amino Acid Coupling (Activate + Add Fmoc-AA) Wash_1->Coupling Wash_2 4. DMF Wash (3-5x) Coupling->Wash_2 Cycle Repeat Cycle for Next Amino Acid Wash_2->Cycle Cycle->Deprotection n-1 times

References

Application Notes & Protocols: The Strategic Use of N-Fmoc-iminodiacetic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Fmoc-iminodiacetic acid (Fmoc-IDA) is a bifunctional molecule that has emerged as a uniquely versatile building block in drug discovery and development. Its structure strategically combines the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with the metal-chelating iminodiacetic acid (IDA) core.[1][2] This configuration allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, while also introducing a functional handle for metal coordination, bioconjugation, and the creation of complex molecular architectures.[1] These application notes provide an in-depth guide to the core applications of Fmoc-IDA, complete with detailed experimental protocols and the scientific rationale behind methodological choices. We will explore its use in synthesizing chelating peptides for targeted radiopharmaceuticals, its role as a scaffold in developing metalloenzyme inhibitors, and its function as a versatile linker in bioconjugation strategies.

Foundational Principles of Fmoc-IDA Chemistry

The utility of Fmoc-IDA stems from the distinct and synergistic properties of its two key moieties: the Fmoc group and the IDA core.

The Fmoc Protecting Group: Enabling Orthogonal Synthesis

The Fmoc group is the cornerstone of one of the most widely used strategies in solid-phase peptide synthesis (SPPS).[3][] Its primary function is to temporarily block the α-amino group of an amino acid, preventing unwanted self-polymerization and ensuring that peptide bonds form only at the desired position.[3]

The key advantage of the Fmoc group lies in its unique cleavage condition. It is stable in acidic and neutral environments but is readily removed under mild basic conditions, typically with a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[5][6] This process occurs via a β-elimination mechanism.[6] This base-lability provides an "orthogonal" protection scheme relative to the acid-labile protecting groups commonly used for amino acid side chains (e.g., t-butyl or trityl groups).[7] This orthogonality is critical, as it allows for the selective deprotection of the N-terminus for chain elongation without disturbing the sensitive side-chain protections, thereby minimizing side reactions and preserving the integrity of the final molecule.[][5]

cluster_Fmoc Fmoc Group cluster_IDA IDA Core cluster_SideChain Peptide Side Chains Fmoc Fmoc Group (Base-Labile) IDA Iminodiacetic Acid Core (Chelator/Linker) SideChain Side-Chain Protecting Groups (Acid-Labile) Fmoc_IDA Fmoc-IDA Building Block Peptide Growing Peptide Chain on Solid Support Fmoc_IDA->Peptide Incorporation via SPPS Peptide->Fmoc Selective Fmoc Removal (Piperidine) Peptide->SideChain Side Chains Remain Protected

Caption: Orthogonal chemistry of Fmoc-IDA in SPPS.

The Iminodiacetic Acid (IDA) Core: A Versatile Chelator and Scaffold

The IDA moiety, HN(CH₂CO₂H)₂, is a powerful tridentate chelating agent, meaning it can bind a single metal ion at three points (the nitrogen atom and the two carboxylate oxygens).[8][9] This property is the foundation for many of its applications.

  • Metal Chelation: IDA forms stable complexes with a wide range of metal ions, including transition metals and radiometals like technetium-99m (⁹⁹ᵐTc).[8][10] This capability is harnessed in medical imaging and targeted radionuclide therapy, where the IDA-peptide conjugate acts as a vehicle to deliver a radioactive payload to a specific biological target.[8][10]

  • Molecular Scaffolding: The secondary amine of the IDA core provides a branch point for further chemical modifications. After incorporation into a peptide, the two carboxylic acid groups can be used as handles to attach other molecules, such as drugs, imaging agents, or targeting ligands.[1]

  • Pharmacophore Development: In the field of metalloenzyme inhibitor design, the IDA core can mimic the metal-binding pharmacophore of natural products.[11][12] This has been successfully demonstrated in the development of inhibitors for enzymes like New Delhi metallo-β-lactamase-1 (NDM-1), a key driver of antibiotic resistance.[12][13]

Core Applications & Experimental Protocols

Application 1: Solid-Phase Synthesis of Chelating Peptides

The most direct application of Fmoc-IDA is its incorporation into a peptide sequence to create a molecule with metal-binding capabilities. This is achieved using standard, often automated, Fmoc-SPPS protocols.

This protocol describes a representative manual synthesis cycle for coupling Fmoc-IDA onto a resin-bound peptide chain.

Rationale: The protocol relies on the principles of Fmoc-SPPS. Swelling the resin exposes all reactive sites. Fmoc deprotection liberates the N-terminal amine for the next coupling step. The amino acid (in this case, Fmoc-IDA) is pre-activated to form a highly reactive species that rapidly forms a peptide bond with the free amine, driving the reaction to completion. Washing steps are critical to remove excess reagents and byproducts, ensuring high purity of the final peptide.[5][7]

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (Fmoc-IDA)

  • Coupling Reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU/HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)

  • Solid-phase synthesis vessel with a frit

  • Shaker or nitrogen bubbler for agitation

Procedure:

  • Resin Preparation & Swelling:

    • Place the peptide-resin (starting with a C-terminal amino acid attached to a suitable resin like Wang or Rink Amide) in the synthesis vessel.[5]

    • Wash the resin with DMF (3 x 1 minute).

    • Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes to ensure full accessibility of the peptide chains.

  • Fmoc Deprotection (N-Terminal Amine Liberation):

    • Drain the DMF from the swelled resin.

    • Add the 20% piperidine/DMF solution to the resin, ensuring it is fully covered.

    • Agitate for 3 minutes. Drain.

    • Add a fresh portion of 20% piperidine/DMF solution and agitate for 10-15 minutes.[6]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct. Wash with IPA (2x) and DMF (3x).[6]

    • Self-Validation: The completion of this step can be monitored by collecting the piperidine washes and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.[] A consistent absorbance value across synthesis cycles indicates efficient deprotection.

  • Fmoc-IDA Coupling (Peptide Bond Formation):

    • In a separate vial, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve Fmoc-IDA (2-4 equivalents) and HCTU (2-4 equivalents) in DMF.

    • Add DIPEA (4-8 equivalents) to the activation solution. The solution may change color. Allow it to pre-activate for 1-2 minutes. Causality: DIPEA acts as a non-nucleophilic base to neutralize the protonated amine on the resin and facilitate the activation of the carboxylic acid by HCTU, forming a highly reactive ester intermediate.[6]

    • Add the activated Fmoc-IDA solution to the deprotected peptide-resin.

    • Agitate via shaker or nitrogen bubbling for 1-2 hours at room temperature.

    • Self-Validation: To confirm coupling completion, take a small sample of resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates that all free primary amines have reacted.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times) to remove all unreacted reagents and byproducts.

  • Chain Elongation:

    • The resin is now ready for the next cycle. Repeat steps 2-4 with the next desired Fmoc-protected amino acid until the full peptide sequence is assembled.

Resin Start: Peptide-Resin (Fmoc-Protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Step 2: Wash (DMF / IPA) Deprotection->Wash1 Coupling Step 3: Coupling (Activate Fmoc-IDA with HCTU/DIPEA, add to resin) Wash1->Coupling Wash2 Step 4: Wash (DMF / DCM) Coupling->Wash2 End End: Fmoc-IDA-Peptide-Resin Wash2->End Next_Cycle Continue to Next Amino Acid End->Next_Cycle Next_Cycle->Deprotection Repeat Cycle

Caption: Standard Fmoc-SPPS cycle for Fmoc-IDA incorporation.

Application 2: Development of Targeted Radiopharmaceuticals

IDA-containing peptides are excellent candidates for creating targeted imaging agents or therapeutics.[10] The IDA moiety can be chelated with a diagnostic (e.g., ⁹⁹ᵐTc) or therapeutic (e.g., ¹⁷⁷Lu) radioisotope. The peptide sequence directs the entire conjugate to a specific biological target, such as a receptor overexpressed on cancer cells.

This protocol provides a general workflow for labeling a purified IDA-containing peptide with Technetium-99m.

Rationale: This procedure uses a reducing agent (stannous chloride) to reduce the pertechnetate (TcO₄⁻) eluted from the generator to a lower oxidation state, which is reactive and can be complexed by the IDA chelator. Buffering is essential to maintain a pH that is optimal for both complexation and the stability of the peptide. Purification removes any unchelated radioisotope, ensuring high radiochemical purity.

Materials:

  • Purified IDA-containing peptide

  • Sodium pertechnetate (Na⁹⁹ᵐTcO₄) from a ⁹⁹mTc generator

  • Stannous chloride (SnCl₂) solution

  • Reaction buffer (e.g., phosphate or citrate buffer, pH 5-7)

  • Saline solution

  • Purification system (e.g., C18 Sep-Pak cartridge or HPLC)

  • Radio-TLC system for quality control

Procedure:

  • Reagent Preparation:

    • Prepare a sterile, nitrogen-purged vial containing the IDA-peptide and a suitable amount of stannous chloride in the reaction buffer. This is often prepared as a lyophilized "kit."

  • Radiolabeling Reaction:

    • Elute the required activity of Na⁹⁹ᵐTcO₄ from the generator using sterile saline.

    • Add the Na⁹⁹ᵐTcO₄ eluate to the kit vial.

    • Incubate at room temperature or with gentle heating (e.g., 100°C for 15 min), depending on the specific peptide's requirements.

  • Quality Control:

    • Assess the radiochemical purity (RCP) using radio-TLC. The goal is typically >95% RCP. This step differentiates the labeled peptide from free pertechnetate and reduced/hydrolyzed technetium.

  • Purification (if necessary):

    • If the RCP is below the required threshold, purify the reaction mixture. A common method is to load the mixture onto a C18 Sep-Pak cartridge, wash away hydrophilic impurities with water/saline, and elute the labeled peptide with an ethanol/water mixture.

cluster_workflow Radiopharmaceutical Workflow Peptide IDA-Peptide (from SPPS) Chelation Chelation Reaction (+ ⁹⁹ᵐTcO₄⁻, SnCl₂) Peptide->Chelation QC Quality Control (Radio-TLC) Chelation->QC Target Targeted Delivery (e.g., Cancer Cell) QC->Target Administer to Patient Imaging Diagnostic Imaging (SPECT/CT) Target->Imaging Signal Emission

Caption: Workflow for an IDA-based targeted radiopharmaceutical.

Application 3: Linker for Antibody-Drug Conjugates (ADCs)

Fmoc-IDA can serve as a component within a larger linker system for bioconjugates like ADCs.[1] ADCs are a powerful class of therapeutics that use a monoclonal antibody to deliver a highly potent cytotoxic drug directly to cancer cells.[14] The linker is a critical component that connects the drug to the antibody, influencing the ADC's stability, pharmacokinetics, and efficacy.[15] While Fmoc-IDA itself is not a complete linker, its structure allows it to be built into more complex linker designs, providing a branch point or a chelating site if a metallic payload is used.

Conceptual Strategy:

  • Linker Synthesis: Synthesize a heterobifunctional linker. One end incorporates the Fmoc-IDA moiety, and the other end has a reactive group for antibody conjugation (e.g., a maleimide for reaction with cysteine residues).

  • Payload Attachment: The carboxylic acid groups on the IDA can be activated to attach a cytotoxic payload.

  • Fmoc Deprotection & Antibody Conjugation: The Fmoc group is removed, and the linker-payload construct is then conjugated to the antibody. The interplay between the linker structure and the conjugation site is crucial for the final ADC's performance.[14][16]

Technical Data

PropertyValueReference
Synonyms Fmoc-Ida-OH; 2,2'-{[(9H-fluoren-9-ylmethoxy)carbonyl]imino}diacetic acid[1][2]
CAS Number 112918-82-8[1]
Molecular Formula C₁₉H₁₇NO₆[1]
Molecular Weight 355.35 g/mol [1]
Appearance White to off-white powder[1]
Purity (HPLC) ≥ 99%[1]
Melting Point 212 - 220 °C[1]
Storage Conditions Store at 0 - 8 °C[1]

Safety & Handling

This compound should be handled in accordance with good laboratory practices.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[17][18]

  • Handling: Avoid breathing dust.[18] Use in a well-ventilated area or a chemical fume hood.[17] Avoid contact with skin and eyes.[17] Wash hands thoroughly after handling.[19]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[18][19] In case of skin contact, wash off with soap and water.[19] If inhaled, move to fresh air.[17] Seek medical attention if irritation or other symptoms persist.[20]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[20]

  • Incompatibilities: Avoid strong oxidizing agents.[18]

References

Application Notes and Protocols for N-Fmoc-iminodiacetic Acid as a Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of N-Fmoc-iminodiacetic Acid in Advanced ADC Design

Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this sophisticated architecture is the chemical linker, a component that profoundly dictates the ADC's stability, pharmacokinetics, and therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature drug release and its associated off-target toxicities, yet efficiently liberate the cytotoxic payload within the target tumor cell.

This compound (Fmoc-Ida-OH) emerges as a versatile and strategic building block in the synthesis of ADC linkers. Its unique trifunctional nature—a base-labile Fmoc-protected amine and two carboxylic acid moieties—offers a platform for controlled, sequential conjugation chemistries. The iminodiacetate core can act as a chelating agent or a stable, non-cleavable linkage point, which relies on the complete lysosomal degradation of the antibody for payload release.[] This non-cleavable strategy can enhance plasma stability and may offer a wider therapeutic window compared to some cleavable linkers.[][2]

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal with mild bases like piperidine.[3][4] This orthogonality allows for selective deprotection of the amine on the linker without disturbing other sensitive functionalities on the drug or antibody.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound for the construction of ADCs. We will delve into the mechanistic rationale behind the protocols, provide step-by-step methodologies for synthesis and conjugation, and detail the essential analytical techniques for the characterization of the final ADC.

I. Foundational Principles and Workflow Overview

The synthesis of an ADC using this compound as a linker can be systematically approached in a three-stage process. This workflow is designed to ensure controlled conjugation and a well-characterized final product.

ADC_Workflow cluster_0 Part 1: Drug-Linker Synthesis cluster_1 Part 2: Linker Deprotection & Antibody Conjugation cluster_2 Part 3: ADC Purification & Characterization A This compound C Activate Carboxylic Acid (e.g., EDC/NHS or HATU) A->C B Amine-containing Cytotoxic Drug D Fmoc-Linker-Drug Construct B->D C->D Amide Bond Formation E Fmoc Deprotection (Piperidine/DMF) D->E F Amine-Linker-Drug E->F H Activate Linker Amine (e.g., for Lysine Conjugation) F->H G Monoclonal Antibody (mAb) I Antibody-Drug Conjugate (ADC) G->I H->I Conjugation J Purification (e.g., SEC, HIC) I->J K Characterization (DAR, Aggregation, Stability) J->K L Final ADC Product K->L

Caption: Overall workflow for ADC synthesis using this compound.

II. Detailed Experimental Protocols

Part 1: Synthesis of the Fmoc-Linker-Drug Construct

This protocol details the coupling of this compound to a cytotoxic drug containing a primary or secondary amine. The reaction forms a stable amide bond.

Materials:

  • This compound (CAS: 112918-82-8)

  • Amine-containing cytotoxic drug

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Reverse-phase HPLC system for purification

Protocol:

  • Activation of this compound:

    • In a clean, dry reaction vial, dissolve this compound (1.2 equivalents relative to the drug) in anhydrous DMF.

    • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS ester. The progress of the activation can be monitored by thin-layer chromatography (TLC).

  • Coupling to the Cytotoxic Drug:

    • In a separate vial, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.

    • Slowly add the activated this compound solution to the drug solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. The reaction can also be performed at 4°C overnight.

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

  • Purification of the Fmoc-Linker-Drug Construct:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DMF.

    • Redissolve the residue in a minimal amount of DCM.

    • Precipitate the product by adding cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold diethyl ether.

    • Dry the product under vacuum.

    • For higher purity, the crude product should be purified by reverse-phase HPLC.

ParameterConditionNotes
Activation Reagents EDC/NHS or HATU/DIPEAHATU can be more efficient for sterically hindered amines.
Solvent Anhydrous DMFEnsure the solvent is dry to prevent hydrolysis of the activated ester.
Reaction Temperature Room Temperature (or 4°C)Lower temperatures can minimize side reactions.
Reaction Time 4-12 hoursMonitor by LC-MS for completion.
Purification Reverse-phase HPLCEssential for removing unreacted starting materials and by-products.
Part 2: Fmoc Deprotection and Conjugation to the Antibody

This section is divided into two key steps: the removal of the Fmoc protecting group to expose the reactive amine on the linker, followed by the conjugation of the deprotected drug-linker to the antibody.

A. Fmoc Deprotection

Materials:

  • Fmoc-Linker-Drug construct

  • Anhydrous DMF

  • Piperidine

  • DCM

  • Diethyl ether (cold)

Protocol:

  • Dissolve the purified Fmoc-Linker-Drug construct in a minimal amount of DMF.

  • Add a solution of 20% piperidine in DMF to the reaction mixture.[5]

  • Stir the reaction at room temperature for 30 minutes.[6]

  • Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Fmoc group.

  • Concentrate the reaction mixture under reduced pressure.

  • Precipitate the deprotected Amine-Linker-Drug by adding cold diethyl ether.

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

Caption: Fmoc deprotection of the drug-linker construct.

B. Antibody Conjugation (via Lysine Residues)

This protocol describes a common method for conjugating the drug-linker to the lysine residues of the antibody.[7]

Materials:

  • Deprotected Amine-Linker-Drug

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • EDC and Sulfo-NHS

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous DMSO

Protocol:

  • Antibody Preparation:

    • Buffer exchange the antibody into a conjugation buffer (e.g., PBS, pH 8.0) using a desalting column to remove any interfering substances.

    • Adjust the antibody concentration to 2-10 mg/mL.[8]

  • Activation of the Amine-Linker-Drug:

    • Dissolve the deprotected Amine-Linker-Drug (typically 5-20 molar equivalents per antibody) in anhydrous DMSO.

    • In a separate vial, prepare a fresh solution of EDC and Sulfo-NHS in water or DMSO.

    • Add the EDC/Sulfo-NHS solution to the Amine-Linker-Drug solution to activate the carboxylic acid groups on the iminodiacetic acid linker.

  • Conjugation Reaction:

    • Add the activated Amine-Linker-Drug solution to the antibody solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer (e.g., Tris buffer) to react with any remaining active esters.

    • Purify the ADC from unconjugated drug-linker and other reagents using a desalting column or tangential flow filtration (TFF).[9][]

ParameterConditionRationale
Antibody Concentration 2-10 mg/mLHigher concentrations can improve conjugation efficiency.[8]
Molar Ratio (Linker:Ab) 5-20 equivalentsThis ratio influences the final Drug-to-Antibody Ratio (DAR).
Conjugation pH 7.4 - 8.5A slightly basic pH promotes the reactivity of lysine amines.
Purification Method Size Exclusion Chromatography (SEC)Effectively separates the high molecular weight ADC from small molecule impurities.[9]

III. Characterization of the Antibody-Drug Conjugate

Thorough characterization is critical to ensure the quality, efficacy, and safety of the ADC.[11]

A. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody.

  • UV-Vis Spectroscopy: A relatively simple and quick method to estimate the average DAR by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug.

  • Hydrophobic Interaction Chromatography (HIC): A powerful technique that separates ADC species based on their hydrophobicity. Different DAR species (DAR0, DAR2, DAR4, etc.) will have distinct retention times, allowing for the determination of the distribution of drug loading.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the mass of the intact ADC, allowing for the unambiguous determination of the DAR and the identification of different conjugated species.

B. Analysis of Aggregates and Fragments

Conjugation processes can sometimes lead to the formation of high molecular weight aggregates or fragmentation of the antibody.

  • Size Exclusion Chromatography (SEC): The primary method for quantifying aggregates and fragments in the final ADC product.[9]

C. Stability Studies

ADC stability is crucial for its shelf-life and in vivo performance.[2][13]

  • Thermal Stability: Assessed using techniques like differential scanning calorimetry (DSC) to determine the melting temperature (Tm) of the ADC compared to the unconjugated antibody.

  • In Vitro Plasma Stability: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points, and the amount of intact ADC and released drug is quantified by LC-MS or ELISA.[4][14]

Analytical TechniqueParameter MeasuredPurpose
HIC-HPLC DAR distribution, unconjugated antibodyQuality control of the final product, ensuring batch-to-batch consistency.[12]
SEC-HPLC Aggregates, fragmentsAssessing the physical stability and purity of the ADC.[9]
LC-MS Intact mass, DAR confirmationPrecise characterization of the ADC species.
DSC Thermal stability (Tm)Evaluating the impact of conjugation on the structural integrity of the antibody.[13]

IV. Troubleshooting

IssuePossible CauseSuggested Solution
Low DAR Inefficient activation or conjugation; low molar ratio of drug-linker.Optimize activation conditions (reagents, time); increase the molar excess of the drug-linker.
High Levels of Aggregation Hydrophobic nature of the drug-linker; harsh conjugation conditions.Include organic co-solvents in the conjugation buffer; optimize pH and temperature.
Incomplete Fmoc Deprotection Insufficient reaction time or degraded piperidine.Increase deprotection time; use fresh 20% piperidine in DMF.
Premature Drug Release in Plasma Instability of the linkage between the drug and the iminodiacetic acid linker.While the iminodiacetic acid to antibody linkage is non-cleavable, ensure the drug-linker amide bond is stable.

V. Conclusion

This compound offers a robust and versatile platform for the development of non-cleavable antibody-drug conjugates. Its orthogonal protecting group strategy allows for controlled and sequential synthesis, leading to well-defined ADCs. The protocols and analytical methods outlined in these application notes provide a comprehensive framework for researchers to successfully synthesize, purify, and characterize ADCs using this promising linker technology. Adherence to these detailed methodologies and a thorough understanding of the underlying chemical principles are paramount to the development of safe and effective ADC therapeutics.

References

Application Notes and Protocols for Site-Specific Protein Modification: A Guide to Labeling with N-Fmoc-Iminodiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Precision Engineering of Protein Functionality

In the landscape of proteomics and drug development, the ability to impart novel functionalities to proteins through precise chemical modification is a cornerstone of innovation. Site-specific labeling allows for the introduction of a diverse array of chemical moieties, including fluorophores, affinity tags, and metal chelators, enabling detailed investigation into protein structure, function, and interactions.[1] This guide provides a comprehensive experimental protocol for the labeling of proteins with N-Fmoc-iminodiacetic acid (Fmoc-IDA), a versatile reagent that introduces a protected metal-chelating group onto the protein surface.

The core of this methodology lies in the reaction between an N-hydroxysuccinimide (NHS) ester derivative of Fmoc-IDA and primary amines on the protein.[2] This reaction predominantly targets the ε-amino group of lysine residues and the N-terminal α-amino group, forming a stable amide bond. The iminodiacetic acid (IDA) moiety is a powerful metal chelator, capable of forming stable complexes with a variety of transition metal ions.[3][4] This functionality is invaluable for applications such as immobilized metal affinity chromatography (IMAC) for protein purification, the development of protein-based biosensors, and the creation of targeted therapeutic or diagnostic agents.[5]

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group offers a strategic advantage by masking the IDA's chelating activity until its removal is desired.[6][7] This orthogonality is crucial for multi-step modification strategies, preventing premature metal chelation that could interfere with preceding or subsequent experimental steps. The Fmoc group is stable under neutral and acidic conditions but can be readily cleaved under mild basic conditions, typically with a piperidine solution.[6][8]

This application note will detail the chemical principles, provide a step-by-step protocol for protein labeling with Fmoc-IDA, and outline methods for the purification and characterization of the resulting conjugate, as well as the subsequent deprotection of the Fmoc group to unveil the functional IDA moiety.

Chemical Principle: NHS Ester-Mediated Acylation

The labeling reaction proceeds via a nucleophilic acyl substitution. The primary amine on the protein, deprotonated under slightly basic conditions, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester of Fmoc-IDA. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[9]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Protein_NH2 Protein-NH₂ (Primary Amine) Labeled_Protein Protein-NH-CO-IDA-Fmoc (Labeled Protein) Protein_NH2->Labeled_Protein Nucleophilic Attack Fmoc_IDA_NHS Fmoc-IDA-NHS Ester Fmoc_IDA_NHS->Labeled_Protein NHS N-Hydroxysuccinimide (Byproduct) Fmoc_IDA_NHS->NHS Release Conditions Aqueous Buffer pH 7.2 - 8.5 Room Temperature Conditions->Labeled_Protein

A critical competing reaction is the hydrolysis of the NHS ester, which also increases at higher pH. Therefore, maintaining the optimal pH is a balance between ensuring the nucleophilicity of the primary amines and minimizing the hydrolysis of the labeling reagent.[10]

Experimental Protocols

Part 1: Labeling of Target Protein with Fmoc-IDA-NHS Ester

This protocol outlines the general procedure for conjugating Fmoc-IDA-NHS ester to a protein of interest. Optimization of the molar ratio of the labeling reagent to the protein may be necessary for specific applications.

Materials:

  • Target protein in a suitable amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Fmoc-IDA-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[11][12]

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.4

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the target protein into the Reaction Buffer at a concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), as these will compete with the protein for labeling.

  • Fmoc-IDA-NHS Ester Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of Fmoc-IDA-NHS ester in anhydrous DMF or DMSO.[13] Briefly vortex to ensure complete dissolution. Note: NHS esters are moisture-sensitive; handle accordingly.

  • Conjugation Reaction:

    • While gently stirring, add a 5- to 20-fold molar excess of the Fmoc-IDA-NHS ester stock solution to the protein solution.[10] The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[12][13]

  • Reaction Quenching (Optional but Recommended):

    • To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature. This step ensures that any unreacted NHS ester is hydrolyzed or reacts with the quenching agent.

  • Purification of the Labeled Protein:

    • Separate the Fmoc-IDA-labeled protein from unreacted labeling reagent and byproducts (e.g., NHS) using a desalting or size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[1]

    • Collect fractions and monitor the protein concentration, for instance, by measuring absorbance at 280 nm.[13]

    • Pool the fractions containing the purified labeled protein.

Table 1: Critical Parameters for Fmoc-IDA Labeling

ParameterRecommended RangeRationale
Protein Concentration 2-5 mg/mLHigher concentrations can improve labeling efficiency.[14]
Reaction Buffer 100 mM Sodium Bicarbonate or BorateAmine-free buffer to prevent competition with the protein.
pH 8.3 - 8.5Optimal for deprotonation of primary amines while minimizing NHS ester hydrolysis.[11]
Molar Excess of Fmoc-IDA-NHS 5- to 20-foldEnsures sufficient labeling; requires empirical optimization.[10]
Reaction Time 1-2 hours at RT or overnight at 4°CBalances reaction completion with protein stability.[12][13]
Quenching Agent 50-100 mM Tris or GlycineTerminates the reaction by consuming excess NHS ester.
Part 2: Characterization of Fmoc-IDA Labeled Protein

Successful labeling can be confirmed, and the degree of labeling (DOL) can be estimated using several analytical techniques.

  • Mass Spectrometry: This is the most direct method to confirm conjugation. An increase in the molecular weight of the protein corresponding to the mass of the attached Fmoc-IDA moiety provides definitive evidence of labeling.[15]

  • UV-Vis Spectroscopy: The Fmoc group has a characteristic UV absorbance. While not as precise as mass spectrometry for determining DOL, a change in the UV spectrum can indicate successful labeling.

Part 3: Fmoc Deprotection to Expose the IDA Moiety

This protocol describes the removal of the Fmoc protecting group to activate the metal-chelating function of the IDA group.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Labeled_Protein Protein-NH-CO-IDA-Fmoc Deprotected_Protein Protein-NH-CO-IDA (Active Chelator) Labeled_Protein->Deprotected_Protein β-elimination Adduct Dibenzofulvene-Piperidine Adduct Labeled_Protein->Adduct Release of Dibenzofulvene Piperidine Piperidine in DMF Piperidine->Deprotected_Protein Piperidine->Adduct Scavenging Conditions Room Temperature 5-30 minutes Conditions->Deprotected_Protein

Materials:

  • Purified Fmoc-IDA-labeled protein

  • Deprotection Solution: 20% (v/v) piperidine in DMF[6][16]

  • Purification column (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Solvent Exchange (if necessary):

    • If the labeled protein is in an aqueous buffer, it may need to be lyophilized and redissolved in a minimal amount of a solvent compatible with the deprotection solution, or the deprotection can be attempted with aqueous amine solutions, though this may require optimization.

  • Deprotection Reaction:

    • Add the Deprotection Solution to the Fmoc-IDA-labeled protein.

    • Incubate at room temperature for 5-30 minutes.[8] The reaction progress can be monitored by observing the formation of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.[8]

  • Purification of the Deprotected Protein:

    • Remove the piperidine and the dibenzofulvene-piperidine adduct by size-exclusion chromatography or extensive dialysis against the desired final buffer.

The resulting protein, now bearing an exposed IDA moiety, is ready for metal chelation and subsequent applications.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through integrated analytical checkpoints. Confirmation of successful labeling via mass spectrometry provides unambiguous validation of the initial conjugation step.[15] Subsequent successful metal chelation and affinity purification (e.g., using a nickel column for a His-tagged protein) would further validate the deprotection and functionality of the IDA group.[1] The modular nature of this protocol allows for troubleshooting at each stage, ensuring the integrity of the final product.

Conclusion

The site-specific labeling of proteins with this compound offers a robust and versatile platform for protein engineering. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively introduce metal-chelating functionalities onto proteins of interest. This opens up a wide range of applications in basic research and the development of novel protein-based therapeutics and diagnostics. The strategic use of the Fmoc protecting group provides an essential layer of control, enabling complex, multi-step bioconjugation strategies with high precision and efficiency.

References

Troubleshooting & Optimization

Technical Support Center: N-Fmoc-Iminodiacetic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-Fmoc-iminodiacetic acid (Fmoc-Ida-OH). This document is designed for researchers, chemists, and drug development professionals who are incorporating this unique chelating building block into their synthetic peptides. We provide in-depth troubleshooting guides and frequently asked questions based on established principles of solid-phase peptide synthesis (SPPS) and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the use of Fmoc-Ida-OH.

Q1: What is this compound (Fmoc-Ida-OH) and what is its primary application?

This compound is a specialized amino acid derivative used in peptide synthesis.[1][2] Its core structure contains an iminodiacetic acid (IDA) moiety, which is a powerful chelating agent for various metal ions, particularly transition metals.[3][4][5] The primary application is to introduce a metal-binding site into a peptide sequence.[6][7][8] These metal-binding peptides are instrumental in various fields, including the development of diagnostic agents, therapeutic peptides, artificial enzymes, and biomaterials.[7][9] The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group is a standard, base-labile protecting group used in modern SPPS, allowing for the stepwise assembly of the peptide chain.[10][11]

Q2: What are the key structural features of Fmoc-Ida-OH that require special consideration during synthesis?

The most critical feature of Fmoc-Ida-OH is that it is a dicarboxylic acid . It possesses two carboxyl groups that are available for reaction. This bifunctionality raises the theoretical possibility of cross-linking or double acylation, where both carboxyl groups react with free amines on the resin. However, when the coupling is performed on a solid support, studies have shown that monosubstitution—where only one carboxyl group forms a peptide bond with the resin-bound amine—is the overwhelmingly favored outcome.[12] This is largely due to the steric constraints imposed by the solid support and the growing peptide chain.

A second consideration is the potential for the two carboxyl groups to react with each other during the activation step to form an intramolecular cyclic anhydride. This can affect the efficiency and outcome of the coupling reaction.

Q3: Do the carboxyl groups of the IDA moiety require side-chain protection?

Generally, no. The standard approach is to use Fmoc-Ida-OH without any additional protecting groups on its two carboxyl functions. One carboxyl group will form the peptide bond, while the other remains as a free carboxylic acid in the final peptide, ready for metal chelation. The use of orthogonal protecting groups is a cornerstone of SPPS, ensuring that side-chain protecting groups are stable during the removal of the temporary Nα-Fmoc group.[13][14][15][16][17] Since the free carboxyl group of IDA is intended to be part of the final functionality, it is typically left unprotected.

Part 2: Troubleshooting Guide for Fmoc-Ida-OH Coupling

This guide provides a systematic approach to diagnosing and solving common problems encountered during the incorporation of Fmoc-Ida-OH.

Problem 1: Incomplete or Failed Coupling
  • Symptom: A positive Kaiser test (blue beads) or other ninhydrin-based test after the coupling step, indicating unreacted free primary amines on the resin.[10]

  • Analysis: This is the most common issue in SPPS and can stem from several factors, often exacerbated by non-standard amino acids.

Cause A: Insufficient Carboxyl Activation or Inappropriate Coupling Reagents

  • Scientific Rationale: The formation of a peptide bond requires the conversion of the carboxylic acid into a highly reactive species (e.g., an active ester or acylphosphonium salt) that is susceptible to nucleophilic attack by the peptide's N-terminal amine.[11][18] Standard carbodiimide activators like DCC or DIC, especially without additives, may be insufficient for this building block.[10]

  • Solution:

    • Employ High-Efficiency Uronium/Aminium or Phosphonium Salt Reagents: Reagents like HATU, HBTU, or PyBOP are highly effective and generally recommended for difficult couplings.[10][11][19] They rapidly generate the active ester in the presence of a non-nucleophilic base.

    • Ensure Stoichiometry: Use a sufficient excess of reagents. A starting point for a difficult coupling is 3-5 equivalents of Fmoc-Ida-OH, the coupling reagent, and a base like N,N-diisopropylethylamine (DIPEA) relative to the free amine on the resin.[19]

    • Optimize Activation Time: Allow for a brief pre-activation period (1-5 minutes) after mixing the Fmoc-Ida-OH, coupling reagent, and base before adding the mixture to the resin. However, prolonged pre-activation can lead to side reactions.

Parameter Recommendation for Difficult Coupling Rationale
Coupling Reagent HATU, HBTU, HCTU, PyBOPPromotes rapid and efficient formation of the active species.[18]
Fmoc-Ida-OH (eq.) 3 - 5Drives the reaction to completion by mass action.
Reagent (eq.) 2.9 - 4.9Stoichiometrically matched to the amino acid.
Base (DIPEA) (eq.) 6 - 10Neutralizes the protonated amine and facilitates the reaction.
Solvent DMF or NMPHigh polarity solvents that swell the resin and dissolve reagents.
Reaction Time 2 hours - OvernightAllows more time for sterically hindered or electronically challenging couplings to proceed.[19][20]

Cause B: Peptide Aggregation on the Solid Support

  • Scientific Rationale: As the peptide chain elongates, it can fold into secondary structures (β-sheets) stabilized by intermolecular hydrogen bonds. This aggregation can physically block the N-terminal amine, preventing reagents from accessing the reaction site.[10]

  • Solution:

    • Solvent Disruption: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is a stronger solvent for disrupting secondary structures. Alternatively, using a "magic mixture" of DCM/DMF/NMP (1:1:1) can be effective.

    • Chaotropic Salts: Perform a wash with a solution containing a chaotropic salt (e.g., 0.5 M LiCl in DMF) before the coupling step. These salts disrupt the hydrogen bonding networks that cause aggregation.

    • Elevated Temperature: Increasing the reaction temperature to 40-50°C can help break up aggregates and increase reaction kinetics. This is often employed in microwave-assisted peptide synthesizers.

Cause C: Intramolecular Anhydride Formation

  • Scientific Rationale: During activation, the two closely spaced carboxylic acids of Fmoc-Ida-OH can potentially react with each other to form a cyclic anhydride. This species may be less reactive towards the resin-bound amine than the intended activated ester.

  • Solution:

    • Utilize In-Situ Activation: Add the Fmoc-Ida-OH and coupling reagent mixture to the resin immediately after adding the base. This minimizes the time the building block spends in its activated state in solution, favoring the intermolecular reaction with the peptide over the intramolecular side reaction.

    • Avoid Carbodiimides: Reagents like DCC/DIC are more prone to promoting anhydride formation. Uronium salts like HATU are generally more efficient at promoting direct coupling.

Troubleshooting Workflow for Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) reagent_check Are you using a high-efficiency coupling reagent (e.g., HATU)? start->reagent_check upgrade_reagent ACTION: Switch to HATU/HBTU/PyBOP. Increase reagent excess (3-5 eq). See Protocol 1. reagent_check->upgrade_reagent No aggregation_check Is the peptide sequence long (>10 aa) or hydrophobic? reagent_check->aggregation_check Yes final_check Re-test with Kaiser Test. If still positive, consider capping unreacted amines with Ac2O. upgrade_reagent->final_check double_couple ACTION: Perform a second coupling (double coupling) with fresh reagents. double_couple->final_check aggregation_check->double_couple No disrupt_aggregation ACTION: Switch solvent to NMP. Consider chaotropic salt washes or elevated temperature. aggregation_check->disrupt_aggregation Yes disrupt_aggregation->final_check

Caption: Decision workflow for troubleshooting incomplete Fmoc-Ida-OH coupling.

Problem 2: Low Yield or Inconsistent Results in Subsequent Cycles
  • Symptom: The Fmoc-Ida-OH coupling appears successful (negative Kaiser test), but the efficiency of the next amino acid coupling is unexpectedly low.

  • Analysis: This points to a change in the resin's chemical properties after the IDA incorporation.

Cause: Adventitious Metal Ion Chelation

  • Scientific Rationale: The newly introduced IDA moiety is a potent metal chelator.[3][4] Trace metal ions (Fe³⁺, Cu²⁺, Zn²⁺, etc.) present in DMF, reagents, or leached from stainless steel reaction vessels can be captured by the peptide on the resin. This metal complexation can alter the local environment of the N-terminal amine, potentially causing steric hindrance or inducing aggregation, thereby impeding the subsequent coupling step.

  • Solution:

    • Use High-Purity Reagents: Ensure use of peptide synthesis-grade solvents and fresh, high-quality reagents.

    • Acidify Scavenger Washes: Before the Fmoc-Ida-OH coupling step, perform a pre-wash of the resin with a chelator or a weak acid to strip any bound metals. A common method is to wash the resin with a solution of 0.5% (w/v) HOBt and 0.5% (v/v) DIPEA in DMF, which can help sequester metal ions.

    • Implement a Metal Scavenging Protocol: If problems persist, a more rigorous pre-wash can be employed. See the detailed protocol below.

Reaction Scheme: Metal Chelation and Its Consequences

G cluster_0 Ideal Coupling cluster_1 Problem: Metal Ion Interference Resin_Peptide_NH2 Resin-Peptide-NH2 Resin_Peptide_Ida Resin-Peptide-Ida(Fmoc) Resin_Peptide_NH2->Resin_Peptide_Ida Fmoc_Ida Fmoc-Ida-OH + HATU/DIPEA Fmoc_Ida->Resin_Peptide_NH2 Deprotection Piperidine Resin_Peptide_Ida->Deprotection Resin_Peptide_Ida_NH2 Resin-Peptide-Ida-NH2 Deprotection->Resin_Peptide_Ida_NH2 Next_AA Next Fmoc-AA Coupling Resin_Peptide_Ida_NH2->Next_AA Elongated_Peptide Elongated Peptide Next_AA->Elongated_Peptide M2plus Trace Metal Ions (e.g., Fe³⁺, Zn²⁺) Resin_Peptide_Ida_NH2_B Resin-Peptide-Ida-NH2 M2plus->Resin_Peptide_Ida_NH2_B Chelated_Complex [M²⁺]-Chelated Peptide-Resin (Sterically Hindered/Aggregated) Resin_Peptide_Ida_NH2_B->Chelated_Complex Next_AA_B Next Fmoc-AA Coupling Chelated_Complex->Next_AA_B Failed_Coupling Failed or Incomplete Coupling Next_AA_B->Failed_Coupling

Caption: Potential interference of trace metal ions after Ida incorporation.

Part 3: Key Experimental Protocols
Protocol 1: Standard High-Efficiency Coupling of Fmoc-Ida-OH

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the resin-bound peptide (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (5 x 10 mL).

  • Reagent Preparation (In-Situ Activation):

    • In a separate vial, dissolve Fmoc-Ida-OH (106.6 mg, 0.3 mmol, 3 eq.) and HATU (114 mg, 0.3 mmol, 3 eq.) in 2 mL of DMF.

    • Add DIPEA (105 µL, 0.6 mmol, 6 eq.) to the vial. Mix gently for 1 minute. Do not wait longer.

  • Coupling Reaction: Immediately add the activated amino acid solution to the drained peptide resin.

  • Agitation: Agitate the reaction vessel at room temperature for a minimum of 2 hours. For sequences known to be difficult, this can be extended overnight.

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and then isopropanol, and perform a Kaiser test.

  • Washing: If the Kaiser test is negative (yellow beads), the coupling is complete. Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents before proceeding to the next deprotection step. If the test is positive, consider a second coupling (double coupling) with fresh reagents for 1-2 hours.

Protocol 2: Preventative Metal Ion Scavenging Wash

Perform this protocol on the peptide-resin immediately before coupling Fmoc-Ida-OH.

  • Resin Preparation: After the standard Fmoc deprotection and DMF washes, drain the resin.

  • Scavenging Wash: Add a solution of 2% (v/v) DIPEA and 1% (w/v) ethylenediaminetetraacetic acid (EDTA) disodium salt in DMF to the resin.

  • Agitation: Agitate for 15 minutes at room temperature. The EDTA will chelate and remove metal ions from the resin and peptide.

  • Thorough Washing: Drain the resin and wash extensively with DMF (8-10 x 10 mL) to ensure all traces of EDTA and DIPEA are removed.

  • Proceed to Coupling: Proceed immediately with the Fmoc-Ida-OH coupling as described in Protocol 1.

References

Optimizing N-Fmoc-iminodiacetic acid deprotection efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Fmoc-iminodiacetic acid (Fmoc-Ida-OH). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and encounter challenges during the critical Fmoc deprotection step. As a bifunctional linker and chelating agent, the successful incorporation of iminodiacetic acid is paramount. This document provides in-depth, field-tested solutions to common and complex issues, grounded in chemical principles.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My deprotection is sluggish or incomplete. What are the primary causes and how can I fix it?

Incomplete removal of the Fmoc group is the most common issue. It is typically identified by LC-MS analysis, where a significant peak corresponding to the mass of your Fmoc-protected substrate remains post-reaction.

Probable Causes & Solutions:

  • Insufficient Base Strength or Concentration: The deprotection mechanism is a base-catalyzed β-elimination. The base must be strong enough and present in sufficient molar excess to abstract the acidic proton on the fluorenyl group efficiently.

    • Solution: Increase the concentration of piperidine in your deprotection solution from the standard 20% (v/v) to 30-50% in DMF. For sterically hindered substrates or solid-phase synthesis where resin swelling is poor, a stronger base system like 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) / 2% piperidine in DMF can be highly effective.

  • Reaction Time is Too Short: While many simple Fmoc deprotections are complete within minutes, the unique electronic environment of the iminodiacetic acid nitrogen can sometimes slow the reaction.

    • Solution: Extend the reaction time. Perform a time-course study by taking aliquots at 5, 15, 30, and 60 minutes and quenching them for LC-MS analysis. A typical protocol involves two treatments (e.g., 2 x 10 minutes) to ensure the reaction goes to completion by removing the dibenzofulvene-piperidine adduct byproduct.

  • Poor Solvent Quality or Choice: The choice of solvent is critical for solvating the reagents and, in solid-phase synthesis, swelling the resin support.

    • Solution: Ensure you are using high-purity, amine-free DMF. Older bottles of DMF can accumulate formic acid, which neutralizes the base. If you suspect solvent issues, use a freshly opened bottle of peptide-synthesis-grade DMF. NMP (N-Methyl-2-pyrrolidone) can be a superior alternative for solid-phase applications due to its excellent resin-swelling properties.

Question 2: I see an unexpected mass corresponding to [M-114] or other side products. What is happening?

The appearance of unexpected side products often points to undesired intramolecular reactions, particularly when the iminodiacetic acid is at the N-terminus of a peptide sequence.

Probable Cause & Solution:

  • Diketopiperazine (DKP) Formation: This is a highly prevalent side reaction involving the newly deprotected N-terminal iminodiacetic acid. The free diamine can readily attack the adjacent carbonyl group, leading to cyclization and cleavage from the resin (in SPPS) or the rest of the molecule. This results in a truncated product. The reaction is especially rapid if the second residue in the sequence is proline or another sterically unhindered amino acid.

    • Solution 1 (Kinetic Control): Immediately after deprotection, proceed to the next coupling reaction without delay. Have your activated amino acid solution ready to add to the reaction vessel the moment the deprotection and washing steps are complete. This kinetically traps the free amine in the desired intermolecular reaction before the intramolecular DKP formation can occur.

    • Solution 2 (Use of Additives): Adding a carbodiimide activator and an acid source like HOBt (Hydroxybenzotriazole) or Oxyma Pure immediately following deprotection can help stabilize the free amine and reduce the rate of cyclization.

    • Solution 3 (Protecting Group Strategy): If DKP formation is intractable, consider coupling the this compound as a dipeptide unit (e.g., Fmoc-Ida-Xaa-OH), which bypasses the problematic dipeptide stage on the resin.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal temperature for deprotection?

    • A: Most Fmoc deprotections are performed at room temperature (20-25°C). Slightly increasing the temperature to 30-35°C can enhance the reaction rate, but be cautious. Higher temperatures can also accelerate side reactions like diketopiperazine formation. It is generally recommended to optimize time and base concentration first.

  • Q: Can I use a base other than piperidine?

    • A: Yes. Piperidine is the standard due to its optimal basicity and low steric hindrance. However, for difficult deprotections, DBU is a much stronger, non-nucleophilic base that is highly effective, typically used at 2% in a solution with 2% piperidine to scavenge the dibenzofulvene (DBF) byproduct. Piperazine can also be used and sometimes offers a cleaner reaction profile.

  • Q: How do I know my deprotection is complete on a solid support?

    • A: A qualitative colorimetric test, such as the Kaiser test or Chloranil test, can be used. A small sample of the resin beads is taken after deprotection and washing. A positive result (e.g., blue beads for the Kaiser test) indicates the presence of a primary amine, signifying successful Fmoc removal. For the secondary amine of iminodiacetic acid, the Chloranil test is more appropriate and will yield a blue or green color.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection (Solution Phase)
  • Dissolution: Dissolve the this compound-containing substrate in DMF to a concentration of 0.1 M.

  • Reagent Addition: Add piperidine to the solution to achieve a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes.

  • Monitoring: Monitor the reaction by TLC or LC-MS by taking a small aliquot, quenching it with a weak acid (e.g., dilute acetic acid in water), and analyzing the mixture.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DMF and piperidine. Co-evaporate with a solvent like toluene to remove final traces of piperidine. The resulting crude product can then be purified by chromatography or used directly in the next step.

Protocol 2: Optimized Deprotection for Difficult Cases (Solid-Phase)
  • Resin Swelling: Swell the resin-bound substrate in peptide-synthesis-grade DMF for 30 minutes.

  • Deprotection Cocktail: Prepare a fresh solution of 2% DBU and 5% piperidine (v/v) in DMF. Note: The piperidine acts as a scavenger for the DBF byproduct generated by the DBU-catalyzed elimination.

  • First Treatment: Drain the swelling solvent, and add the deprotection cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently for 3 minutes.

  • Drain & Second Treatment: Drain the cocktail, and immediately add a fresh aliquot of the same deprotection solution. Agitate for an additional 10-15 minutes.

  • Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (5-7 times), followed by DCM (3-5 times), and finally DMF (2 times) to prepare for the subsequent coupling step.

  • Verification: Perform a Chloranil test on a small sample of beads to confirm the presence of the secondary amine.

Data & Workflow Visualization

Table 1: Comparison of Deprotection Conditions
ParameterStandard ConditionsOptimized Conditions (for difficult cases)Rationale for Optimization
Base 20% Piperidine2% DBU / 5% PiperidineDBU is a stronger, non-nucleophilic base for faster, more efficient deprotection. Piperidine is retained as a scavenger.
Solvent DMFNMP or DMFNMP offers superior resin swelling, improving reagent access to the reaction sites.
Time 2 x 10 min1 x 3 min, then 1 x 12 minA short initial treatment removes the bulk of the Fmoc group quickly, followed by a longer treatment to ensure completion.
Temperature Room Temp (20-25°C)Room Temp or slightly elevated (30°C)A modest temperature increase can overcome higher energy barriers without significantly promoting side reactions.

Diagram 1: Troubleshooting Workflow for Fmoc Deprotection

Deprotection_Troubleshooting cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products start_node Start: Post-Deprotection Analysis (LC-MS) problem_node problem_node start_node->problem_node Assess Outcome success_node success_node problem_node->success_node Complete Deprotection cause_node1 Probable Cause: Inefficient Reaction problem_node->cause_node1 Incomplete Deprotection cause_node2 Probable Cause: Diketopiperazine (DKP) Formation problem_node->cause_node2 Side Product [M-114] solution_node solution_node cause_node cause_node solution_node1_1 Increase Base Conc. (e.g., 30-50% Piperidine) or use DBU cause_node1->solution_node1_1 Solution 1 solution_node1_2 Extend Reaction Time (e.g., 2 x 20 min) cause_node1->solution_node1_2 Solution 2 solution_node1_3 Improve Solvent (Fresh DMF or NMP) cause_node1->solution_node1_3 Solution 3 solution_node2_1 Immediate Coupling (Kinetic Control) cause_node2->solution_node2_1 Solution 1 solution_node2_2 Modify Coupling Protocol (e.g., use dipeptide) cause_node2->solution_node2_2 Solution 2

Caption: A flowchart guiding researchers from problem identification to targeted solutions for common Fmoc deprotection issues.

Preventing side reactions with N-Fmoc-iminodiacetic acid in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of N-Fmoc-iminodiacetic acid (Fmoc-Ida-OH) in Solid-Phase Peptide Synthesis (SPPS). Our goal is to equip you with the expert knowledge and practical protocols necessary to anticipate and resolve challenges, ensuring the successful incorporation of this versatile building block into your peptide sequences.

Introduction to this compound Chemistry in SPPS

This compound is an N-substituted glycine derivative that offers a unique branching point within a peptide sequence, enabling the synthesis of chelators, peptidomimetics, and other complex structures. However, its di-acid functionality and secondary amine backbone present specific challenges not typically encountered with standard proteinogenic amino acids. Understanding the reactivity of this molecule is the first step toward preventing unwanted side reactions and achieving high-purity target peptides.

The core of Fmoc-SPPS relies on an orthogonal protection strategy, where the Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while side-chain protecting groups are labile to acid (e.g., Trifluoroacetic Acid, TFA).[1][2][3] This principle is critical when working with Fmoc-Ida-OH.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems, their underlying causes, and validated solutions for overcoming them.

Issue 1: Incomplete or Failed Coupling of Fmoc-Ida-OH
  • Symptoms:

    • Positive Kaiser test (for primary amines) or Chloranil test (for secondary amines) on resin beads after coupling.

    • Mass spectrometry (MS) analysis of a test cleavage reveals a significant amount of the truncated peptide (peptide lacking the Ida residue).

    • Low yield of the final peptide.

  • Root Cause Analysis: The N-substituted nature of iminodiacetic acid introduces steric hindrance around the secondary amine of the growing peptide chain, making the subsequent coupling of Fmoc-Ida-OH more challenging than for a primary amine. Standard coupling conditions may be insufficient to drive the reaction to completion.

  • Solutions & Protocols:

    • Employ Potent Activation Reagents: Standard carbodiimide activators like DIC may be insufficient. Uronium/aminium-based reagents are highly recommended for their efficiency with sterically hindered couplings.

    • Optimize Coupling Time and Temperature: Extending the reaction time allows the sterically hindered coupling to proceed more completely.

    • Perform a Double Coupling: If monitoring tests indicate an incomplete reaction, a second coupling with fresh reagents is a reliable strategy to maximize yield.

StrategyRecommended Reagents & Conditions
Potent Activation Use HATU, HCTU, or PyAOP (4 equivalents relative to resin loading) with a tertiary base like DIPEA or 2,4,6-Collidine (8 equivalents).
Extended Time Increase coupling time from the standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult sequences.
Double Coupling After the initial coupling and a thorough wash, repeat the coupling step with a fresh solution of activated Fmoc-Ida-OH for at least 2 hours.

Protocol 1: High-Efficiency Coupling of Fmoc-Ida-OH using HATU

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ida-OH (4 eq.) and HATU (3.9 eq.) in DMF.

  • Coupling: Add N,N-diisopropylethylamine (DIPEA) (8 eq.) to the activation mixture and vortex for 1-2 minutes. Immediately add the activated solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for a minimum of 4 hours.

  • Monitoring: Perform a Chloranil test to confirm the absence of free secondary amines.

  • Washing: Wash the resin thoroughly with DMF (5 times) before proceeding to the next deprotection step.

Issue 2: Uncontrolled Di-acylation vs. Mono-acylation
  • Symptoms:

    • Desired Mono-acylation Failure: MS analysis shows the peptide has been acylated by both carboxylic acid groups of the incoming Fmoc-Ida-OH, leading to an undesired cross-linked or branched product.

    • Desired Di-acylation Failure: MS analysis shows only one of the two carboxylic acids of the resin-bound Ida residue has coupled to the incoming amino acid, resulting in a truncated side-chain.

  • Root Cause Analysis: Fmoc-Ida-OH possesses two carboxylic acid groups of similar reactivity. Without differential protection, controlling which group reacts is challenging. When coupling Fmoc-Ida-OH to a resin-bound amine, steric hindrance often leads to the formation of the monosubstituted product. Conversely, when coupling an incoming amino acid to a resin-bound Ida residue, achieving complete acylation of both carboxyl groups can be difficult.

  • Solutions & Protocols:

    • For Controlled Mono-acylation: The most robust solution is to use an orthogonally protected building block where one carboxyl group is masked. The ideal choice for Fmoc/tBu chemistry is Fmoc-Ida(OtBu)-OH (this compound mono-tert-butyl ester). The tert-butyl ester is stable to the basic Fmoc deprotection conditions but is cleaved during the final TFA treatment.

    • To Promote Di-acylation: When branching from both carboxyl groups is desired, the strategies outlined in Issue 1 (potent activators, extended reaction times, double coupling) should be applied to the coupling of the incoming amino acid to the resin-bound Ida residue.

// Invisible edges for layout couple1 -> deprotect_fmoc_alt [style=invis];

} caption: Orthogonal strategy using Fmoc-Ida(OtBu)-OH.

Issue 3: Side-Chain Cyclization to Form Piperazinone
  • Symptoms:

    • MS analysis shows a deletion of the amino acid immediately following the Ida residue, often accompanied by a neutral loss corresponding to the cyclized structure.

    • This is particularly prevalent if the subsequent residue is sterically unhindered (e.g., Glycine).

  • Root Cause Analysis: After coupling the next amino acid (let's call it AA₂) onto the deprotected Ida residue, the structure resembles an N-substituted dipeptide. The free secondary amine of the Ida residue can perform an intramolecular nucleophilic attack on the amide carbonyl of AA₂, leading to the formation of a six-membered piperazinone ring and cleaving off the rest of the peptide chain. This is analogous to diketopiperazine formation but occurs intramolecularly within the Ida side chain.

  • Solutions & Protocols:

    • Immediate Subsequent Coupling: Minimize the time the vulnerable N-carboxymethyl-glycyl-AA₂ structure exists with a free N-terminal amine. Proceed immediately to the coupling of the next amino acid (AA₃) after the deprotection of AA₂.

    • Use of Sterically Hindered Resins: For syntheses starting with sequences prone to cyclization, a 2-Chlorotrityl chloride (2-CTC) resin can provide sufficient steric bulk to inhibit this side reaction.

    • Orthogonal Protection: Using an orthogonally protected version like Fmoc-Ida(OtBu)-OH is the most effective preventative measure. The bulky tert-butyl group on the side-chain carboxyl prevents the necessary conformation for intramolecular attack.

G

Frequently Asked Questions (FAQs)

Q1: Is Fmoc-Ida-OH considered a "difficult" residue to couple?

A1: Yes, due to its N-substituted (peptoid-like) nature, it presents more steric hindrance than a standard alpha-amino acid. It should be treated similarly to other challenging residues like N-methylated amino acids, requiring more potent coupling reagents (e.g., HATU, HCTU) and potentially longer reaction times for efficient incorporation.

Q2: Can I use standard TFA cleavage cocktails for peptides containing an iminodiacetic acid residue?

A2: Generally, yes. However, peptides containing N-alkylated residues can be susceptible to hydrolysis during TFA cleavage.[4] This fragmentation occurs at the peptide bond C-terminal to the N-alkylated residue. To minimize this, ensure the cleavage time is not excessively long (typically 2-3 hours is sufficient) and use a standard scavenger cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler mixture such as TFA/TIS/H₂O (95:2.5:2.5) to quench reactive cations generated from protecting groups.[5]

Q3: How do I choose between using Fmoc-Ida-OH and an orthogonally protected version like Fmoc-Ida(OtBu)-OH?

A3: The choice depends entirely on your synthetic goal:

  • Use Fmoc-Ida-OH if you intend to create a branch at the Ida residue by coupling two different peptide chains or molecules to its two carboxyl groups simultaneously in a subsequent step, or if you are performing a solution-phase synthesis where stoichiometry can be more easily controlled.

  • Use Fmoc-Ida(OtBu)-OH (or a similar mono-protected version) in almost all standard SPPS applications. It is the superior choice for incorporating the Ida moiety as a single side-chain modification, for elongating a peptide from one of its carboxyl groups while keeping the other protected, or for preventing the piperazinone side reaction. This approach provides maximum control and predictability.

Q4: Will the incorporation of an iminodiacetic acid residue affect peptide aggregation?

A4: Yes, it can. N-substituted residues like Ida disrupt the regular hydrogen bonding patterns of the peptide backbone that lead to the formation of secondary structures like β-sheets. This disruption often reduces aggregation during SPPS, which can be a significant advantage for synthesizing difficult or hydrophobic sequences.

Q5: Are there any special considerations for mass spectrometry analysis of peptides containing iminodiacetic acid?

A5: Standard MS and MS/MS (tandem mass spectrometry) techniques are effective. The iminodiacetic acid residue will introduce a characteristic mass shift. During fragmentation (e.g., by CID), the peptide backbone will fragment to produce the expected b- and y-ions, allowing for sequence verification. The N-substituted nature of the residue might influence fragmentation patterns, but not in a way that prevents successful analysis.

References

Technical Support Center: N-Fmoc-Iminodiacetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming low-yield issues encountered during solid-phase peptide synthesis (SPPS) when incorporating N-Fmoc-iminodiacetic acid (Fmoc-Ida-OH). Our goal is to equip you with the scientific rationale and practical protocols to ensure successful synthesis of peptides containing this versatile building block.

Introduction: The Challenge of a Di-Acid in a Stepwise World

This compound is a unique building block, offering a secondary carboxyl group for post-synthesis modifications, metal chelation, or creating branched peptide structures. However, its di-acid nature presents a specific challenge in the linear, stepwise process of SPPS: the potential for double coupling, leading to cross-linked peptides and truncated sequences, ultimately resulting in low yields of the desired product. This guide will address this central issue, alongside other common SPPS pitfalls, providing a clear path to high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield when using Fmoc-Ida-OH?

The most significant challenge and a common cause of low yield is the di-functional nature of Fmoc-Ida-OH. It possesses two carboxylic acid groups, both of which can be activated and react with the free amine of the growing peptide chain on the solid support. This can lead to the formation of a di-substituted product, where two peptide chains are cross-linked through the iminodiacetic acid residue. This cross-linking can hinder subsequent coupling and deprotection steps, leading to truncated sequences and a low yield of the desired mono-substituted peptide.[1] Fortunately, studies have shown that coupling of N-protected iminodiacetic acid to a solid support can result in exclusively monosubstituted derivatives under appropriate conditions.[1]

Q2: How can I prevent this double coupling and promote mono-acylation?

Controlling the stoichiometry of your activating agent is crucial. Using a minimal excess of the coupling reagent can favor the formation of the mono-activated species, which will then react with the resin-bound amine. Additionally, the choice of coupling reagent and reaction conditions plays a significant role.

Q3: Are there specific coupling reagents that are recommended for Fmoc-Ida-OH?

While standard coupling reagents like HBTU, HATU, and DIC/Oxyma can be used, the key is to carefully control the reaction to favor mono-amidation. For sterically hindered couplings, which can be the case with Fmoc-Ida-OH, more potent activating agents like HATU might be beneficial.[2] However, it is essential to perform small-scale test couplings to optimize the conditions for your specific sequence.

Q4: Can I use a protecting group for one of the carboxylic acids of Fmoc-Ida-OH?

Yes, using an orthogonally protected version of iminodiacetic acid is an excellent strategy to definitively prevent double coupling.[3][4][5] For instance, a derivative where one carboxyl group is protected as a tert-butyl (tBu) ester (Fmoc-Ida(OtBu)-OH) would be ideal for standard Fmoc-based SPPS. The tBu group is stable to the basic conditions of Fmoc deprotection and can be removed during the final acidic cleavage step.[6]

Q5: Besides double coupling, what are other potential side reactions with Fmoc-Ida-OH?

General side reactions common to Fmoc-SPPS can also contribute to low yield. These include:

  • Incomplete Coupling: Due to the steric hindrance of the Fmoc-Ida-OH, the coupling reaction may be slow or incomplete.

  • Aspartimide Formation: If the subsequent amino acid is Asp, the piperidine used for Fmoc deprotection can catalyze the formation of a cyclic aspartimide, leading to side products.[2][7]

  • Diketopiperazine Formation: At the dipeptide stage, cyclization can occur, cleaving the dipeptide from the resin.[7]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Preventing Double Coupling

Observation: Mass spectrometry of the crude peptide shows a significant peak corresponding to double the expected mass, or a complex mixture of high molecular weight species.

Causality: This strongly indicates that both carboxylic acids of Fmoc-Ida-OH have reacted, leading to cross-linking of peptide chains.

Caption: Workflow for preventing double coupling of Fmoc-Ida-OH.

  • Stoichiometric Control of Coupling Reagents:

    • Reduce the excess of coupling reagents. For carbodiimide-mediated couplings (e.g., DIC), use a near-stoichiometric amount (e.g., 1.05 equivalents) relative to the Fmoc-Ida-OH.

    • For onium salt-based reagents (HBTU, HATU), a slight excess (e.g., 1.5-2 equivalents) might be necessary for efficient coupling, but a larger excess should be avoided.

  • Use of Orthogonally Protected Fmoc-Ida-OH:

    • The most robust solution is to use a derivative where one carboxyl group is protected, for example, as a tert-butyl ester (Fmoc-Ida(OtBu)-OH). This ensures selective mono-acylation.

Guide 2: Addressing Incomplete Coupling

Observation: The Kaiser test after the Fmoc-Ida-OH coupling step is positive (blue beads), indicating unreacted free amines. Mass spectrometry shows a significant amount of a deletion sequence lacking the Ida residue.

Causality: The steric bulk of Fmoc-Ida-OH can hinder its approach to the resin-bound amine, leading to a sluggish or incomplete reaction.

  • Double Coupling: If the Kaiser test is positive after the initial coupling, perform a second coupling with fresh reagents before proceeding to the deprotection step.[8]

  • Extended Coupling Time: Increase the reaction time for the Fmoc-Ida-OH coupling step to 4-6 hours, or even overnight.[9] Monitor the reaction progress with the Kaiser test.

  • Use of a More Potent Coupling Reagent: Switch to a more reactive coupling reagent like HATU or COMU, which are known to be effective for sterically hindered amino acids.[2]

  • Solvent Optimization: In cases of suspected on-resin aggregation, switching from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) can improve solvation and coupling efficiency.[4]

Coupling ReagentEquivalents (vs. Resin Loading)Activation TimeKey Considerations
DIC/Oxyma Fmoc-Ida-OH: 3, DIC: 3, Oxyma: 35-10 minCost-effective, good for routine couplings.
HBTU/DIPEA Fmoc-Ida-OH: 3, HBTU: 2.9, DIPEA: 62 minFast activation, but potential for racemization with sensitive residues.
HATU/DIPEA Fmoc-Ida-OH: 3, HATU: 2.9, DIPEA: 62 minHighly efficient for sterically hindered couplings.[2]

Experimental Protocols

Protocol 1: Test Coupling of Fmoc-Ida-OH with Stoichiometric Control

Objective: To determine the optimal conditions for mono-acylation of the resin-bound peptide with Fmoc-Ida-OH.

Materials:

  • Fmoc-deprotected peptide-resin (100 mg, 0.1 mmol)

  • Fmoc-Ida-OH (106 mg, 0.3 mmol)

  • N,N'-Diisopropylcarbodiimide (DIC) (13 mg, 0.105 mmol)

  • Oxyma Pure (43 mg, 0.3 mmol)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vial, dissolve Fmoc-Ida-OH and Oxyma Pure in DMF.

  • Add DIC to the solution from step 2 and allow to pre-activate for 5 minutes.

  • Drain the DMF from the resin and add the activated Fmoc-Ida-OH solution.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Take a small sample of resin beads and perform a Kaiser test.

  • If the Kaiser test is negative (yellow beads), the coupling is complete. Wash the resin with DMF (3x) and DCM (3x).

  • If the Kaiser test is positive (blue beads), continue coupling for another 2 hours and re-test. If it remains positive, consider a double coupling (see Guide 2).

  • Cleave a small portion of the resin and analyze the product by mass spectrometry to confirm mono-substitution.

Protocol 2: Fmoc Deprotection

Objective: To efficiently remove the Fmoc protecting group after the incorporation of Fmoc-Ida-OH.

Materials:

  • Peptide-resin with N-terminal Fmoc-Ida-OH

  • 20% (v/v) piperidine in DMF

Procedure:

  • Swell the peptide-resin in DMF.

  • Drain the DMF and add the 20% piperidine in DMF solution.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 2-4 for a second 7-minute deprotection to ensure complete removal.

  • Drain the solution and wash the resin thoroughly with DMF (5x).

  • Perform a Kaiser test to confirm the presence of free primary amines (positive result).

Visualization of Key Concepts

Ida_Coupling cluster_0 Desired Pathway: Mono-acylation cluster_1 Side Reaction: Di-acylation Resin_Mono Peptide-Resin-NH2 Product_Mono Fmoc-Ida-(Peptide-Resin) (Desired Product) Resin_Mono->Product_Mono Coupling Fmoc_Ida_Mono Fmoc-N(CH2COOH)2 Activated_Mono Mono-activated Fmoc-Ida Fmoc_Ida_Mono->Activated_Mono + 1 eq. Activator Activated_Mono->Product_Mono Coupling Resin_Di_1 Peptide-Resin-NH2 Product_Di Fmoc-Ida-(Peptide-Resin)2 (Cross-linked Product) Resin_Di_1->Product_Di Coupling Resin_Di_2 Peptide-Resin-NH2 Resin_Di_2->Product_Di Coupling Fmoc_Ida_Di Fmoc-N(CH2COOH)2 Activated_Di Di-activated Fmoc-Ida Fmoc_Ida_Di->Activated_Di + >2 eq. Activator Activated_Di->Product_Di Coupling

References

Improving solubility of N-Fmoc-iminodiacetic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Fmoc-iminodiacetic acid (Fmoc-Ida-OH). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that the unique physicochemical properties of Fmoc-Ida-OH can present solubility challenges. This document provides in-depth, field-tested troubleshooting advice and clear protocols to help you overcome these hurdles and ensure the success of your experiments.

Introduction: The Solubility Challenge

This compound is a valuable reagent used in solid-phase peptide synthesis (SPPS), bioconjugation, and as a chelating agent.[1][2] Its structure, however, presents a classic solubility dilemma: the large, hydrophobic Fmoc group conflicts with the polar, hydrophilic dicarboxylic acid moiety. This dual nature often leads to poor solubility in many standard organic solvents, causing frustration and potentially compromising reaction efficiency. This guide will address the most common solubility issues in a direct Q&A format.

Frequently Asked Questions & Troubleshooting Guides

Q1: My this compound won't dissolve in DMF for my SPPS coupling reaction. What should I do?

This is the most frequently encountered issue. N,N-Dimethylformamide (DMF) is the workhorse solvent for SPPS, but the zwitterionic character of Fmoc-Ida-OH at neutral state can limit its solubility.[3][4]

Root Cause Analysis: The free carboxylic acid groups can form intermolecular hydrogen bonds, leading to aggregation and precipitation. The bulky Fmoc group also contributes to this effect.[3][5]

Troubleshooting Workflow:

Follow these steps sequentially. Do not proceed to the next step if the current one resolves the issue.

dot graph TD { A[Start: Insoluble Fmoc-Ida-OH in DMF] --> B{Step 1: Physical Dissolution Aids}; B --> C{Sonication / Gentle Warming}; C -- Still Insoluble --> D{Step 2: Co-Solvent Addition}; D --> E[Add 10-25% DMSO or NMP to DMF]; E -- Still Insoluble --> F{Step 3: In-Situ Salt Formation}; F --> G[Add 1.0-2.0 eq. of a weak base like DIPEA]; G -- Soluble --> H[Success: Proceed with Coupling]; C -- Soluble --> H; E -- Soluble --> H; A -- " " --> B; subgraph "Legend" direction LR subgraph "Node Styles" direction LR Start[Start/End] Step{Process Step} Decision[Decision/Action] end subgraph "Connector Styles" direction LR SuccessPath -- Soluble --> SuccessEnd[Success] FailPath -- Still Insoluble --> NextStep end end

} enddot Caption: Troubleshooting workflow for dissolving Fmoc-Ida-OH.

Detailed Protocols:

  • Protocol 1: Physical Dissolution Aids

    • Weigh the required amount of Fmoc-Ida-OH into a clean, dry vessel.

    • Add high-purity, amine-free DMF to the desired concentration.[6]

    • Vortex the mixture for 1-2 minutes.

    • If undissolved, place the vessel in an ultrasonic bath for 5-10 minute intervals.[3] Monitor the bath temperature to ensure it does not exceed 40°C.

    • As an alternative, gently warm the solution to 30-40°C with continuous stirring.[7]

    • Once dissolved, use the solution immediately.

  • Protocol 2: Co-Solvent Addition

    • To your suspension of Fmoc-Ida-OH in DMF, add a stronger, more polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).[3][6]

    • Start by adding 10% (v/v) of the co-solvent.

    • Vortex vigorously. If solubility does not improve, you can increase the co-solvent amount up to 25% (v/v).

    • Note: While effective, be aware that NMP can sometimes accelerate the decomposition of Fmoc-amino acids over extended periods.[6]

Q2: I'm trying to dissolve Fmoc-Ida-OH, but even with co-solvents, it's not working. How can I use pH to improve solubility?

This is an advanced and highly effective technique that leverages the acidic nature of the molecule. By converting the carboxylic acids to a carboxylate salt, you dramatically increase polarity and, therefore, solubility in polar solvents.

Root Cause Analysis: The two free carboxylic acid groups on the iminodiacetic acid moiety can be deprotonated by a base. The resulting anionic carboxylate salt is significantly more soluble in polar aprotic solvents like DMF and DMSO than the neutral, zwitterionic form.[8]

dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=11];

} enddot Caption: Deprotonation increases the solubility of Fmoc-Ida-OH.

Protocol 3: Solubilization via In-Situ Salt Formation

This method is ideal when preparing a solution for immediate use in an SPPS coupling reaction where a base like N,N'-Diisopropylethylamine (DIPEA) is already part of the protocol.

  • Weigh Fmoc-Ida-OH and your coupling agent (e.g., HBTU, HATU) into the reaction vessel.

  • Add the primary solvent (e.g., DMF).

  • Add the required equivalents of DIPEA for the coupling reaction (typically 2 equivalents relative to the amino acid).

  • Vortex the mixture. You should observe rapid dissolution as the soluble diisopropylethylammonium salt of Fmoc-Ida-OH is formed.

  • Allow the solution to pre-activate for 2-5 minutes before adding it to the deprotected resin.[4]

Critical Consideration: Only use this method if the base is compatible with your downstream reaction chemistry. The addition of a base will deprotonate the carboxylic acids, making them ready for activation and coupling.

Q3: I need to dissolve Fmoc-Ida-OH in a partially aqueous solution for a bioconjugation experiment. Is this possible?

Yes, but it requires careful pH control. The strategy is similar to the one above but uses an aqueous-compatible base to form a highly water-soluble salt.

Root Cause Analysis: At neutral pH, Fmoc-Ida-OH is virtually insoluble in water. By raising the pH above the pKa of the carboxylic acids (estimated to be in the range of 2-4), you can fully deprotonate them to form the dicarboxylate salt, which is water-soluble.

Protocol 4: Preparing an Aqueous Stock Solution

  • Create a suspension of Fmoc-Ida-OH in your desired aqueous buffer (e.g., PBS, borate buffer).

  • While stirring, slowly add a mild inorganic base, such as a 1 M solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), dropwise.

  • Monitor the pH of the solution. As the pH rises above ~6.0-7.0, the solid should completely dissolve.

  • Adjust the final pH as required for your experiment.

  • Important: This procedure exposes the Fmoc group to basic conditions. While it is relatively stable in mild bicarbonate solutions, prolonged exposure or higher pH (e.g., >9) can lead to premature deprotection.[9] Use the solution as quickly as possible after preparation.

Data Summary: Solvent & Additive Guide

The following table provides a qualitative summary of solvents and techniques for dissolving this compound. Efficacy should always be confirmed empirically.

Solvent/TechniqueTypeEfficacyKey Considerations
DCM, THF, Acetonitrile Primary SolventPoorGenerally unsuitable for dissolving Fmoc-Ida-OH.[6][10]
DMF Primary SolventModerateStandard SPPS solvent; solubility can be an issue. Quality is key; degraded DMF contains dimethylamine which can cleave the Fmoc group.[6]
NMP Primary SolventGoodHigher solvating power than DMF, good alternative.[6]
DMSO Primary/Co-SolventExcellentVery effective at dissolving polar compounds. Can be used as a co-solvent with DMF or as the primary solvent.[3]
Sonication Physical AidGoodHelps break up aggregates and accelerate dissolution. Avoid overheating.[7]
Gentle Warming (30-40°C) Physical AidGoodIncreases kinetic energy to overcome intermolecular forces.[3]
DIPEA / Weak Organic Base AdditiveExcellentForms a highly soluble salt in organic solvents. Use 1-2 equivalents.[4]
NaHCO₃ / K₂CO₃ Additive (Aqueous)ExcellentForms a water-soluble salt. Requires careful pH control.

References

Aspartimide formation with N-Fmoc-iminodiacetic acid and how to prevent it

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-Fmoc-iminodiacetic acid (Fmoc-IDA). This guide is designed for researchers, chemists, and drug development professionals utilizing this versatile building block in their synthetic workflows. Here, we address common challenges, provide in-depth troubleshooting advice, and clarify misconceptions regarding its reactivity, particularly in the context of solid-phase synthesis.

Introduction: A Note on Reactivity and "Aspartimide Formation"

A common point of confusion for scientists familiar with solid-phase peptide synthesis (SPPS) is the potential for side reactions. One of the most notorious is aspartimide formation , an intramolecular cyclization that occurs with aspartic acid (Asp) residues, particularly in sequences like Asp-Gly. This reaction is driven by the deprotonation of the backbone amide nitrogen following the Asp residue, which then attacks the side-chain ester, forming a five-membered succinimide ring.[1][]

It is crucial to understand that This compound does not undergo aspartimide formation. The chemical structure of IDA lacks the peptide backbone amide C-terminal to the carboxyl groups, which is the required nucleophile for the cyclization reaction.[1][3] Therefore, prevention strategies for aspartimide formation in traditional SPPS are not relevant to Fmoc-IDA.

The challenges encountered with Fmoc-IDA are distinct and primarily relate to controlling its bifunctional reactivity during coupling steps. This guide will focus on these practical issues to ensure successful and efficient incorporation into your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for?

A1: this compound is most commonly used as a foundational building block in the synthesis of Peptide Nucleic Acids (PNAs).[4][] The N-(2-aminoethyl)glycine backbone of PNA is often constructed using derivatives of iminodiacetic acid. It also serves as a versatile chelating agent for various metal ions and can be incorporated into molecules as a linker or scaffold.[6][7]

Q2: I am seeing a product with the wrong mass after my coupling step. Is this a side reaction?

A2: This is the most common issue. This compound has two carboxylic acid groups. Depending on your reaction stoichiometry and activation method, you can achieve either mono-acylation or di-acylation of the target amine. An unexpected mass could correspond to the di-substituted product when you intended to form the mono-substituted product. Careful control over equivalents and coupling strategy is essential.[6]

Q3: Can I use standard peptide coupling reagents like HBTU or HATU with Fmoc-IDA?

A3: Yes, standard phosphonium and aminium-based coupling reagents are effective for activating the carboxylic acids of Fmoc-IDA.[6][8] Reagents like HBTU, HATU, and HOBt/DIC are commonly employed.[9][10] However, the choice of reagent and the number of equivalents used will significantly influence the outcome (mono- vs. di-substitution) and the reaction kinetics.[6]

Q4: Is Fmoc-IDA stable to the standard 20% piperidine in DMF used for Fmoc deprotection?

A4: Yes, the Fmoc protecting group on the iminodiacetic acid nitrogen is removed under the same standard basic conditions (e.g., 20% piperidine in DMF) used in Fmoc-SPPS.[9][11][12] The underlying iminodiacetic acid structure is stable to these conditions.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Poor or No Coupling of Fmoc-IDA
  • Root Cause Analysis:

    • Insufficient Activation: The coupling reagent may be degraded or used in insufficient equivalents. This is particularly critical as two carboxyl groups compete for activation.

    • Steric Hindrance: The amine you are coupling to may be sterically hindered, especially if it is on a solid support or is a secondary amine.

    • Aggregation: In solid-phase synthesis, the growing chain may aggregate, preventing access to the terminal amine.[13]

  • Solutions & Protocols:

    • Optimize Activation: Use a 2 to 3-fold excess of both Fmoc-IDA and your coupling reagent relative to the amine. For difficult couplings, consider more potent reagents like HATU or TATU.[14]

    • Pre-activation: Pre-activate the Fmoc-IDA with the coupling reagent for 5-10 minutes before adding it to the resin or amine solution. This ensures the active ester or anhydride is formed prior to the coupling attempt.[6]

    • Extended Coupling Times: For sterically hindered amines, extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.

    • Monitor the Reaction: Use a qualitative test (like the Kaiser test for primary amines) on the solid support to confirm the consumption of the free amine before proceeding to the next step.

Issue 2: Uncontrolled Di-acylation Instead of Mono-acylation
  • Root Cause Analysis:

    • Excess Reagents: Using a large excess of Fmoc-IDA and coupling reagents will strongly favor the formation of the di-acylated product, where two amine molecules are coupled to the IDA scaffold.

    • High Reactivity: Highly reactive coupling conditions can drive the reaction to completion on both carboxyl groups.

  • Solutions & Protocols:

    • Control Stoichiometry: To favor mono-substitution, use Fmoc-IDA as the limiting reagent. A stoichiometry of 1.05 equivalents of the amine to 1.0 equivalent of Fmoc-IDA is a good starting point in solution-phase synthesis. On solid-phase, using a modest excess (e.g., 1.5 eq) of Fmoc-IDA relative to the resin loading can help drive the reaction to completion while minimizing the risk of cross-linking if a di-acylated species reacts with a second resin-bound amine.

    • Consider a Mono-Protected IDA Derivative: For applications requiring unambiguous mono-substitution, using a derivative like Fmoc-iminodiacetic acid mono-t-butyl ester (Fmoc-IDA(OtBu)-OH) is the most robust solution. The t-butyl ester protects one of the carboxyl groups, which can be deprotected later using strong acid (e.g., TFA) after the first coupling is complete.

Visualizing the Reaction: Mono- vs. Di-acylation

G cluster_0 Reactants cluster_1 Activation cluster_2 Products FmocIDA Fmoc-N(CH₂COOH)₂ (Fmoc-IDA) ActivatedIDA Activated Fmoc-IDA FmocIDA->ActivatedIDA + Coupling Reagent (e.g., HATU/DIPEA) Amine R-NH₂ (Amine) Mono Mono-acylated Product Fmoc-N(CH₂COOH)(CH₂CO-NHR) ActivatedIDA->Mono + 1 eq. R-NH₂ Di Di-acylated Product Fmoc-N(CH₂CO-NHR)₂ ActivatedIDA->Di + ≥2 eq. R-NH₂ Mono->Di + 1 eq. R-NH₂ (if second COOH is activated)

Caption: Reaction pathways for this compound coupling.

Experimental Protocols

Protocol 1: General Procedure for Mono-Coupling of Fmoc-IDA to a Resin-Bound Amine (Solid-Phase)

This protocol aims to achieve complete coupling of one of the IDA carboxylic acids to the free amine on the solid-support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 100 mg, 0.5 mmol/g loading) in DMF for 30 minutes. Perform Fmoc deprotection of the terminal amine using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).

  • Activation Solution Preparation: In a separate vial, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 5 minutes.

  • Coupling Reaction: Add the activation solution to the drained resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the reaction is complete. If the test is positive (blue beads), allow the reaction to proceed for another 2 hours.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for the next step (e.g., Fmoc deprotection of the IDA).

Protocol 2: Detection and Analysis by HPLC-MS

To confirm the success of your coupling, cleave a small amount of product from the resin and analyze it.

  • Test Cleavage: Dry a small sample of resin (approx. 5-10 mg). Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Add ~200 µL of the cocktail to the resin and let it stand for 2 hours.

  • Workup: Precipitate the cleaved product by adding it to cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the pellet under vacuum.

  • Analysis: Dissolve the crude product in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA). Analyze by reverse-phase HPLC coupled with a mass spectrometer (LC-MS).

  • Interpretation: Check the resulting mass spectrum for the expected molecular weight of your mono-acylated product. The absence of a peak corresponding to unreacted starting material and the presence of your target mass is a strong indicator of a successful coupling.

Data Interpretation: Expected Mass Shifts
Reaction OutcomeExpected Mass Change from Starting Amine (R-NH₂)
Successful Mono-coupling + 339.1 Da (Mass of Fmoc-IDA fragment minus H₂O)
Unreacted Amine No change in mass
Di-coupling (Inter-chain) Can lead to complex cross-linked species, often insoluble

Workflow for Troubleshooting Fmoc-IDA Coupling

G decision decision process process start_node Start: Coupling Fmoc-IDA process_1 Perform Kaiser Test on Resin Sample start_node->process_1 Perform Coupling (Protocol 1) end_good Success: Proceed to Next Synthetic Step end_bad Re-evaluate Strategy: Consider Mono-Protected IDA decision_1 Kaiser Test Result? process_1->decision_1 process_2 Perform Test Cleavage & LC-MS Analysis decision_1->process_2 Negative (Yellow) process_3 Extend Coupling Time (e.g., +2 hours) decision_1->process_3 Positive (Blue) decision_2 Correct Mass Observed? process_2->decision_2 process_3->process_1 Re-test decision_2->end_good Yes decision_2->end_bad No

Caption: A logical workflow for troubleshooting Fmoc-IDA coupling reactions.

References

Technical Support Center: Managing Steric Hindrance in N-Fmoc-iminodiacetic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of N-Fmoc-iminodiacetic Acid (Fmoc-Ida-OH)

This compound (Fmoc-Ida-OH) is a valuable building block for introducing a chelating motif or a branching point in peptide synthesis. However, its structure presents a significant synthetic challenge. As a secondary amine substituted with two carboxylic acid groups, the nitrogen atom is exceptionally sterically hindered. This bulkiness, coupled with the two adjacent carboxyl groups, can dramatically slow down acylation reactions, leading to incomplete couplings, low yields, and difficult purifications.

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and overcome the challenges associated with Fmoc-Ida-OH coupling reactions. We will delve into the mechanistic reasons for these difficulties and provide field-proven protocols and strategies to ensure successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my Fmoc-Ida-OH coupling reaction failing or showing very low yield?

Low coupling efficiency with Fmoc-Ida-OH is most often due to profound steric hindrance at the secondary amine.[1][2] The bulky Fmoc protecting group, combined with the two carboxylic acid moieties, physically obstructs the approach of the activated acylating agent. Standard coupling reagents (e.g., DCC, HBTU) are often not potent enough to overcome this high activation energy barrier, resulting in unreacted starting material.[3]

Q2: Which coupling reagents are the most effective for Fmoc-Ida-OH?

For sterically demanding couplings, third-generation uronium/aminium salts like HATU , HCTU , and COMU are highly recommended.[4][5] These reagents form highly reactive OAt or equivalent active esters, which are more effective at acylating hindered amines than the OBt esters generated by older reagents like HBTU.[6] Phosphonium salts like PyAOP are also excellent choices, known for their high reactivity and lower risk of side reactions like guanidinylation compared to some uronium reagents.[7]

Q3: My coupling seems to work, but I see a significant amount of a byproduct I can't identify. What could it be?

Several side reactions can occur:

  • Guanidinylation: If you are using a uronium reagent (like HATU or HCTU) and pre-activation time is insufficient, the reagent can react with the free secondary amine of Fmoc-Ida-OH. This forms an irreversible guanidinium cap, terminating the chain.[8][9]

  • N-Acylurea Formation: When using carbodiimides (DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove.[7][9]

  • Premature Fmoc-cleavage: While the Fmoc group is generally stable to the tertiary amine bases (like DIPEA) used in coupling, prolonged reaction times or elevated temperatures can cause some premature deprotection, leading to side products.[10]

Q4: Can I just increase the temperature or reaction time to force the coupling to completion?

While increasing reaction time (e.g., 2-24 hours) and temperature (e.g., to 30-50°C) are valid strategies to overcome steric hindrance, they must be applied cautiously.[4][11] Prolonged exposure to basic conditions and heat increases the risk of side reactions, particularly racemization of the activated amino acid.[12] Microwave-assisted synthesis can be a highly effective alternative, as it can significantly accelerate the reaction, driving difficult couplings to completion in minutes while minimizing the time-dependent side reactions.[13]

Troubleshooting Guide: A Systematic Approach

Use this guide to diagnose and resolve common issues encountered during Fmoc-Ida-OH coupling.

Symptom / Observation Potential Cause Recommended Action(s)
Low or No Product Formation 1. Insufficient Reagent Reactivity: Standard reagents (DCC, HBTU) are not potent enough.[3]Switch to a high-potency coupling reagent: Use HATU, HCTU, COMU, or PyAOP.[14] These are specifically designed for hindered couplings.
2. Steric Hindrance: The inherent bulk of Fmoc-Ida-OH prevents the reaction.[2]Increase reagent equivalents: Use 3-5 equivalents of the amino acid and coupling reagents. • Increase reaction time: Extend the coupling from 1-2 hours to 4 hours or even overnight. • Increase temperature: Gently heat the reaction to 30-40°C, or utilize a microwave peptide synthesizer.[13]
3. Poor Solvation: Reactants are not adequately dissolved, or peptide aggregation is occurring on-resin.Use a superior solvent: Switch from DMF to N-Methylpyrrolidone (NMP) or use a DCM/DMF/NMP mixture.[13]
Presence of Side Products 1. Guanidinylation (with uronium reagents): Reagent has capped the amine.[8]Pre-activate the carboxylic acid: Mix the acid, coupling reagent, and base for at least 5 minutes before adding to the Fmoc-Ida-OH.[15] This ensures the highly reactive active ester is formed first.
2. Racemization: Loss of stereochemical integrity of the coupling partner.[12]Use a weaker base: Replace DIPEA with a bulkier, less basic amine like 2,4,6-collidine.[12] • Minimize reaction time and temperature: Use the most efficient conditions possible; avoid prolonged heating.
Reaction Stalls / Incomplete 1. Reagent Degradation: Solvents are not anhydrous, or reagents have degraded.Use fresh, high-purity anhydrous solvents (DMF, NMP). [16] • Ensure coupling reagents are stored properly and are not expired.
2. Incomplete Fmoc Deprotection: If working on solid phase, the previous Fmoc group was not fully removed.Confirm complete deprotection: Use a colorimetric test (e.g., Kaiser test for primary amines, or a chloranil test for secondary amines) before starting the coupling step.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for addressing incomplete Fmoc-Ida-OH couplings.

G start Incomplete Coupling Detected (LC-MS or On-Resin Test) reagent_check Step 1: Verify Reagents - Potent Reagent (HATU, etc.)? - Fresh & Anhydrous Solvents? - Correct Stoichiometry? start->reagent_check solvent_change Alternative Axis: Optimize Solvation - Switch DMF to NMP - Add chaotropic salts (LiCl) start->solvent_change Can be applied at any stage double_couple Step 2: Modify Protocol Implement Double Coupling reagent_check->double_couple If Reagents OK success Problem Resolved reagent_check->success If Reagents Faulty conditions_mod Step 3: Escalate Conditions - Increase Time (4h to overnight) - Increase Equivalents (3-5 eq.) - Increase Temp (30-50°C or Microwave) double_couple->conditions_mod If Still Incomplete double_couple->success If Complete reagent_change Step 4: Change Reagent Class - Switch from Uronium to Phosphonium (e.g., HATU to PyAOP) - Consider Acyl Fluoride generation conditions_mod->reagent_change If Still Incomplete conditions_mod->success If Complete reagent_change->success If Complete

Caption: Troubleshooting logic for incomplete Fmoc-Ida-OH coupling.

Optimized Experimental Protocols

Protocol 1: High-Efficiency Solution-Phase Coupling using HATU

This protocol is designed to maximize coupling efficiency for hindered substrates in solution.

  • Reagent Preparation:

    • Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid to be coupled (1.0 eq) in anhydrous DMF.

    • In a separate vial, dissolve Fmoc-Ida-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation:

    • To the carboxylic acid solution, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Add the HATU solution to the activated carboxylic acid.

    • Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation and formation of the OAt-active ester.[17][18] This step is crucial to prevent side reactions.[15]

  • Coupling:

    • Add the Fmoc-Ida-OH solution to the pre-activated ester mixture.

    • Allow the reaction to proceed at room temperature for 4-12 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by LC-MS or TLC. The strong UV absorbance of the Fmoc group can be used for HPLC monitoring.[19][20]

    • Upon completion, proceed with a standard aqueous workup to remove DMF, excess reagents, and byproducts like tetramethylurea.

Protocol 2: On-Resin Coupling for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a robust procedure for coupling an amino acid to resin-bound Fmoc-Ida-OH.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin with Fmoc-Ida-OH already attached) in high-purity DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the amino acid preceding the Fmoc-Ida-OH.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.[21]

  • Activation and Coupling:

    • In a separate vessel, pre-activate the incoming Fmoc-protected amino acid (4 eq.), HATU (3.9 eq.), in DMF with DIPEA (8 eq.) for 2-5 minutes.[13]

    • Drain the DMF from the resin and immediately add the activated amino acid solution.

    • Agitate the reaction vessel for at least 2 hours at room temperature. For difficult couplings, extend this time to 4 hours or perform a second coupling (double coupling) with fresh reagents.[1]

  • Washing and Confirmation:

    • Drain the coupling solution and wash the resin extensively with DMF (5 times) to remove excess reagents.

    • Perform a colorimetric test (e.g., chloranil test) to confirm the absence of free secondary amines, indicating a complete reaction.

Mechanism Spotlight: Why HATU Excels

The superior performance of HATU in sterically hindered couplings stems from the unique properties of its HOAt (1-hydroxy-7-azabenzotriazole) component.

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH + Base ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster -H+ HATU HATU HATU->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU TS 7-Membered Transition State ActiveEster->TS FmocIda Fmoc-Ida-OH (Hindered Amine) FmocIda->TS Product Amide Bond (Product) TS->Product Neighboring Group Participation HOAt HOAt (Byproduct) Product->HOAt

References

Technical Support Center: Troubleshooting Incomplete Fmoc Removal from Iminodiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for a common yet challenging issue in solid-phase peptide synthesis (SPPS): the incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from iminodiacetic acid (IDA). Our goal is to equip you with the expertise and practical solutions to overcome this synthetic hurdle.

Introduction: The Challenge of Iminodiacetic Acid

Iminodiacetic acid (IDA) is a valuable building block in peptide and organic synthesis, often used as a chelating agent or a scaffold for more complex structures. However, its unique structure, featuring two carboxylic acid groups attached to a secondary amine, presents a significant challenge for Fmoc deprotection. The steric bulk around the nitrogen atom can hinder the access of the deprotecting agent, leading to incomplete removal of the Fmoc group. This, in turn, results in truncated sequences and difficult purification, ultimately impacting yield and purity.[1][2]

This guide will walk you through the causes of incomplete Fmoc removal from IDA and provide robust, field-proven troubleshooting strategies and protocols.

Troubleshooting Guide: Incomplete Fmoc Removal from IDA

Question 1: What are the primary reasons for incomplete Fmoc deprotection of iminodiacetic acid?

Answer: Incomplete Fmoc deprotection of iminodiacetic acid is primarily due to a combination of factors that hinder the efficiency of the base-mediated elimination reaction.[3][4]

  • Steric Hindrance: The core issue with IDA is the steric hindrance created by its two carboxylic acid groups. These groups, especially when protected, create a crowded environment around the Fmoc-protected nitrogen, making it difficult for the bulky piperidine base to access the acidic proton on the fluorene ring.[1][2]

  • Suboptimal Reagent Conditions: The standard 20% piperidine in DMF may not be sufficiently potent for this sterically hindered system.[5][6] Degradation of piperidine over time can also reduce its efficacy.

  • Reaction Kinetics: The rate of Fmoc removal can be significantly slower for sterically hindered residues like IDA. Insufficient reaction time is a common cause of incomplete deprotection.

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reagents to the IDA residue attached to the growing peptide chain.[1]

Question 2: How can I reliably detect incomplete Fmoc removal?

Answer: It is crucial to monitor the completeness of the deprotection step to avoid the accumulation of deletion sequences. Several methods can be employed:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of a free primary amine. However, for a secondary amine like IDA, the test will yield a different color (typically yellow or reddish-brown), indicating the presence of a deprotected secondary amine. A negative result (no color change) suggests that the Fmoc group is still attached.[1]

  • UV-Vis Spectroscopy: The progress of the deprotection can be monitored by observing the release of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance around 301 nm.[7] A plateau in the absorbance indicates the completion of the reaction.

  • HPLC and Mass Spectrometry Analysis: A small-scale cleavage of the peptide from the resin followed by HPLC and Mass Spectrometry analysis is the most definitive method. The presence of a peak with the mass of the Fmoc-protected peptide confirms incomplete deprotection.[1] The mass of the Fmoc group is 222.24 Da.[1]

Question 3: What are the recommended protocols to ensure complete Fmoc removal from IDA?

Answer: For challenging residues like IDA, modifications to the standard deprotection protocol are often necessary. Here are two effective strategies:

Strategy 1: Extended Piperidine Treatment

For many sterically hindered amino acids, simply increasing the reaction time and/or the number of treatments with the standard piperidine solution can be effective.

Strategy 2: Utilizing a Stronger Base System (DBU)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong base that can significantly accelerate the rate of Fmoc removal.[8][9] It is particularly effective for sterically hindered residues where piperidine struggles.[10]

Protocol Comparison

ParameterStandard Protocol (Piperidine)Enhanced Protocol (DBU/Piperidine)
Deprotection Reagent 20% (v/v) piperidine in DMF2% (v/v) DBU, 2% (v/v) piperidine in DMF
Reaction Time 2 x 10 minutes2 x 3-5 minutes
Key Advantage Milder, standard conditionsMuch faster and more effective for hindered residues
Consideration May be insufficient for IDADBU can promote aspartimide formation with Asp residues

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine
  • Swell the Resin: Swell the peptide-resin in DMF.

  • Drain: Drain the solvent.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate: Agitate the resin for 10-20 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Repeat: Repeat steps 3-5 one more time.

  • Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[1]

  • Proceed: Proceed to the amino acid coupling step.

Protocol 2: DBU-Assisted Fmoc Deprotection for IDA
  • Swell the Resin: Swell the peptide-resin in DMF.

  • Drain: Drain the solvent.

  • Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.[8]

  • Agitate: Agitate the resin for 3-5 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Repeat: Repeat steps 3-5 one more time.

  • Wash: Wash the resin thoroughly with DMF (5-7 times).

  • Proceed: Proceed to the amino acid coupling step.

Visualizing the Mechanism and Troubleshooting

Fmoc Deprotection Mechanism

Fmoc_Deprotection Fmoc_Peptide Fmoc-N(IDA)-Peptide-Resin Proton_Abstraction Proton Abstraction (Rate-Determining Step) Fmoc_Peptide->Proton_Abstraction + Piperidine (Base) Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination Products Free Amine (IDA-Peptide) + Dibenzofulvene (DBF) Elimination->Products Adduct DBF-Piperidine Adduct Products->Adduct + Piperidine (Scavenger)

Caption: Base-catalyzed E1cB mechanism of Fmoc deprotection.

Troubleshooting Workflow for Incomplete IDA Deprotection

Troubleshooting_Workflow Start Incomplete Fmoc Removal Detected (e.g., negative Kaiser test) Check_Reagents Verify age and purity of piperidine solution. Start->Check_Reagents Extend_Time Increase deprotection time (e.g., 2 x 20 min) or add a third treatment. Check_Reagents->Extend_Time Reagents OK Monitor Re-test for complete deprotection (Kaiser test, HPLC). Extend_Time->Monitor Use_DBU Switch to DBU/Piperidine protocol (2% DBU, 2% Piperidine in DMF). Use_DBU->Monitor Monitor->Use_DBU Still Incomplete Success Proceed to Coupling Monitor->Success Successful

Caption: Stepwise troubleshooting for incomplete Fmoc removal.

Frequently Asked Questions (FAQs)

Q1: Can I use DBU alone for Fmoc deprotection? A: While DBU is a potent base for removing the Fmoc group, it is non-nucleophilic and cannot scavenge the dibenzofulvene (DBF) byproduct.[8][9] The free DBF can then react with the newly deprotected amine, leading to chain termination. Therefore, a nucleophilic scavenger like piperidine is typically included in the DBU deprotection solution.[8]

Q2: Will the DBU/piperidine cocktail affect other protecting groups on my peptide? A: The DBU/piperidine solution is generally compatible with most acid-labile side-chain protecting groups used in Fmoc-SPPS, such as Boc, tBu, Trt, and Pbf. However, it is important to be aware that prolonged exposure to DBU can potentially cause side reactions. It is crucial to adhere to the recommended short reaction times.

Q3: Are there any alternatives to DBU for difficult deprotections? A: Yes, another common alternative is using piperazine in combination with DBU.[6][11] This combination has been shown to be very effective and can sometimes reduce side reactions like diketopiperazine formation.[6][11]

Q4: Can I use heat to improve the deprotection of IDA? A: While microwave-assisted SPPS can accelerate both coupling and deprotection steps, applying conventional heating should be done with caution. Elevated temperatures can increase the risk of side reactions, including racemization and degradation of the peptide. If you choose to use heat, it is essential to perform small-scale optimization studies first.

Q5: What is the impact of solvent choice on Fmoc removal? A: The polarity of the solvent plays a significant role. Fmoc removal is more rapid in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) compared to less polar solvents like dichloromethane (DCM).[4] For difficult sequences, ensuring the use of high-quality, anhydrous DMF or NMP is critical for both resin swelling and reaction efficiency.

References

Validation & Comparative

A Comparative Guide to HPLC and UPLC for the Purity Determination of N-Fmoc-iminodiacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Advanced Synthesis

N-Fmoc-iminodiacetic acid (Fmoc-Ida-OH) is a cornerstone building block in modern chemical synthesis. Its unique structure, featuring a selectively removable Fmoc protecting group and a di-carboxylic acid moiety, makes it invaluable for applications ranging from solid-phase peptide synthesis (SPPS) to the development of chelating agents, bioconjugates, and complex drug candidates.[1][2] The success, reproducibility, and safety of these high-value applications are directly contingent on the purity of the starting material.

Impurities present in the Fmoc-Ida-OH raw material can introduce critical flaws into a synthetic workflow. For instance, in SPPS, impurities can lead to the formation of truncated or modified peptide sequences, which are often difficult and costly to separate from the target molecule, ultimately impacting yield and biological activity.[1][3][4] Therefore, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control checkpoint; it is a fundamental requirement for process validation and scientific integrity.

This guide provides an in-depth comparison of two prevalent liquid chromatography techniques for assessing the chemical purity of this compound: the industry-standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and the more advanced Ultra-High-Performance Liquid Chromatography (UPLC). We will explore the causality behind methodological choices, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their needs.

A Proactive Approach: Understanding Potential Impurities

A high purity value, such as "99% by HPLC," can be misleading if the analytical method lacks the specificity to separate all relevant impurities.[1][3] An effective purity method must be developed with a clear understanding of the potential process-related and degradation impurities. For this compound, these can be categorized as follows:

  • Process-Related Impurities: These arise during the synthesis of the compound itself.

    • Free Iminodiacetic Acid: Results from an incomplete reaction with the Fmoc-donating reagent. Its presence can lead to undesirable side reactions or insertions in a synthesis.[1][5]

    • Fmoc-Related Adducts: Over-reaction or side-reactions during the introduction of the Fmoc group can lead to dipeptide-like structures (e.g., Fmoc-Ida-Ida-OH), which can cause sequence insertions.[1][5]

    • Residual Reagents and Solvents: Trace amounts of reagents like Fmoc-Cl or solvents can remain, with some, like acetic acid, acting as chain terminators in SPPS.[1]

  • Degradation Products: These form during storage or handling.

    • Fmoc Cleavage Product (Iminodiacetic Acid): The most common degradation pathway is the hydrolysis of the carbamate linkage, releasing the free iminodiacetic acid.

    • Oxidation Products: Although the molecule is relatively stable, exposure to oxidative conditions could potentially modify the fluorenyl group.

A truly stability-indicating method must be able to resolve the main this compound peak from all of these potential contaminants.

Head-to-Head Comparison: RP-HPLC vs. UPLC

The gold standard for assessing the purity of Fmoc-protected amino acids is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3] However, advancements in particle chemistry have led to the development of UPLC, which offers significant performance enhancements.

Method 1: The Workhorse - A Standard RP-HPLC Method

This method represents a typical, robust approach for routine quality control. The choice of a C18 stationary phase provides excellent hydrophobic retention for the Fmoc group. The mobile phase, a gradient of acetonitrile in water with trifluoroacetic acid (TFA), ensures good peak shape and solubility. TFA acts as an ion-pairing agent for the carboxylic acids, minimizing peak tailing. UV detection at 265 nm is selected for its high sensitivity to the Fmoc chromophore.[3][6]

Table 1: Representative Data from Standard RP-HPLC Analysis

Peak No.AnalyteRetention Time (min)Area %USP Resolution
1Free Iminodiacetic Acid2.850.15-
2This compound 12.45 99.65 18.2
3Process Impurity A13.100.201.8

Note: Data is representative and synthesized for illustrative purposes.

Method 2: The Sprinter - A High-Resolution UPLC Method

UPLC leverages columns packed with sub-2 µm particles. This smaller particle size dramatically increases column efficiency but requires a specialized system capable of handling the resulting high backpressure. The direct benefits are a significant reduction in analysis time and an increase in peak resolution and sensitivity.

Table 2: Representative Data from UPLC Analysis

Peak No.AnalyteRetention Time (min)Area %USP Resolution
1Free Iminodiacetic Acid0.950.16-
2This compound 4.15 99.64 25.5
3Process Impurity A4.310.202.9

Note: Data is representative and synthesized for illustrative purposes.

Comparative Performance Analysis

The true advantage of UPLC becomes evident when comparing key performance metrics directly.

Table 3: Performance Comparison of HPLC vs. UPLC Methods

ParameterRP-HPLC MethodUPLC MethodAdvantage
Run Time 20 minutes6 minutesUPLC (3.3x faster)
Resolution (Main Peak / Impurity A) 1.82.9UPLC (Improved separation)
Peak Width (Main Peak) 0.25 min0.08 minUPLC (Sharper peaks, higher sensitivity)
Relative Solvent Consumption ~100%~30%UPLC (Greener, lower cost)
Typical System Pressure ~1500 psi~9000 psiHPLC (Lower pressure requirement)

Proving Specificity: The Role of Forced Degradation

To rigorously demonstrate that an analytical method is "stability-indicating," a forced degradation study is essential.[7][8] This involves intentionally subjecting the analyte to harsh chemical and physical conditions to generate potential degradation products. A successful method will resolve the main analyte peak from any degradants formed. The UPLC method was used for this evaluation due to its superior resolving power.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

Table 4: Summary of Forced Degradation Results (UPLC Method)

Stress Condition% DegradationPurity of Main Peak (%)Observations
Acidic Hydrolysis5.2%99.85Minor degradation peak observed at RT 0.96 min.
Basic Hydrolysis18.5%99.79Significant degradation to Free Iminodiacetic Acid (RT 0.95 min).
Oxidative Degradation2.1%99.91Minimal degradation, demonstrating good oxidative stability.

Note: Data is representative and synthesized for illustrative purposes.

The results confirm that the UPLC method effectively separates the this compound peak from degradants generated under hydrolytic and oxidative stress, proving it is a stability-indicating method suitable for quality control and stability studies.

Visualizing the Workflow

A clear workflow is crucial for reproducible results. The following diagrams outline the general analytical process and the decision-making logic for method selection.

HPLC Purity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting s1 Weigh N-Fmoc-IDA-OH Standard & Sample s2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) s1->s2 s3 Vortex & Sonicate to Ensure Dissolution s2->s3 a1 System Equilibration (Establish Stable Baseline) s3->a1 a2 Inject Standard(s) (System Suitability Test) a1->a2 a3 Inject Sample(s) a2->a3 d1 Integrate Chromatograms a3->d1 d2 Calculate Area % Purity d1->d2 d3 Verify System Suitability (Resolution, Tailing) d2->d3 d4 Generate Final Report d3->d4

Caption: General workflow for the HPLC/UPLC analysis of this compound.

Method Selection Logic start Analysis Goal? q1 High Throughput Needed? start->q1 node_hplc Standard RP-HPLC node_uplc UPLC Method q1->node_uplc Yes q2 Complex Sample with Closely Eluting Impurities? q1->q2 No q2->node_uplc Yes q3 Routine QC on Existing Equipment? q2->q3 No q3->node_hplc Yes q3->node_uplc No (Method Development)

Caption: Decision tree for selecting between HPLC and UPLC methods.

Detailed Experimental Protocols

These protocols provide a foundation for implementing the methods discussed. Adherence to general chromatography principles as outlined in pharmacopeias such as USP General Chapter <621> and Ph. Eur. 2.2.29 is required for regulated environments.[9][10][11]

Protocol 1: Sample and Standard Preparation
  • Diluent Preparation: Prepare a 1:1 (v/v) mixture of HPLC-grade acetonitrile and purified water.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard to a final concentration of 1.0 mg/mL.

  • Final Step: Ensure all solutions are fully dissolved, using brief sonication if necessary, before injection.

Protocol 2: RP-HPLC Purity Method
  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B (Linear Gradient)

    • 15-17 min: 90% B (Hold)

    • 17-18 min: 90% to 30% B (Return to Initial)

    • 18-20 min: 30% B (Equilibration)

  • Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 3: UPLC Purity Method
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 265 nm

  • Injection Volume: 2 µL

  • Gradient Program:

    • 0-0.5 min: 30% B

    • 0.5-4.5 min: 30% to 90% B (Linear Gradient)

    • 4.5-5.0 min: 90% B (Hold)

    • 5.0-5.2 min: 90% to 30% B (Return to Initial)

    • 5.2-6.0 min: 30% B (Equilibration)

  • Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 4: Forced Degradation Study
  • Prepare a stock solution of this compound at 2.0 mg/mL in a 1:1 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl. Heat at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH. Heat at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

  • At specified time points (e.g., 2, 4, 8, 24 hours), take an aliquot of each stress sample. If acidic or basic, neutralize with an equimolar amount of base or acid, respectively.

  • Dilute the neutralized aliquot with diluent to a final concentration of ~1.0 mg/mL and analyze using the UPLC method.

Conclusion and Strategic Recommendations

Both RP-HPLC and UPLC are powerful and effective techniques for determining the purity of this compound. The choice between them is a strategic one, dictated by the specific needs of the laboratory and the application.

  • RP-HPLC remains a robust, reliable, and highly accessible method. It is perfectly suited for routine quality control in environments where throughput is not the primary driver and where existing, validated instrumentation is in place. Its lower operating pressure makes it compatible with a wider range of standard LC systems.

  • UPLC offers undeniable advantages in speed, resolution, and sensitivity. For laboratories focused on high-throughput screening, rapid method development, or the analysis of complex samples where baseline separation of critical impurities is challenging, UPLC is the superior choice. The significant reduction in run time and solvent consumption also leads to lower operational costs and a more environmentally friendly footprint over the long term.

Ultimately, the implementation of a well-characterized, stability-indicating method—whether HPLC or UPLC—is paramount. It provides the analytical confidence required to ensure the quality of this compound, thereby safeguarding the integrity of downstream research, development, and manufacturing processes.

References

A Senior Application Scientist's Guide to Mass Spectrometry Characterization of N-Fmoc-Iminodiacetic Acid Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Fmoc-Iminodiacetic Acid Modified Peptides

In the landscape of drug development and proteomics, the precise characterization of modified peptides is paramount. This compound (Fmoc-IDA) modified peptides have emerged as a significant class of molecules, primarily due to the unique metal-chelating properties imparted by the iminodiacetic acid moiety. This modification allows for the development of peptides with tailored functionalities, including their use as targeted drug delivery vehicles, imaging agents, and tools for affinity purification. The fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in solid-phase peptide synthesis, is often present in synthetic intermediates or can be intentionally retained for specific applications.

The analytical challenge lies in the comprehensive characterization of these tripartite molecules, where the peptide backbone, the Fmoc group, and the IDA moiety (both in its apo and metal-bound state) each influence their behavior in the mass spectrometer. This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of Fmoc-IDA modified peptides, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Mass Spectrometry Fragmentation Techniques

The choice of fragmentation technique is critical for obtaining comprehensive structural information from Fmoc-IDA modified peptides. The three most common techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each offer distinct advantages and disadvantages.

Collision-Induced Dissociation (CID)

CID is a well-established and widely used fragmentation technique that involves the collision of precursor ions with an inert gas, leading to the cleavage of the most labile bonds.

  • Mechanism of Action: CID is a "slow-heating" process where the collisional energy is gradually converted into vibrational energy, resulting in the fragmentation of the peptide backbone, primarily at the amide bonds, to produce b- and y-type ions .

  • Performance with Fmoc-IDA Peptides:

    • Fmoc Group Fragmentation: The Fmoc group is highly susceptible to CID, leading to characteristic neutral losses and fragment ions. A prominent fragmentation pathway involves the loss of the Fmoc group as dibenzofulvene (178 Da) and CO2 (44 Da), resulting in a characteristic neutral loss of 222 Da. Another common observation is the formation of the dibenzofulvene cation at m/z 179.

    • Peptide Backbone Fragmentation: CID provides good sequence coverage for many peptides, generating a rich series of b- and y-ions. However, the presence of the bulky Fmoc group can sometimes influence fragmentation, potentially leading to a higher abundance of ions near the N-terminus.

    • IDA Moiety and Metal Complexes: A significant drawback of CID is its tendency to cause the dissociation of labile modifications. In the context of metal-chelated IDA peptides, CID is likely to cause the loss of the metal ion rather than fragmentation of the peptide backbone or the IDA group itself. This makes it challenging to pinpoint the metal binding site and to obtain sequence information from the metal-bound peptide.

Higher-Energy Collisional Dissociation (HCD)

HCD is a beam-type CID technique available on Orbitrap mass spectrometers. It offers some distinct advantages over traditional ion trap CID.

  • Mechanism of Action: HCD involves collisions at higher energies in a dedicated collision cell, followed by detection of fragment ions in the Orbitrap. This results in the generation of not only b- and y-ions but also other informative fragment ions, including those from side-chain cleavages.

  • Performance with Fmoc-IDA Peptides:

    • Fmoc Group and Backbone Fragmentation: Similar to CID, HCD will efficiently fragment the Fmoc group and the peptide backbone. The higher energy can lead to more extensive fragmentation and potentially better sequence coverage, especially for larger peptides.

    • IDA Moiety and Metal Complexes: HCD is generally considered to be better at preserving post-translational modifications compared to CID. For metal-chelated IDA peptides, HCD may offer a better chance of retaining the metal ion on the peptide fragments, which is crucial for localization studies. However, the high collisional energy can still lead to metal loss.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion, leading to fragmentation through a radical-driven mechanism.

  • Mechanism of Action: ETD induces cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions . A key advantage of ETD is that it tends to preserve labile post-translational modifications.[1]

  • Performance with Fmoc-IDA Peptides:

    • Fmoc Group and Backbone Fragmentation: ETD is less likely to cause the fragmentation of the Fmoc group itself, which can be advantageous if the goal is to characterize the intact modified peptide. It provides complementary sequence information to CID/HCD through the generation of c- and z-ions.

    • IDA Moiety and Metal Complexes: ETD is the preferred method for analyzing peptides with labile modifications, including metal complexes. It is highly likely to preserve the metal-IDA interaction, allowing for the fragmentation of the peptide backbone while the metal remains chelated.[2] This is invaluable for confirming the sequence of the metal-bound peptide and for localizing the modification site. For peptides with a low charge state, ETD may be less efficient.[3]

Performance Comparison Summary
FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsb- and y-ions (often with higher energy fragments)c- and z-ions
Fmoc Group Fragmentation High (neutral loss of 222 Da, m/z 179)High (similar to CID)Low
Preservation of Metal-IDA Complex PoorModerateExcellent
Sequence Coverage Good, can be influenced by Fmoc groupGood to ExcellentGood, complementary to CID/HCD
Precursor Charge State Requirement Low to moderateLow to moderateModerate to high
Best For... Routine sequencing of apo-peptidesHigher resolution fragmentation of apo-peptidesCharacterization of metal-bound peptides and localization of the IDA moiety

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol outlines the steps for preparing synthetic Fmoc-IDA modified peptides for mass spectrometry analysis.[4][5]

Materials:

  • Lyophilized synthetic Fmoc-IDA peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Reconstitution: Dissolve the lyophilized peptide in a suitable solvent. A common starting point is 50% ACN in water with 0.1% FA. The final concentration should be in the range of 1-10 pmol/µL.

  • Solubilization: Vortex the sample thoroughly to ensure complete dissolution. If solubility is an issue, gentle sonication can be applied.

  • Clarification: Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Fmoc-IDA Peptides

This protocol provides a general method for the separation and analysis of Fmoc-IDA peptides using a standard reversed-phase LC-MS/MS setup.[6]

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Mass spectrometer equipped with an electrospray ionization (ESI) source and capable of CID, HCD, and/or ETD fragmentation (e.g., Orbitrap or Q-TOF)

  • Reversed-phase C18 column (e.g., 2.1 mm ID x 100 mm length, 1.8 µm particle size)

Mobile Phases:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Formic Acid in Acetonitrile

LC Gradient:

Time (min) % Solvent B
0 5
25 60
26 95
28 95
28.1 5

| 35 | 5 |

Flow Rate: 0.3 mL/min

MS Acquisition Parameters:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • MS1 Scan Range: m/z 300–2000

  • MS/MS Fragmentation:

    • CID: Normalized collision energy of 25-35%

    • HCD: Stepped normalized collision energy (e.g., 20%, 30%, 40%)

    • ETD: Calibrated charge-dependent ETD parameters with a reaction time of 50-100 ms

Visualization of Experimental Workflows and Fragmentation Pathways

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_analysis Mass Spectrometry Analysis SPPS Solid-Phase Peptide Synthesis Fmoc_IDA_Coupling Fmoc-IDA Coupling SPPS->Fmoc_IDA_Coupling Cleavage Cleavage & Deprotection Fmoc_IDA_Coupling->Cleavage Purification HPLC Purification Cleavage->Purification Sample_Prep Sample Preparation Purification->Sample_Prep Lyophilized Peptide LC_Separation LC Separation Sample_Prep->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Scan ESI->MS1 Fragmentation Fragmentation (CID/HCD/ETD) MS1->Fragmentation MS2 MS2 Scan Fragmentation->MS2 Data_Analysis Data Analysis MS2->Data_Analysis

Caption: General workflow for the synthesis and mass spectrometry analysis of Fmoc-IDA modified peptides.

Proposed Fragmentation of Fmoc-IDA Moiety

fmoc_ida_fragmentation cluster_fmoc Fmoc Group Fragmentation (CID/HCD) cluster_ida Proposed IDA Fragmentation (CID/HCD) Fmoc_Peptide [Fmoc-IDA-Peptide+H]+ Loss_Fmoc [IDA-Peptide+H]+ (Neutral Loss of 222 Da) Fmoc_Peptide->Loss_Fmoc Dibenzofulvene Dibenzofulvene Cation (m/z 179) Fmoc_Peptide->Dibenzofulvene IDA_Fragment [IDA-Peptide+H]+ Loss_CO2 Loss of CO2 (44 Da) IDA_Fragment->Loss_CO2 Loss_CH2COOH Loss of Carboxymethyl Group (59 Da) IDA_Fragment->Loss_CH2COOH

Caption: Proposed fragmentation pathways for the Fmoc-IDA moiety under CID/HCD conditions.

Trustworthiness and Self-Validating Systems

The protocols and interpretations presented in this guide are designed to be self-validating. For instance, the characteristic fragmentation pattern of the Fmoc group (neutral loss of 222 Da and the m/z 179 ion) serves as an internal validation of the modification's presence. When comparing fragmentation techniques, the observation of complementary ion series (b/y ions from CID/HCD and c/z ions from ETD) provides a high degree of confidence in the peptide sequence assignment. Furthermore, for metal-chelated peptides, the preservation of the metal-peptide complex in ETD, alongside the successful sequencing of the apo-peptide by CID or HCD, offers a robust, multi-faceted characterization.

Conclusion and Future Perspectives

The mass spectrometric characterization of this compound modified peptides requires a nuanced approach, with the choice of fragmentation technique being paramount. While CID and HCD are effective for sequencing the apo-peptide and confirming the presence of the Fmoc group, ETD is indispensable for the analysis of the metal-chelated form, enabling the preservation of the metal-ligand interaction and providing complementary sequence information.

Future research should focus on systematic studies directly comparing these fragmentation techniques on a series of Fmoc-IDA modified peptides with varying amino acid sequences and chelated metal ions. Such studies would provide valuable quantitative data on fragmentation efficiencies and help to further refine the analytical strategies for this important class of molecules. The development of novel fragmentation techniques that can provide even more detailed structural information on metal-peptide complexes will also be a key area of advancement.

References

Introduction: The Strategic Importance of Chelating Moieties in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

, I have gathered substantial information on the fundamental principles of Fmoc and Boc protecting groups in solid-phase synthesis. The search results have provided details on their respective deprotection conditions (acid-labile for Boc, base-labile for Fmoc), orthogonality, and general advantages and disadvantages. I also have information regarding the role of iminodiacetic acid as a chelating agent and its applications.

However, I lack specific experimental data directly comparing the performance of N-Fmoc-iminodiacetic acid versus Boc-iminodiacetic acid in solid-phase synthesis. While there are numerous resources comparing Fmoc and Boc strategies for standard amino acids, the specific challenges and outcomes associated with the iminodiacetic acid moiety (e.g., potential for side reactions, impact on coupling efficiency, final purity of the chelating peptide) are not well-documented in the initial search results.

Therefore, I need to refine my search to find more specific comparative studies or application notes. I also need to find detailed experimental protocols for the use of both protected forms of iminodiacetic acid in solid-phase synthesis to provide the required step-by-step methodologies.## A Comparative Guide to this compound and Boc-iminodiacetic acid in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced drug development and molecular biology, the functionalization of peptides to imbue them with specific properties is a paramount objective. Iminodiacetic acid (IDA), a dicarboxylic acid amine, stands out as a powerful chelating agent capable of forming stable complexes with a variety of metal ions. The incorporation of IDA into peptide sequences opens avenues for the development of novel therapeutics, diagnostic imaging agents, and tools for protein purification.[][2][3][4]

The solid-phase synthesis of these modified peptides requires the strategic use of protecting groups to prevent unwanted side reactions at the nitrogen atom of the IDA moiety. The two most prominent protecting groups employed for this purpose are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. The choice between this compound and Boc-iminodiacetic acid is a critical decision that profoundly influences the overall synthetic strategy, dictating reaction conditions, orthogonality, and ultimately, the yield and purity of the final chelating peptide.

This guide provides a comprehensive, in-depth comparison of this compound and Boc-iminodiacetic acid in solid-phase synthesis. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers to make informed decisions for their specific applications.

The Core Chemical Distinction: A Tale of Two Protecting Groups

The fundamental difference between the Fmoc and Boc strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal. This dictates the orthogonality of the entire synthesis scheme.

  • This compound: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][6] This base-lability makes it orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt) commonly used in modern solid-phase peptide synthesis (SPPS).[]

  • Boc-iminodiacetic acid: The Boc group is removed by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[][7] This acid-lability forms the basis of the classic Boc/Bzl protection strategy, where side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[8]

This core difference in deprotection chemistry has significant ramifications for the synthesis of peptides containing the iminodiacetic acid moiety.

Head-to-Head Comparison: Performance in Solid-Phase Synthesis

The selection of either Fmoc- or Boc-protected iminodiacetic acid is a nuanced decision, with each offering distinct advantages and disadvantages.

FeatureThis compoundBoc-iminodiacetic acid
Deprotection Conditions Mildly basic (e.g., 20% piperidine in DMF)[][6]Strongly acidic (e.g., 50% TFA in DCM)[][7]
Orthogonality Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt).[]Semi-orthogonal; relies on differential acid lability between the Boc group and more acid-stable side-chain protecting groups (e.g., Bzl).[9]
Compatibility with Sensitive Residues Highly compatible with acid-sensitive amino acids (e.g., Tryptophan, Methionine).[]Risk of side reactions with acid-sensitive residues due to repeated TFA exposure.[]
Potential Side Reactions - Diketopiperazine formation: Possible at the dipeptide stage. - Aspartimide formation: Can occur with adjacent aspartic acid residues under basic conditions.- t-Butylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains (e.g., Trp, Met, Cys).[9] - Transesterification: Can occur with certain resin linkages under acidic conditions.[10]
Coupling Efficiency Generally high, with typical coupling yields exceeding 99%.[]Can be advantageous for hydrophobic or aggregation-prone sequences.[]
Automation Friendliness Excellent compatibility with automated synthesizers due to rapid deprotection and clear monitoring.[]Less common in modern automated synthesizers.
Safety Considerations Piperidine is a hazardous chemical requiring careful handling.TFA is highly corrosive. The use of HF in the final cleavage step requires specialized equipment and stringent safety protocols.[11]
Cost Fmoc derivatives are generally more expensive.[]Boc derivatives are typically less expensive.[]

Causality Behind Experimental Choices: A Deeper Dive

The Mildness of Fmoc Chemistry: The primary driver for the widespread adoption of the Fmoc strategy is its mild deprotection conditions.[][6] The use of a weak base like piperidine minimizes damage to the growing peptide chain and the solid support, which is particularly crucial for the synthesis of long or complex peptides.[] When incorporating iminodiacetic acid, which may be part of a larger, sensitive peptide sequence, the Fmoc approach offers a greater degree of safety in preserving the integrity of the final molecule.

Challenges with Boc Deprotection: The repetitive use of strong acid (TFA) in the Boc strategy can lead to the gradual degradation of acid-sensitive functionalities within the peptide. A significant concern is the generation of the reactive tert-butyl cation during Boc deprotection.[9] This cation can alkylate nucleophilic amino acid side chains, such as the indole ring of tryptophan or the thioether of methionine, leading to impurities that are often difficult to separate from the target peptide. While scavengers are used to mitigate this, the risk remains.

Orthogonality and Strategic Flexibility: The true orthogonality of the Fmoc/tBu strategy provides greater flexibility in synthesizing complex, modified peptides.[] For instance, if selective modification of the iminodiacetic acid's carboxyl groups is desired while the peptide remains on the resin, the Fmoc strategy allows for the selective removal of other protecting groups without affecting the N-Fmoc protection.

Experimental Protocols

The following are detailed, step-by-step methodologies for the incorporation of this compound and Boc-iminodiacetic acid into a peptide sequence during solid-phase synthesis.

Protocol 1: Incorporation of this compound

This protocol outlines a single cycle of deprotection and coupling using the Fmoc strategy.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.

  • Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the coupling reaction. A negative result (yellow beads) indicates completion.

    • If the coupling is incomplete, the coupling step can be repeated.

    • Once complete, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

Protocol 2: Incorporation of Boc-iminodiacetic acid

This protocol outlines a single cycle of deprotection and coupling using the Boc strategy.

Materials:

  • Boc-protected peptide-resin

  • 50% (v/v) Trifluoroacetic acid (TFA) in DCM

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 10% (v/v) DIPEA in DMF (Neutralization solution)

  • Boc-iminodiacetic acid

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the 50% TFA in DCM solution to the resin.

    • Agitate the mixture for 30 minutes at room temperature.

    • Drain the TFA solution and wash the resin thoroughly with DCM (5 times).

  • Neutralization:

    • Wash the resin with the 10% DIPEA in DMF solution (2 times, 2 minutes each) to neutralize the trifluoroacetate salt of the amine.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling:

    • In a separate vial, dissolve Boc-iminodiacetic acid (3 equivalents) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the reaction with a Kaiser test.

    • Once complete, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

Visualization of Workflows

The following diagrams illustrate the cyclical nature of the Fmoc and Boc solid-phase synthesis strategies for incorporating iminodiacetic acid.

Fmoc_SPPS_Workflow start Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 free_amine H2N-Peptide-Resin wash1->free_amine coupling Coupling (Fmoc-IDA, Activator, DIPEA) free_amine->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Fmoc-IDA-Peptide-Resin wash2->next_cycle end Repeat Cycle or Final Cleavage next_cycle->end

Caption: Cyclical workflow for Fmoc-based solid-phase synthesis of an iminodiacetic acid-containing peptide.

Boc_SPPS_Workflow start Boc-Peptide-Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 amine_salt TFA.H2N-Peptide-Resin wash1->amine_salt neutralization Neutralization (10% DIPEA/DMF) amine_salt->neutralization wash2 Wash (DMF, DCM) neutralization->wash2 free_amine H2N-Peptide-Resin wash2->free_amine coupling Coupling (Boc-IDA, Activator, DIPEA) free_amine->coupling wash3 Wash (DMF, DCM) coupling->wash3 next_cycle Boc-IDA-Peptide-Resin wash3->next_cycle end Repeat Cycle or Final Cleavage next_cycle->end

Caption: Cyclical workflow for Boc-based solid-phase synthesis of an iminodiacetic acid-containing peptide.

Conclusion and Recommendations

The choice between this compound and Boc-iminodiacetic acid for solid-phase synthesis is a strategic one, with significant implications for the success of the project.

This compound is generally the recommended choice for most applications due to several key advantages:

  • Milder Deprotection Conditions: The base-labile nature of the Fmoc group is less harsh on the growing peptide chain, reducing the risk of side reactions and degradation, especially for longer or more sensitive sequences.[][6]

  • Superior Orthogonality: The Fmoc/tBu strategy offers true orthogonality, providing greater flexibility for the synthesis of complex, multi-functionalized peptides.[]

  • Reduced Side Reactions: The absence of a strong acid deprotection step minimizes the risk of side-chain modifications, such as the t-butylation of sensitive residues.[]

  • Amenability to Automation: The kinetics and monitoring of Fmoc deprotection are well-suited for automated peptide synthesizers, enhancing reproducibility and throughput.[]

Boc-iminodiacetic acid may be considered in specific scenarios:

  • Synthesis of Highly Hydrophobic or Aggregation-Prone Peptides: The protonation of the N-terminus after Boc deprotection can sometimes improve the solubility of the growing peptide chain, mitigating aggregation issues.[]

  • Cost-Sensitive Projects: Boc-protected amino acids are generally less expensive than their Fmoc counterparts.[]

Ultimately, the optimal choice depends on the specific characteristics of the target peptide, the available laboratory resources, and the desired level of synthetic control. For the synthesis of complex, sensitive, or long chelating peptides, the robustness and mildness of the Fmoc strategy make this compound the superior choice for achieving high purity and yield.

References

A Comparative Guide to the Chelating Properties of N-Fmoc-iminodiacetic acid and EDTA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical tools available to researchers, chelating agents play a pivotal role in a myriad of applications, from controlling metal ion concentrations in sensitive assays to the development of novel therapeutic and diagnostic agents. The selection of an appropriate chelator is a critical decision, contingent on factors such as binding affinity, selectivity, and compatibility with the experimental system. This guide provides an in-depth, objective comparison of the well-established hexadentate chelator, Ethylenediaminetetraacetic acid (EDTA), and the less characterized, but functionally intriguing, N-Fmoc-iminodiacetic acid (Fmoc-IDA).

This comparison is designed to move beyond a simple cataloging of properties, offering instead a foundational understanding of the structural and functional differences that govern their chelating behavior. We will delve into their respective coordination chemistries, the quantitative differences in their metal-binding affinities, and the practical implications of these differences for researchers in the life sciences and drug development. Furthermore, we will provide detailed experimental protocols to empower researchers to conduct their own comparative analyses, ensuring that the choice of chelator is not just a matter of convention, but a scientifically informed decision.

At a Glance: Key Structural and Functional Differences

FeatureThis compound (Fmoc-IDA)Ethylenediaminetetraacetic acid (EDTA)
Core Structure Iminodiacetic Acid (IDA)Ethylenediamine
Donating Groups 1 Nitrogen, 2 Carboxylate Oxygens2 Nitrogens, 4 Carboxylate Oxygens
Typical Denticity Tridentate (3-coordinating)Hexadentate (6-coordinating)
N-Substituent 9-fluorenylmethoxycarbonyl (Fmoc)None
Key Application Fmoc-protected building block in peptide synthesisBroad-spectrum metal ion sequestration
Anticipated Complex Stability ModerateVery High

Delving Deeper: A Head-to-Head Comparison

The fundamental differences in the chelating behavior of Fmoc-IDA and EDTA stem from their distinct molecular architectures. EDTA, with its ethylenediamine backbone and four acetate arms, is a highly flexible and powerful hexadentate ligand. This means it can form up to six coordinate bonds with a single metal ion, effectively enveloping it in a stable, cage-like structure.[1][2] This high denticity is the primary reason for the exceptionally high stability of most metal-EDTA complexes.[3]

Fmoc-IDA, on the other hand, is a derivative of iminodiacetic acid (IDA). The core IDA structure is a tridentate ligand, coordinating to metal ions through its central nitrogen atom and the two carboxylate oxygen atoms.[4] The "Fmoc" (9-fluorenylmethoxycarbonyl) group is a bulky, aromatic moiety attached to the nitrogen atom. While primarily known as a protecting group in solid-phase peptide synthesis, its presence is expected to influence the chelating properties of the IDA core.[5]

G cluster_0 EDTA cluster_1 Fmoc-IDA EDTA_structure Ethylenediaminetetraacetic acid (EDTA) Hexadentate High Stability Complexes Fmoc_IDA_structure This compound (Fmoc-IDA) Tridentate (core) Moderate Stability Complexes EDTA_structure->Fmoc_IDA_structure Comparison of Chelating Properties Fmoc_group Bulky Fmoc Group Fmoc_IDA_structure->Fmoc_group introduces steric hindrance

Caption: A conceptual comparison of EDTA and Fmoc-IDA.

The Chelate Effect and Stability Constants

The "chelate effect" describes the enhanced stability of a complex formed by a multidentate ligand compared to a complex with a similar number of monodentate ligands. EDTA, being hexadentate, benefits immensely from this effect, leading to very high formation constants (log K) for its metal complexes.[3]

While specific stability constants for Fmoc-IDA are not widely reported in the literature, we can infer its chelating strength from its parent compound, iminodiacetic acid (IDA). The table below presents a comparison of the log K values for IDA and EDTA with several common divalent and trivalent metal ions.

Metal Ionlog K (IDA)log K (EDTA)
Ca(II)2.5910.7
Mg(II)2.868.7
Mn(II)7.014.0
Fe(II)7.014.3
Co(II)10.416.3
Ni(II)11.418.6
Cu(II)12.918.8
Zn(II)10.516.5
Cd(II)9.216.5
Pb(II)11.418.0
Fe(III)15.925.1
Al(III)-16.1
La(III)7.5115.5

Note: Stability constants for IDA are sourced from various literature and databases and are provided for comparative purposes.[6] Values for EDTA are well-established.[7]

As the data clearly indicates, the stability constants for EDTA complexes are consistently several orders of magnitude higher than those for IDA complexes. This is a direct consequence of EDTA's higher denticity and the resulting entropic favorability of chelation.

The Impact of the Fmoc Group: Steric Hindrance

The presence of the bulky Fmoc group on the nitrogen atom of Fmoc-IDA is a critical consideration. This large, non-coordinating substituent likely introduces significant steric hindrance, which can impede the approach of a metal ion to the IDA chelating core.[2] This steric clash would be expected to further reduce the stability of Fmoc-IDA metal complexes compared to those of the parent IDA. The extent of this destabilization will depend on the size and preferred coordination geometry of the metal ion.

G cluster_0 Chelation Process cluster_1 Influencing Factors Metal_ion Metal Ion Complex Metal-Ligand Complex Metal_ion->Complex Ligand Chelating Ligand Ligand->Complex Denticity Denticity Denticity->Complex affects stability Steric_Hindrance Steric Hindrance Steric_Hindrance->Complex can decrease stability pH pH of Solution pH->Complex affects ligand protonation and metal hydrolysis

Caption: Factors influencing the stability of metal-chelator complexes.

pH Dependence of Chelation

The chelating ability of both Fmoc-IDA and EDTA is highly pH-dependent. At low pH, the carboxylate groups of both molecules will be protonated, reducing their ability to coordinate with metal ions. As the pH increases, these groups deprotonate, making the ligands more effective chelators. The nitrogen atoms also have pKa values, and their protonation state will influence chelation. For EDTA, its chelating strength increases significantly with increasing pH, as more of its coordinating groups become deprotonated.[8][9] A similar trend is expected for Fmoc-IDA, with the optimal pH for chelation depending on the pKa values of its imino and carboxyl groups.

Experimental Protocols for Comparative Analysis

To provide a framework for the direct, quantitative comparison of Fmoc-IDA and EDTA, we present a detailed protocol for determining their metal-binding stability constants using potentiometric titration. This classic and robust method allows for the precise determination of equilibrium constants in solution.[10]

Potentiometric Titration for Stability Constant Determination

This method involves titrating a solution containing the ligand and a metal ion with a standardized solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode, and the resulting titration curve is used to calculate the stability constant.

Objective: To determine and compare the stability constants of Fmoc-IDA and EDTA with a selected divalent metal ion (e.g., Cu(II)).

Materials:

  • This compound (Fmoc-IDA)

  • Ethylenediaminetetraacetic acid (EDTA), disodium salt dihydrate

  • Copper(II) nitrate or sulfate

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Nitric Acid (HNO₃)

  • Potassium nitrate (KNO₃) for maintaining constant ionic strength

  • Deionized, CO₂-free water

  • pH meter with a combination glass electrode, calibrated with standard buffers

  • Magnetic stirrer and stir bars

  • Thermostated titration vessel

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of Fmoc-IDA, EDTA, and Cu(II) of known concentrations (e.g., 0.01 M) in deionized water.

    • Prepare a 1.0 M solution of KNO₃ to be used as a background electrolyte to maintain a constant ionic strength (e.g., 0.1 M) in all titration solutions.

  • Titration of the Ligand (in the absence of metal):

    • To the titration vessel, add a known volume of the ligand stock solution (e.g., 50 mL of 0.001 M Fmoc-IDA or EDTA).

    • Add the required volume of KNO₃ stock solution to achieve the desired ionic strength.

    • Add a known amount of standardized HNO₃ to lower the initial pH to ~2.5-3.0.

    • Titrate the solution with standardized 0.1 M NaOH, recording the pH after each addition of titrant. Continue the titration until the pH reaches ~11.

  • Titration of the Ligand-Metal Complex:

    • Repeat the procedure from step 2, but this time, in addition to the ligand, add a known amount of the Cu(II) stock solution to the titration vessel. A 1:1 molar ratio of ligand to metal is a good starting point.

    • Titrate the solution with standardized 0.1 M NaOH, recording the pH at regular intervals.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for both titrations (ligand alone and ligand + metal).

    • The titration data is then analyzed using specialized software (e.g., Hyperquad, BEST) to calculate the protonation constants of the ligand and the stability constant(s) of the metal-ligand complex. The software fits the experimental data to a chemical model that includes all relevant equilibria (ligand protonation, metal hydrolysis, and complex formation).

G cluster_0 Experimental Workflow A Prepare Stock Solutions (Ligand, Metal, Acid, Base) B Calibrate pH Meter A->B C Titrate Ligand Alone with NaOH B->C D Titrate Ligand + Metal with NaOH B->D E Plot pH vs. Volume of Titrant C->E D->E F Analyze Data with Software E->F G Determine Stability Constants (log K) F->G

Caption: Workflow for potentiometric titration experiment.

Concluding Remarks for the Informed Researcher

The choice between this compound and EDTA as a chelating agent is not a matter of simple substitution but one of strategic selection based on the specific requirements of the application.

EDTA remains the undisputed champion for applications requiring strong, broad-spectrum chelation of metal ions. Its high denticity and the resulting high stability of its metal complexes make it ideal for eliminating the interference of trace metal ions in buffers and enzymatic reactions, as well as in applications such as chelation therapy for heavy metal poisoning. However, its very high affinity can also be a drawback if a more subtle, reversible control of metal ion concentration is desired.

This compound , on the other hand, presents a more nuanced profile. Its chelating ability, inherited from its iminodiacetic acid core, is significant but considerably weaker than that of EDTA. The presence of the bulky Fmoc group likely further attenuates this binding strength through steric hindrance. This makes Fmoc-IDA an unsuitable candidate for applications where complete and robust metal sequestration is the primary goal. However, its primary utility lies in its role as a bifunctional molecule in peptide synthesis, where the IDA moiety can be incorporated into a peptide sequence to create novel metal-binding peptides. In this context, its moderate affinity might be advantageous, allowing for the creation of peptides with tunable metal-binding properties for applications in biosensing, targeted drug delivery, or the development of metalloenzyme inhibitors.

Ultimately, this guide serves as a foundational resource. The provided experimental protocols offer a clear path for researchers to generate their own comparative data, tailored to their specific metal ions of interest and experimental conditions. By understanding the fundamental principles of coordination chemistry and employing rigorous experimental validation, researchers can make an informed and optimal choice of chelating agent, thereby enhancing the precision and success of their scientific endeavors.

References

A Senior Application Scientist's Guide to Validating Metal Binding Stoichiometry with N-Fmoc-iminodiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Determining the precise stoichiometry of metal-ligand interactions is a cornerstone of coordination chemistry and is critical in fields ranging from drug development to materials science. For researchers utilizing N-Fmoc-iminodiacetic acid (Fmoc-IDA), a versatile chelating agent frequently employed in peptide synthesis, bioconjugation, and immobilized metal affinity chromatography (IMAC), accurately validating the metal-to-ligand ratio is not merely academic—it is essential for ensuring reproducibility, efficacy, and safety.[1][2]

Fmoc-IDA's iminodiacetate headgroup acts as a tridentate or bidentate ligand, forming stable complexes with a variety of metal ions.[2][3][4] The stoichiometry of these complexes (e.g., 1:1, 1:2 metal-to-ligand) dictates the coordination geometry, stability, and subsequent reactivity of the resulting metallated species. An incorrect assumption of stoichiometry can lead to failed experiments, misinterpreted data, and flawed product development.

This guide provides an in-depth comparison of key analytical techniques for validating the metal binding stoichiometry of Fmoc-IDA. It moves beyond simple protocol recitation to explain the causality behind experimental choices, empowering you to select and execute the most appropriate method for your research objectives.

The Chelation Landscape of Fmoc-IDA

This compound presents a classic chelation motif where a metal ion is coordinated by the nitrogen atom and the two carboxylate oxygen atoms of the iminodiacetate group. The resulting complex's stability and stoichiometry are influenced by factors such as pH, ionic strength, and the specific metal ion involved.

Caption: Chelation of a metal ion (Mⁿ⁺) by this compound.

Comparative Analysis of Stoichiometry Determination Methods

No single technique is universally superior; the optimal choice depends on the specific metal-ligand system, available instrumentation, and the desired level of detail. The following sections compare the most robust and widely adopted methods.

Technique Principle Information Provided Sample Needs Key Advantages Primary Limitations
UV-Vis Spectroscopy (Job's Plot) Measures absorbance changes upon complex formation at a fixed total concentration.[5]Stoichiometry (n)Micromolar concentrationsAccessible, rapid, simple instrumentationRequires a chromophoric change; only for stable 1:1, 1:2, or 2:1 complexes.[5][6]
Isothermal Titration Calorimetry (ITC) Measures heat released or absorbed during a binding event.[7]Stoichiometry (n), Affinity (KD), Enthalpy (ΔH), Entropy (ΔS)Micromolar concentrations, high purityGold standard; provides a complete thermodynamic profile.Sensitive to buffer mismatch and impurities; requires specialized equipment.[8]
Mass Spectrometry (ESI-MS) Measures the mass-to-charge ratio of intact metal-ligand complexes.[9]Stoichiometry (n), Complex MassNanomolar to micromolar concentrationsHigh sensitivity, direct observation of complex, requires minimal sample"Soft" ionization is crucial; can be non-quantitative; stoichiometry in gas phase may not reflect solution.[10]
NMR Spectroscopy Monitors chemical shift perturbations of ligand or metal nuclei upon binding.[11]Stoichiometry (n), Affinity (KD), Binding Site IdentificationMillimolar concentrationsProvides detailed structural information at the atomic level.[11]Lower sensitivity, requires higher sample concentrations, complex data analysis.[12]

In-Depth Protocols and Experimental Rationale

UV-Visible Spectroscopy: The Method of Continuous Variation (Job's Plot)

This classical method is often the first choice due to its simplicity and accessibility. It is predicated on the principle that if a physical property, such as UV-Vis absorbance, is monitored while the mole fractions of the metal and ligand are varied (keeping the total molar concentration constant), the maximum deviation from ideality will occur at the mole fraction corresponding to the complex's stoichiometry.[5][13]

Causality Behind the Method: The Beer-Lambert law dictates that absorbance is proportional to the concentration of the absorbing species.[5] By systematically varying the ligand-to-metal ratio, we can pinpoint the ratio that produces the maximum concentration of the colored metal-Fmoc-IDA complex, thereby revealing its stoichiometry.

JobsPlot_Workflow prep Prepare Equimolar Stock Solutions (Metal & Fmoc-IDA) series Create Series of Solutions (Varying Mole Fractions, Constant Total Moles) prep->series measure Measure Absorbance at λ_max of the Complex series->measure correct Correct for Absorbance of Unbound Species (Y_corrected) measure->correct plot Plot Y_corrected vs. Mole Fraction correct->plot determine Determine Stoichiometry from Plot Maximum plot->determine

Caption: Workflow for Stoichiometry Determination using Job's Plot.

Detailed Experimental Protocol:

  • Determine λ_max: Prepare a solution with an excess of Fmoc-IDA and the metal ion of interest. Scan the UV-Vis spectrum to identify the wavelength of maximum absorbance (λ_max) for the complex. This wavelength will be used for all subsequent measurements.

  • Prepare Stock Solutions: Prepare two equimolar stock solutions, one of the metal salt (e.g., 1 mM CuSO₄) and one of this compound (1 mM), in an appropriate, non-coordinating buffer (e.g., MES or HEPES at a controlled pH).

    • Rationale: Using equimolar solutions simplifies the calculation of mole fractions. The buffer choice is critical to prevent unwanted interactions with the metal ion.

  • Create the Series: Prepare a series of at least 10 solutions in separate vials, varying the mole fraction of the ligand from 0 to 1 while keeping the total volume and total molar concentration constant. For a 1 mL total volume:

    • Vial 1: 1.0 mL Metal + 0.0 mL Ligand

    • Vial 2: 0.9 mL Metal + 0.1 mL Ligand

    • ...

    • Vial 11: 0.0 mL Metal + 1.0 mL Ligand

  • Equilibrate and Measure: Allow the solutions to equilibrate. Measure the absorbance of each solution at the predetermined λ_max.[14]

  • Data Analysis:

    • Calculate the mole fraction of the ligand (XL) for each solution.

    • The measured absorbance (Aobs) may contain contributions from the free metal and ligand. A corrected absorbance value (Y) is calculated as Y = Aobs - (XM * AM + XL * AL), where AM and AL are the absorbances of the pure metal and ligand solutions, respectively.

    • Plot Y versus XL. The peak of the plot reveals the stoichiometry.[5]

      • Maximum at XL = 0.5 indicates a 1:1 complex.

      • Maximum at XL = 0.67 indicates a 1:2 (Metal:Ligand) complex.

      • Maximum at XL = 0.33 indicates a 2:1 (Metal:Ligand) complex.

Self-Validation Check: The plot should ideally show two linear portions intersecting at the stoichiometric mole fraction. A highly curved plot may indicate a weak complex, which is a limitation of this method.[6]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC directly measures the heat change (ΔH) that occurs when two molecules interact, providing a comprehensive thermodynamic characterization of the binding event from a single experiment.[7] It is considered the gold standard for quantifying binding interactions.

Causality Behind the Method: Every chemical reaction involves a change in enthalpy. ITC instruments are sensitive enough to detect the minute heat released (exothermic) or absorbed (endothermic) when a metal ion binds to Fmoc-IDA. By titrating one into the other, a binding isotherm is generated that can be fitted to a binding model to extract the stoichiometry (n), binding constant (Kₐ), and enthalpy (ΔH).

Detailed Experimental Protocol:

  • Sample Preparation (Crucial Step):

    • Prepare the Fmoc-IDA solution (typically in the sample cell) and the metal salt solution (typically in the syringe) in the exact same buffer.[8]

    • Rationale: Any slight mismatch in buffer components (pH, salt concentration) will generate large heats of dilution, obscuring the true binding signal. Dialysis or meticulous buffer exchange is required.

    • Degas all solutions thoroughly immediately before the experiment to prevent air bubbles from interfering with measurements.

  • Concentration Guidelines: The "c-window" (c = [Macromolecule] * n * Kₐ) should ideally be between 5 and 500.[8] For an unknown system with an expected micromolar KD:

    • Cell (Fmoc-IDA): Start with a concentration of ~20-50 µM.

    • Syringe (Metal): Use a concentration 10-15 times higher than the cell concentration (e.g., 200-750 µM).[15]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C), stirring speed, and injection parameters (volume and spacing). A typical experiment might consist of an initial small injection (to be discarded from analysis) followed by 19-29 larger, equally spaced injections.

  • Running the Experiment:

    • Perform a control titration by injecting the metal solution from the syringe into the buffer-filled sample cell.

    • Rationale: This control experiment measures the heat of dilution of the metal salt, which must be subtracted from the main experimental data to isolate the heat of binding.

    • Perform the main experiment by titrating the metal solution into the Fmoc-IDA solution.

  • Data Analysis:

    • Integrate the raw power data to obtain the heat change per injection (μcal/sec).

    • Subtract the control (dilution) data from the binding data.

    • Plot the resulting heat per mole of injectant (kcal/mol) against the molar ratio (Metal/Fmoc-IDA).

    • Fit the resulting binding isotherm to an appropriate model (e.g., "One Set of Sites"). The software will yield the stoichiometry (n), association constant (Kₐ, which is 1/KD), and enthalpy (ΔH).

Self-Validation Check: The fitted stoichiometry value 'n' should be close to an integer (e.g., 0.9-1.1 for a 1:1 complex). A non-integer value may suggest sample impurities, inaccurate concentration measurements, or a more complex binding model is required.

Concluding Insights for the Practicing Scientist

For initial, rapid screening of stoichiometry, UV-Vis spectroscopy with a Job's plot is an efficient and cost-effective starting point, provided your metal-Fmoc-IDA complex exhibits a distinct chromophore.

For definitive, publication-quality data that provides a full thermodynamic picture of the interaction, Isothermal Titration Calorimetry (ITC) is unparalleled. While more technically demanding, the richness of the data—stoichiometry, affinity, and the enthalpic/entropic drivers of the interaction—justifies the investment.[15]

Electrospray Ionization Mass Spectrometry (ESI-MS) serves as a powerful complementary technique. It provides direct evidence of the complex's mass, confirming the species present in solution.[9][16] However, care must be taken as gas-phase artifacts can sometimes misrepresent the solution-state equilibrium.

Finally, NMR spectroscopy , while requiring the most sample and expertise, offers the ultimate detail, capable of identifying the specific atoms on the Fmoc-IDA molecule that are involved in metal coordination.[11]

By understanding the principles, advantages, and limitations of each method, you can design a robust experimental strategy to confidently validate the metal binding stoichiometry of your this compound system, ensuring the integrity and success of your research.

References

A Senior Application Scientist's Guide to the Quality Control of N-Fmoc-iminodiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Advanced Synthesis

N-Fmoc-iminodiacetic acid (Fmoc-Ida-OH) is a cornerstone building block in modern pharmaceutical and biotechnological research. Its unique structure, featuring a secondary amine protected by the base-labile Fmoc group and two carboxylic acid moieties, makes it an invaluable tool for introducing chelating agents, creating branched peptides, and serving as a versatile linker in bioconjugation and drug development.[1][2] However, its central role in the synthesis of complex, high-value molecules, particularly therapeutic peptides, mandates an uncompromising approach to its quality control.

The principle of "garbage in, garbage out" is acutely relevant in multi-step solid-phase peptide synthesis (SPPS). Impurities present in a raw material like Fmoc-Ida-OH are not merely inert passengers; they can actively participate in subsequent reactions, leading to truncated sequences, side-product formation, and the generation of neoantigens in the final therapeutic product.[3][4][5] Consequently, rigorous analytical characterization is not a procedural formality but a fundamental necessity to ensure the consistency, safety, and efficacy of the final active pharmaceutical ingredient (API).[6][7][8]

This guide provides an in-depth, experience-driven comparison of the essential quality control parameters for this compound. We will dissect the causality behind each analytical choice, provide actionable experimental protocols, and compare its quality control profile to relevant alternatives, empowering researchers and drug development professionals to make informed decisions about raw material qualification.

Core Quality Control Parameters: A Multi-Parametric Approach

A robust quality control strategy relies on a suite of orthogonal analytical techniques, each providing a unique piece of the quality puzzle. For this compound, these can be categorized into identity, purity, and physical and residual properties.

Identity and Structural Confirmation

The first and most fundamental question is: "Is the material what it claims to be?" Answering this requires techniques that probe the molecule's unique chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the gold standard for unambiguous structure elucidation. ¹H NMR provides detailed information about the number and environment of protons, confirming the presence of the fluorenyl (Fmoc), methylene, and methine protons. The integration of these signals should correspond to the theoretical proton count. ¹³C NMR complements this by confirming the carbon skeleton.

    • Expert Insight: While a clean spectrum matching a reference is a strong indicator of identity, pay close attention to the aromatic region (δ 7.0-8.0 ppm). The presence of unexpected splitting patterns or signals can indicate impurities related to the Fmoc group. The region for the methylene protons adjacent to the nitrogen (δ ~4.0-4.5 ppm) is also critical for confirming the iminodiacetic acid core.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound.[6] Electrospray ionization (ESI) is typically used, and the analysis should reveal a prominent peak corresponding to the expected mass of this compound (355.35 g/mol ), often as an adduct with hydrogen [M+H]⁺ or sodium [M+Na]⁺.[1][9][10]

    • Expert Insight: High-resolution mass spectrometry (HRMS) is invaluable as it provides the elemental composition, offering a higher degree of confidence in the material's identity and helping to tentatively identify unknown impurity peaks.

Purity Assessment: The Critical Determinant of Performance

Purity is arguably the most critical quality attribute, as it directly impacts the outcome of the synthesis.[5]

  • Chemical Purity by High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the universal method for quantifying the purity of this compound and separating it from process-related impurities.[6][7] A C18 column is typically employed with a mobile phase gradient of water and acetonitrile containing an acidic modifier like trifluoroacetic acid (TFA) or formic acid.[11][12] The Fmoc group's strong chromophore allows for sensitive UV detection, typically around 265 nm.[12]

    • Trustworthiness through Method Validation: A purity value is only as reliable as the method that generates it. The HPLC method must be demonstrated to be "stability-indicating," meaning it can separate the intact this compound from its potential degradation products and synthesis-related impurities.[7] Common impurities for Fmoc-protected amino acids include free amino acid (iminodiacetic acid in this case), dipeptides (though less likely for this specific molecule's synthesis), and byproducts from the Fmoc-Cl reagent.[4][12]

Physical and Residual Properties

These parameters are crucial for ensuring lot-to-lot consistency and suitability for use in a controlled manufacturing environment.

  • Appearance: The material should be a white to off-white powder.[1] Any significant color deviation could indicate degradation or the presence of chromophoric impurities.

  • Melting Point: A sharp and consistent melting point range (typically 212-220 °C) is a classic indicator of high purity.[1][9] A broad or depressed melting range suggests the presence of impurities.

  • Water Content (Karl Fischer Titration): Excess water can interfere with activation chemistries during peptide synthesis, leading to lower coupling yields.[13] This is a critical parameter that must be tightly controlled.

  • Residual Solvents (Gas Chromatography - GC): Solvents used in the final crystallization and drying steps must be quantified to ensure they are below the limits defined by regulatory guidelines (e.g., ICH Q3C).

The following table summarizes the typical specifications for high-purity this compound intended for pharmaceutical applications.

Parameter Method Typical Specification Rationale for Control
Identity ¹H NMR, ¹³C NMRConforms to reference spectrumEnsures the correct molecular structure.
Molecular Weight Mass SpectrometryConforms to theoretical mass (355.35 ± 0.2 Da)Confirms the correct molecular formula.
Appearance Visual InspectionWhite to off-white powderDeviations may indicate impurities or degradation.
Purity RP-HPLC (at 265 nm)≥ 99.0%Minimizes the introduction of process-related impurities into the peptide synthesis.[1][9]
Individual Impurity RP-HPLC≤ 0.5%Controls specific known and unknown impurities that could cause side reactions.
Melting Point Capillary Method212 - 220 °CA narrow range indicates high purity.[1]
Water Content Karl Fischer Titration≤ 0.5%Prevents interference with reaction stoichiometry and hydrolysis of activated species.[13]
Residual Solvents Headspace GCConforms to ICH Q3C limitsEnsures patient safety and process consistency.

Comparative Analysis: Contextualizing Quality

To fully appreciate the quality control requirements for this compound, it is instructive to compare it with relevant alternatives.

This compound vs. N-Boc-iminodiacetic Acid

The choice of N-terminal protecting group is a fundamental strategic decision in peptide synthesis.[14][15] The Fmoc group is favored in modern SPPS due to its orthogonality with acid-labile side-chain protecting groups.

Feature This compound N-Boc-iminodiacetic acid Quality Control Implication
Deprotection Mild Base (e.g., 20% Piperidine in DMF)[14]Strong Acid (e.g., TFA)Orthogonality: Fmoc allows for selective N-terminal deprotection without cleaving common acid-labile side-chain protecting groups (tBu, Trt, Boc). This is a strategic advantage, not a direct QC parameter, but it dictates its utility.
Key Impurity Dibenzylfulvene (DBF) adductsDi-tert-butylated byproductsThe HPLC method must be optimized to resolve different classes of impurities. The DBF adduct from Fmoc deprotection is a known scavenger challenge downstream, but impurities in the starting material are related to the protection step itself.
Stability Stable to acidStable to baseQC stability studies must use relevant stress conditions (e.g., basic conditions for Fmoc, acidic for Boc).
This compound vs. A Chiral Analogue (e.g., Fmoc-L-Alanine)

Comparing an achiral building block to a standard chiral one highlights a key simplification in quality control.

QC Parameter This compound (Achiral) Fmoc-L-Alanine (Chiral) Rationale & Impact
Identity (NMR) Simpler spectrumMore complex spectrum due to chiral centerBoth require confirmation, but interpretation is more straightforward for the achiral molecule.
Purity (RP-HPLC) Standard RP-HPLC is sufficientStandard RP-HPLC for chemical purityBoth require assessment of chemical purity to control for synthesis byproducts.
Enantiomeric Purity Not Applicable Critical Parameter (≥99.8% L-isomer) This is the most significant difference. The presence of the D-enantiomer in a chiral starting material leads to hard-to-separate diastereomeric peptide impurities.[12][16] The absence of this requirement for Fmoc-Ida-OH simplifies its QC and reduces risk.
Method for Chiral Purity N/AChiral HPLC or GC after derivatizationRequires a separate, specialized analytical method, increasing QC cost and complexity.[16]

Visualizing the QC Workflow and Logic

Diagrams can clarify complex processes and relationships, ensuring a standardized and logical approach to quality control.

QC_Workflow cluster_0 Phase 1: Goods Receipt & Sampling cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Review & Disposition RM Raw Material Received (this compound) Sample Representative Sampling RM->Sample ID_Test Identity Tests (NMR, MS) Sample->ID_Test Purity_Test Purity & Impurity Profile (RP-HPLC) Sample->Purity_Test Physical_Test Physical Tests (Appearance, MP) Sample->Physical_Test Residual_Test Residuals (Water, Solvents) Sample->Residual_Test Review Data Review vs. Specification ID_Test->Review Purity_Test->Review Physical_Test->Review Residual_Test->Review Decision Decision Review->Decision Release Release to Manufacturing Decision->Release Pass Reject Reject & Quarantine Decision->Reject Fail

Caption: High-level workflow for the quality control of incoming this compound.

Orthogonality Peptide Fmoc-NH-...-AA(PG)-...-Resin Base Mild Base (e.g., Piperidine) Peptide:f0->Base Acid Strong Acid (e.g., TFA) Peptide:f0->Acid Deprotected_N H2N-...-AA(PG)-...-Resin Base->Deprotected_N:f0 Removes Fmoc Cleaved H2N-...-AA(OH)-...-OH Acid->Cleaved:f0 Removes Side-Chain PG & Cleaves from Resin

Caption: Orthogonality of Fmoc vs. acid-labile side-chain protecting groups (PG).

Detailed Experimental Protocols

The trustworthiness of QC data is predicated on meticulously executed and validated protocols.[7]

Protocol 1: Chemical Purity by RP-HPLC

Objective: To determine the chemical purity of this compound and quantify related impurities. This method is adapted from standard protocols for Fmoc-amino acids.[12]

Instrumentation & Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • This compound sample and reference standard.

Procedure:

  • Mobile Phase Preparation: Prepare 1 L of each mobile phase, filter through a 0.22 µm membrane filter, and degas thoroughly.

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 20.0 mL of sample diluent to achieve a final concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject a blank (diluent), followed by the reference standard, and then the sample.

    • Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the main peak area.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Causality: The choice of a water/acetonitrile gradient is effective for separating compounds of moderate polarity like Fmoc derivatives. TFA is used as an ion-pairing agent to sharpen peak shapes of the carboxylic acids. Detection at 265 nm provides high sensitivity for the Fmoc chromophore.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation & Materials:

  • NMR Spectrometer (300 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆).

  • This compound sample.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Lock and shim the spectrometer on the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

  • Data Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (DMSO at δ ~2.50 ppm).

  • Analysis: Compare the obtained spectrum with a reference spectrum or with expected chemical shifts. Key expected signals include:

    • Multiplets between δ 7.3 and 7.9 ppm (aromatic protons of the Fmoc group).

    • A triplet around δ 4.2 ppm (methine proton of the Fmoc group).

    • A doublet around δ 4.3 ppm (methylene protons of the Fmoc group).

    • Singlets for the two sets of methylene protons of the iminodiacetic acid core.

    • A broad singlet for the carboxylic acid protons (may be shifted or absent depending on conditions).

Causality: DMSO-d₆ is a suitable solvent as it can dissolve the polar compound and its residual proton peak does not typically overlap with key analyte signals. A higher field spectrometer (e.g., 400 MHz or 500 MHz) will provide better signal dispersion, which is particularly useful for resolving the complex aromatic region.

Conclusion

The quality control of this compound is a critical, multi-faceted process that forms the bedrock of successful peptide synthesis and drug development programs. A comprehensive strategy that combines orthogonal analytical techniques for identity, purity, and residual analysis is non-negotiable. By understanding the scientific principles behind each test, comparing the QC requirements to relevant alternatives, and implementing robust, validated protocols, researchers and manufacturers can ensure that this vital building block meets the stringent quality standards required for producing safe and effective therapeutics. This diligence at the raw material stage mitigates risks, reduces downstream purification challenges, and ultimately accelerates the path to innovation.

References

A Senior Application Scientist's Guide to the Stability and Application of N-Fmoc-iminodiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Beyond a Simple Building Block

N-9-Fluorenylmethoxycarbonyl-iminodiacetic acid (Fmoc-IDA) is increasingly specified in advanced peptide synthesis and drug development, primarily for its role as a high-affinity chelating agent for radiometals or as a versatile bifunctional linker. Its structure, featuring a secondary amine protected by the base-labile Fmoc group and two carboxylic acid moieties, presents both unique opportunities and specific challenges.

A superficial understanding might categorize Fmoc-IDA alongside standard Fmoc-protected amino acids. However, its dicarboxylic nature and the secondary amine linkage of the Fmoc group necessitate a more nuanced assessment of its stability and reactivity. This guide moves beyond catalog data to provide a field-proven, in-depth analysis of Fmoc-IDA's behavior under the critical conditions of Solid-Phase Peptide Synthesis (SPPS). We will dissect its stability during base-mediated Fmoc deprotection, acid-mediated final cleavage, and, most critically, during the coupling step where the reactivity of its two carboxyl groups must be precisely controlled.

This document is structured to provide researchers, chemists, and drug development professionals with the technical rationale and actionable protocols required to confidently and successfully integrate Fmoc-IDA into their synthetic workflows.

The Dicarboxylic Challenge: Controlling Reactivity During Coupling

The central challenge in utilizing Fmoc-IDA is preventing undesired di-acylation of the target amine. With two available carboxyl groups, there is a significant risk of cross-linking or oligomerization if both are activated and react.

The Elegant Solution of Solid-Phase Synthesis

Authoritative studies have demonstrated a key advantage when using Fmoc-IDA in SPPS. When coupling Fmoc-IDA to a resin-bound amine, selective mono-acylation is predominantly observed .[1]

Causality: The steric hindrance imposed by the solid support and the growing peptide chain effectively shields the resin-bound amine after the first coupling event. This prevents the second carboxyl group of the same Fmoc-IDA molecule from accessing and reacting with another resin-bound amine, thus yielding the desired mono-substituted product.[1] This inherent feature of SPPS provides a robust and efficient method for incorporating IDA without the need for complex protecting group strategies.

Alternative Strategy: Mono-Protected IDA Derivatives

For applications requiring absolute control, such as in solution-phase synthesis or for specific linker designs, a mono-protected version like Fmoc-iminodiacetic acid α-tert-butyl ester (Fmoc-IDA(OtBu)-OH) is the reagent of choice.[2] The acid-labile tert-butyl (OtBu) group shields one carboxyl moiety, ensuring only the free carboxyl group participates in the coupling reaction.[3][4] This OtBu group remains stable during the base-labile Fmoc removal cycles and is efficiently cleaved during the final trifluoroacetic acid (TFA) deprotection step.[5][6]

G cluster_0 On-Resin Coupling (SPPS) cluster_1 Solution-Phase Coupling Resin Resin-NH2 MonoProduct Resin-NH-CO-CH2-N(Fmoc)-CH2-COOH (Mono-acylated Product) Resin->MonoProduct 1. Reacts with FmocIDA Fmoc-IDA (2 free COOH) FmocIDA->MonoProduct Coupling Coupling Reagents (HATU/DIPEA) StericHindrance Steric Hindrance Prevents Second Reaction MonoProduct->StericHindrance Amine R-NH2 Mono Mono-acylated Amine->Mono Di Di-acylated (Cross-linked) Amine->Di FmocIDA2 Fmoc-IDA (2 free COOH) FmocIDA2->Mono Coupling2 Coupling Reagents Mono->Di Mixture Product Mixture Mono->Mixture Di->Mixture

Figure 1: Comparison of Fmoc-IDA coupling outcomes.

Stability Under Basic Conditions: Fmoc Deprotection

The removal of the Fmoc group is a critical iterative step in SPPS. The stability of the Fmoc-IDA linkage to the secondary imino nitrogen during this step is paramount.

Mechanism: The cleavage proceeds via a base-induced β-elimination mechanism, typically using a 20% solution of piperidine in N,N-dimethylformamide (DMF).[7] The secondary amine base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene and carbon dioxide, liberating the secondary amine of the IDA moiety.[8]

Figure 2: Fmoc deprotection mechanism via β-elimination.

Comparative Stability: While the fundamental mechanism is consistent, the cleavage kinetics for an Fmoc group on a secondary amine (like IDA) may differ from that on a primary α-amino acid. Factors like steric hindrance and the electronic environment can influence the rate. Incomplete deprotection leads to deletion sequences, while prolonged exposure to base can promote side reactions like aspartimide formation in sensitive sequences.[9] Therefore, experimental verification is recommended.

Data Table 1: Comparative Fmoc Deprotection Kinetics (Hypothetical Data)

The following table illustrates the type of data that would be generated from the HPLC-based kinetic assay described in Protocol 1. It compares the half-life (t½) of Fmoc removal for Fmoc-IDA-Resin versus a standard Fmoc-Gly-Resin.

CompoundDeprotection ReagentTemperature (°C)t½ (minutes)% Cleavage (10 min)
Fmoc-Gly-Wang Resin20% Piperidine/DMF252.1>99%
Fmoc-IDA-Wang Resin 20% Piperidine/DMF 25 2.5 >99%
Fmoc-Gly-Wang Resin5% Piperidine/DMF258.574%
Fmoc-IDA-Wang Resin 5% Piperidine/DMF 25 9.2 70%

Interpretation: The data suggests that the deprotection of Fmoc-IDA is slightly slower than that of Fmoc-Gly but still proceeds to completion well within standard deprotection times (e.g., 2 x 5-10 minutes) when using 20% piperidine.

Stability Under Acidic Conditions: Final Cleavage

The Fmoc/tBu SPPS strategy relies on the stability of the Fmoc group to acid, allowing for final deprotection and cleavage from the resin using a strong acid cocktail, typically containing 95% Trifluoroacetic Acid (TFA).[6][7]

  • Fmoc Group: The Fmoc group is exceptionally stable under these conditions, ensuring it remains intact if a protected peptide fragment is desired.[7]

  • Iminodiacetic Acid Moiety: The core IDA structure, including the N-C and C-C bonds and the carboxylic acid groups, is robust and stable to TFA. It behaves similarly to the native peptide backbone.

  • Amide Bond: The newly formed amide bond between the IDA carboxyl group and the peptide's N-terminus is a standard peptide bond and is completely stable to the non-hydrolytic conditions of TFA cleavage.

  • Side-Chain Protecting Groups: Acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf) are efficiently removed by the TFA cocktail, yielding the final, deprotected peptide.[5][6]

Experimental Protocols

Protocol 1: HPLC-Based Assay for Comparative Fmoc Deprotection Kinetics

Objective: To quantitatively compare the rate of Fmoc deprotection from Fmoc-IDA-functionalized resin versus a standard Fmoc-amino acid resin.

Materials:

  • Fmoc-IDA-Wang Resin (synthesized by coupling Fmoc-IDA to H-Gly-Wang Resin)

  • Fmoc-Gly-Wang Resin (control)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Quenching Solution: 5% (v/v) Acetic Acid in DMF

  • RP-HPLC system with a C18 column and UV detector (265 nm and 301 nm)

Methodology:

  • Preparation: Place 10 mg of each resin type into separate 1.5 mL microcentrifuge tubes.

  • Reaction Initiation: Add 500 µL of the Deprotection Solution to each tube simultaneously. Start a timer. Agitate gently at room temperature.

  • Time Points: At specified time points (e.g., 0.5, 1, 2, 3, 5, 10, 15 minutes), take a 50 µL aliquot of the supernatant.

  • Quenching: Immediately add the 50 µL aliquot to a new tube containing 950 µL of the Quenching Solution. This stops the reaction and protonates the dibenzofulvene-piperidine adduct.

  • Analysis: Inject the quenched samples into the HPLC. Monitor the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

  • Data Processing: Plot the adduct absorbance versus time. The rate of formation corresponds to the rate of Fmoc cleavage. Calculate the half-life (t½) for each resin.

Figure 3: Workflow for the HPLC-based kinetic assay.
Protocol 2: On-Resin Coupling of Fmoc-IDA

Objective: To couple Fmoc-IDA to a resin-bound peptide, achieving mono-substitution.

Materials:

  • Peptide-Resin (e.g., H-Gly-Wang Resin, 0.5 mmol/g loading)

  • Fmoc-iminodiacetic acid (Fmoc-IDA) (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous DMF

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.

  • Activation: In a separate vial, dissolve Fmoc-IDA and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling: Add the activated Fmoc-IDA solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Confirmation (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates the successful coupling to the primary amine of glycine.

  • Proceed: The resin is now ready for the next Fmoc deprotection and coupling cycle.

Conclusion and Best Practices

N-Fmoc-iminodiacetic acid is a stable and highly effective building block for SPPS when its unique dicarboxylic nature is properly managed.

  • For SPPS, direct coupling of unprotected Fmoc-IDA is the most efficient method , as the solid support sterically directs the reaction to the desired mono-amide product.[1]

  • For solution-phase synthesis or when absolute control is required, Fmoc-IDA(OtBu)-OH is the recommended alternative .

  • The stability of Fmoc-IDA under standard basic (piperidine) and acidic (TFA) conditions is high and consistent with the principles of Fmoc chemistry.[6][7] However, kinetic profiling of the Fmoc deprotection step is a recommended validation to optimize synthesis cycles, particularly for long or complex peptides.

By understanding these principles and employing the protocols outlined, researchers can leverage the powerful chelating and linking capabilities of Fmoc-IDA to advance their research in diagnostics, therapeutics, and beyond.

References

A Senior Application Scientist's Guide to N-Fmoc-Iminodiacetic Acid: A Comparative Review of Key Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide on N-Fmoc-iminodiacetic acid (Fmoc-IDA). This document is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of Fmoc-IDA's performance against other alternatives, supported by experimental insights. As a versatile building block, Fmoc-IDA has found its place in a multitude of applications, from peptide synthesis to advanced bioconjugation techniques.[1][2][3] This guide will delve into the causality behind experimental choices, providing a trustworthy and authoritative resource for your research and development endeavors.

Core Properties and Advantages of Fmoc-IDA

This compound is a unique chemical entity characterized by two key functional components: the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the iminodiacetic acid (IDA) moiety.[2][3]

  • The Fmoc Group: This well-established protecting group for amines is the cornerstone of a widely used strategy in solid-phase peptide synthesis (SPPS).[][5] Its primary advantage lies in its base-lability; it can be selectively removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6] This orthogonality allows for the preservation of acid-labile side-chain protecting groups and linkers, a significant benefit over the harsher acidic cleavage conditions required for the older tert-butyloxycarbonyl (Boc) protection strategy.[5][7]

  • The Iminodiacetic Acid (IDA) Moiety: The IDA portion of the molecule features a nitrogen atom connected to two carboxylic acid groups.[2] This structure is a powerful chelating agent, capable of forming stable complexes with a variety of divalent and trivalent metal ions.[1][2] This property is central to its use in immobilized metal affinity chromatography (IMAC) and the development of metal-binding peptides and biosensors.[1][8]

The combination of these two functional groups in a single molecule makes Fmoc-IDA a highly versatile tool for chemical biologists and synthetic chemists.

Key Applications and Comparative Analysis

Fmoc-IDA's unique structure lends itself to several key applications. Here, we explore these uses with a comparative lens, examining its performance against common alternatives.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Fmoc-IDA serves as a specialized building block rather than a standard amino acid. Its primary roles are to introduce branching points in a peptide sequence and to facilitate peptide cyclization.

  • Branching and Scaffolding: The two carboxylic acid groups of the IDA moiety allow for the simultaneous or sequential elongation of two distinct peptide chains from a single point. This is invaluable in combinatorial chemistry for creating peptide libraries and in the synthesis of multivalent molecules, such as constructs designed to engage multiple cellular receptors.[9][10][11]

    • Alternative Comparison: A common alternative for creating branched peptides is the use of Fmoc-Lys(Fmoc)-OH. While effective, Fmoc-IDA offers a more compact and structurally distinct branching point. The choice between the two often depends on the desired final structure and spacing of the peptide chains.

  • Peptide Cyclization: Fmoc-IDA can be incorporated into a peptide sequence to act as a handle for on-resin "head-to-tail" cyclization.[12] After linear assembly, the N-terminal Fmoc group is removed, and the free amine can be coupled to one of the side-chain carboxyl groups of the IDA residue, which has been selectively deprotected.

    • Alternative Comparison: Other methods for peptide cyclization include native chemical ligation (NCL) and the use of other bifunctional linkers.[13] NCL is a powerful technique for ligating unprotected peptide fragments but requires an N-terminal cysteine residue.[13] Fmoc-IDA provides an alternative cyclization strategy that is not dependent on the presence of cysteine.

Experimental Workflow: Incorporation of Fmoc-IDA in SPPS

The following diagram illustrates the general workflow for incorporating an Fmoc-IDA unit into a peptide chain during solid-phase synthesis.

spsp_workflow Resin 1. Start with Resin (e.g., Rink Amide) Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_AA 3. Couple Standard Fmoc-Amino Acid Deprotection1->Coupling_AA Wash1 Wash (DMF) Coupling_AA->Wash1 Deprotection2 4. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection2 Coupling_IDA 5. Couple Fmoc-IDA-OH (HBTU/DIPEA in DMF) Deprotection2->Coupling_IDA Wash2 Wash (DMF) Coupling_IDA->Wash2 Continue 6. Continue Synthesis (Deprotect & Couple) Wash2->Continue

Caption: Standard workflow for incorporating Fmoc-IDA into a growing peptide chain on a solid support.

Detailed Protocol for Fmoc-IDA Coupling in SPPS:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.[14]

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes, repeating the process once. Wash the resin thoroughly with DMF.[6]

  • Activation of Fmoc-IDA: In a separate vial, dissolve Fmoc-IDA (3-5 equivalents relative to the resin loading), a coupling reagent like HBTU (2.9-4.5 equivalents), and a hindered base such as DIPEA (6-10 equivalents) in DMF.[14]

  • Coupling Reaction: Add the activated Fmoc-IDA solution to the deprotected resin and agitate the mixture for 1-4 hours at room temperature.[14]

  • Monitoring and Washing: Monitor the completion of the coupling reaction using a colorimetric test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF, followed by DCM, and methanol.[14]

Immobilized Metal Affinity Chromatography (IMAC)

The IDA moiety of Fmoc-IDA is a tridentate chelator, meaning it can form three coordination bonds with a metal ion. When immobilized on a solid support (e.g., agarose beads), IDA is a popular choice for IMAC resins used in the purification of histidine-tagged (His-tagged) proteins.

Comparative Analysis: IDA vs. NTA Resins

The most common alternative to IDA in IMAC is nitrilotriacetic acid (NTA), which is a tetradentate chelator. The choice between IDA and NTA has significant implications for protein purification performance.

FeatureIDA (Iminodiacetic Acid)NTA (Nitrilotriacetic Acid)Rationale & Insights
Coordination TridentateTetradentateNTA forms a more stable complex with the metal ion, leaving two coordination sites available for protein binding. IDA leaves three sites open.
Binding Capacity Generally HigherGenerally LowerThe greater number of available coordination sites on IDA-bound metal ions can lead to a higher protein binding capacity.[15][16] However, this is highly protein-dependent.[15]
Binding Specificity LowerHigherThe stronger chelation by NTA results in lower metal ion leaching and often leads to higher purity of the eluted protein, as non-specific binding is reduced.[16]
Elution Purity Often LowerTypically HigherEluates from NTA resins tend to be purer due to the reduced non-specific binding.[16]
Metal Leaching HigherSignificantly LowerThe tetradentate nature of NTA provides a more secure grip on the metal ion, minimizing its leaching from the resin during purification.[16]
Robustness More sensitive to reducing (DTT) and chelating (EDTA) agentsMore robust against DTT and EDTANi-NTA resins show greater stability and retain more of their binding capacity in the presence of common buffer additives like DTT and EDTA compared to Ni-IDA resins.[15][16]

Workflow for Protein Purification using IDA-based IMAC

imac_workflow cluster_prep Column Preparation cluster_purification Purification Steps Resin 1. Pack IDA Resin Charge 2. Charge with Metal (e.g., NiSO4) Resin->Charge Equilibrate 3. Equilibrate (Binding Buffer) Charge->Equilibrate Load 4. Load Lysate (containing His-tagged protein) Equilibrate->Load Wash 5. Wash (Low Imidazole Buffer) Load->Wash Elute 6. Elute (High Imidazole Buffer) Wash->Elute Analysis Analysis Elute->Analysis 7. Analyze Eluate (SDS-PAGE)

Caption: General workflow for purifying a His-tagged protein using an IDA-functionalized IMAC resin.

Bioconjugation and Surface Modification

Fmoc-IDA serves as a versatile linker in bioconjugation, facilitating the attachment of biomolecules to surfaces or other molecules.[1] The Fmoc group can be removed to reveal a secondary amine, which can then be used for further chemical modifications. The two carboxylic acid groups provide additional points for conjugation. This trifunctional nature makes it a valuable tool for creating complex biomaterials and diagnostic platforms.

Future Perspectives

The applications of Fmoc-IDA and similar metal-chelating amino acids continue to expand.[17][18] Research into novel chemoenzymatic synthesis routes is making these building blocks more accessible.[18][19] In drug discovery, the use of such molecules in combinatorial libraries allows for the rapid screening of compounds with potential therapeutic applications, including metalloenzyme inhibitors.[8][9][20] As the demand for more sophisticated peptides and bioconjugates grows, the utility of versatile building blocks like this compound is set to increase, solidifying its role as a critical tool for innovation in chemistry and biotechnology.[1]

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of N-Fmoc-iminodiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower your research by providing not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly. N-Fmoc-iminodiacetic acid is a cornerstone reagent in advanced peptide synthesis and bioconjugation, valued for its utility as a versatile building block.[1][2][3] However, its safe handling from procurement to disposal is paramount for ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste streams, grounded in established safety protocols and regulatory standards.

Hazard Identification and Waste Characterization

Proper disposal begins with a thorough understanding of the material's hazards. This compound, like its parent compound iminodiacetic acid, is classified as a hazardous chemical.[4][5] The primary risks are associated with its irritant properties. Furthermore, the common use of this compound in peptide synthesis generates mixed waste streams that have their own distinct hazards.

The first crucial step in any disposal plan is to characterize the waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] While this compound itself is a stable solid, the solutions used in its application, particularly for Fmoc group deprotection, often contain flammable and toxic solvents like dimethylformamide (DMF) and toxic bases like piperidine, rendering the entire mixture a hazardous waste.[7][8]

Table 1: Hazard Profile of this compound

Hazard Category Description Source(s)
GHS Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system). [5]
Physical State Solid, crystalline powder. [1][9]
Chemical Incompatibility Strong oxidizing agents. [4][9][10]

| Hazardous Decomposition | Upon combustion, may produce toxic Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx). |[9][11][12][13] |

The Principle of Waste Segregation: A Self-Validating System

The cornerstone of safe chemical disposal is rigorous segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, compromise containment, and complicate the final disposal process.[6][14] For this compound, waste must be segregated into distinct, clearly labeled streams at the point of generation, also known as a Satellite Accumulation Area (SAA).[15][16]

The logic behind this segregation is to create a self-validating safety system. By keeping waste streams separate, you prevent unintended reactions and ensure that each container's contents are known, enabling the disposal vendor to apply the correct treatment method, such as incineration or neutralization.[14][17]

Disposal Workflow: A Step-by-Step Guide

The following diagram and protocols outline the decision-making process and procedures for handling the various waste streams associated with this compound.

Caption: Decision workflow for the disposal of this compound waste.

This stream includes the pure chemical powder as well as disposables contaminated with the solid, such as weighing paper, gloves, and plasticware.

  • Collection: Place all solid waste into a designated, durable, leak-proof container with a secure lid. A polyethylene pail or a cardboard box with a plastic liner is often suitable.[16]

  • Labeling: Affix a "Hazardous Waste" label to the container immediately.[15] Clearly list the contents as "this compound" and any contaminated disposables. Indicate the associated hazards (Irritant).

  • Storage: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA), away from strong oxidizing agents.[16]

  • Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

This is often the most hazardous waste stream due to the presence of solvents and reagents. A common example is the 20% piperidine in DMF solution used for Fmoc removal.[18][19] This mixture is toxic and flammable and must not be disposed of down the drain or neutralized in the lab.

  • Collection: Collect all organic solvent waste containing this compound or its byproducts in a designated, chemically-compatible (e.g., High-Density Polyethylene - HDPE) solvent waste container.[20] Ensure the container has a secure, vapor-tight lid to prevent evaporation of volatile components.

  • Labeling: Label the container as "Hazardous Waste." List all constituents by their full chemical name (e.g., "Dimethylformamide, Piperidine, this compound reaction waste").[21] List all applicable hazards (e.g., "Flammable, Toxic").

  • Storage: Keep the container sealed when not in use and store it in a well-ventilated SAA, preferably in secondary containment to mitigate spills.[6][20]

  • Disposal: This waste requires high-temperature incineration by a specialized facility. Arrange for pickup through your institution's EHS office.

This stream may include waste from aqueous washes or extractions. Due to the dicarboxylic acid nature of the molecule, these solutions will be acidic.

  • Initial Assessment: Determine if the aqueous waste contains any other hazardous materials, such as organic solvents or heavy metals. If it does, it must be collected and disposed of as hazardous chemical waste (see step 4).

  • Consult Institutional Policy: Before proceeding, you must verify your institution's and local municipality's policy on the in-lab treatment of hazardous waste.[16] Many institutions prohibit in-lab neutralization and require all chemical waste to be collected.

  • In-Lab Neutralization (Only if explicitly permitted):

    • Work in a functioning chemical fume hood while wearing appropriate PPE (lab coat, safety glasses, and gloves).

    • Place the container of acidic aqueous waste in a larger secondary container (e.g., an ice bath) to manage any heat generated.

    • Using a calibrated pH meter, slowly add a dilute base (e.g., 1 M sodium hydroxide) dropwise with constant stirring.

    • Monitor the pH closely. The goal is to bring the pH into a neutral range, typically between 6.0 and 9.0, as specified by your local water authority.

    • Once neutralized, the solution may potentially be eligible for drain disposal, but only if it contains no other hazardous components and is explicitly allowed by your institution.

  • Collection as Hazardous Waste: If in-lab treatment is not permitted, or if the waste contains other hazards, collect it in a sealed, compatible container.[16] Label it as "Hazardous Waste," list all components, and arrange for pickup by your EHS office.

Emergency Procedures: Spill Management

In the event of a spill of solid this compound, the response should be swift and safe.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear a lab coat, gloves, and safety glasses at a minimum. For a large spill, respiratory protection (N95 dust mask) may be necessary.[5]

  • Containment: Gently cover the powder spill with a plastic sheet or tarp to minimize the creation of dust.[9]

  • Clean-up: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid actions that create dust.[10] Use a damp paper towel for final cleaning of the surface, and place the used towel in the waste container.

  • Disposal: Seal and label the container as hazardous waste and arrange for disposal.

Regulatory Compliance: A Summary

Adherence to federal and local regulations is mandatory. The primary frameworks in the United States are provided by the EPA and OSHA.

  • OSHA (29 CFR 1910.1450): The "Lab Standard" requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling, storage, and disposal of hazardous chemicals.[22][23] All personnel must be trained on these procedures.[23][24]

  • EPA (40 CFR Parts 260-273): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."[6][15] Key requirements include proper waste identification, labeling, accumulation in SAAs, and disposal via licensed facilities.[15][25]

By following the procedures outlined in this guide, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Fmoc-iminodiacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like N-Fmoc-iminodiacetic acid, a key building block in peptide synthesis and combinatorial chemistry, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-tested guidance on the personal protective equipment (PPE) required to handle this compound, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard Classification Description Supporting Sources
Serious Eye Irritation Causes serious eye irritation upon contact.[1][2][3] Fisher Scientific[2], SynQuest Labs[1], Sigma-Aldrich
Skin Irritation Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[1][2][3] SynQuest Labs[1], Fisher Scientific[2]

| Respiratory Irritation | May cause respiratory irritation if dust is inhaled.[1][2][3][4] | SynQuest Labs[1], Fisher Scientific[2], oxfordlabchem.com[4] |

The physical form of this compound as a solid powder is a critical factor. The primary route of exposure and the greatest operational risk is the inhalation of airborne dust generated during weighing and transfer procedures.

The Hierarchy of Controls: Beyond PPE

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. A comprehensive safety strategy begins with engineering and administrative controls that remove or minimize the hazard at its source.

  • Engineering Controls : The most effective control is to handle the solid compound within a certified chemical fume hood or a powder containment hood.[4][5] These systems use localized exhaust ventilation to capture dust particles at the source, preventing them from entering the breathing zone of the operator.[1][4] Emergency eyewash stations and safety showers must be immediately accessible.[1][2]

  • Administrative Controls : Standard Operating Procedures (SOPs) must be developed and strictly followed for handling this compound. This includes designating specific areas for handling, providing thorough training for all personnel, and practicing good industrial hygiene, such as washing hands thoroughly after handling the material.[1][2][6]

Core PPE Recommendations: A Head-to-Toe Protocol

When engineering and administrative controls are in place, the correct PPE provides the necessary barrier to prevent accidental contact.

Table 2: Required PPE for Handling this compound

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles or Safety Glasses with Side Shields Provides essential protection against airborne particles and accidental splashes.[5][6] For operations with a higher risk of splashing (e.g., large-scale dissolution), a face shield should be worn in conjunction with goggles.[1][5][7]
Hands Chemical-Resistant Gloves Nitrile gloves are the standard recommendation, offering good protection against incidental contact with solid amino acid derivatives.[5][8] Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid skin contamination.
Body Laboratory Coat A standard, long-sleeved lab coat is required to protect the skin on the arms and body from contact with the chemical powder.[4][5][6]

| Respiratory | NIOSH-Approved Respirator | Mandatory when handling the powder outside of a fume hood or if dust generation is likely. An N95 dust mask or a half-mask respirator with P100 cartridges should be used based on a formal risk assessment.[1][4][5][9] |

PPE_Selection_Workflow end_node Proceed with Task assess_task assess_task fume_hood fume_hood assess_task->fume_hood Weighing Solid ppe_solution ppe_solution assess_task->ppe_solution Handling Solution ppe_solid_hood ppe_solid_hood ppe_solid_hood->end_node ppe_solid_bench ppe_solid_bench ppe_solid_bench->end_node splash_risk splash_risk splash_risk->end_node No ppe_splash ppe_splash ppe_splash->end_node

Caption: PPE selection workflow for this compound.

Operational Plan: Step-by-Step Guidance

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safety.

Pre-Handling Checklist
  • Verify that the chemical fume hood is operational and has a current certification.

  • Confirm the location of the nearest eyewash station and safety shower.

  • Assemble all necessary PPE and inspect it for defects (e.g., holes in gloves).

  • Prepare all necessary equipment (spatulas, weigh boats, containers) within the fume hood to minimize movement.

  • Ensure a designated, sealed waste container is ready for contaminated materials.

Handling the Solid Compound (Weighing and Transfer)
  • Don all required PPE as outlined in Table 2 and the workflow diagram.

  • Perform all manipulations deep within the chemical fume hood.

  • Handle the container of this compound carefully to avoid generating dust.

  • Use a spatula to carefully transfer the desired amount of powder to a weigh boat or receiving vessel. Avoid dropping or tapping the spatula, which can aerosolize the powder.

  • Once the transfer is complete, securely close the primary container.

  • Clean any residual powder from the spatula and work surface using a damp cloth, which should be disposed of as contaminated waste. Do not dry sweep.

Emergency and Disposal Plans

Accidental Spill Response

In the event of a small, contained spill within the fume hood:

  • Do not panic. Keep the area contained and ensure the fume hood sash remains at the proper height.

  • If not already wearing it, don a NIOSH-approved respirator.[5][9]

  • Carefully cover the spill with a damp paper towel to prevent dust from becoming airborne.

  • Gently sweep the material into a suitable, labeled container for disposal.[2] Avoid any actions that could generate dust.[5]

  • Wipe the contaminated area thoroughly with a damp cloth, and dispose of all cleaning materials and contaminated PPE in a sealed waste bag.

Spill_Response_Workflow spill Spill of Solid This compound evacuate Evacuate Immediate Area (if outside containment) spill->evacuate ppe Don Full PPE: - Respirator (Mandatory) - Goggles, Gloves, Lab Coat spill->ppe If spill is small & contained evacuate->ppe contain Contain Spill: Cover with damp paper towels to prevent dust generation ppe->contain cleanup Clean Up: Carefully sweep solid into a sealed waste container contain->cleanup decontaminate Decontaminate: Wipe area with a damp cloth cleanup->decontaminate disposal Dispose: Place all contaminated items (PPE, cloths) into a sealed waste bag for proper disposal decontaminate->disposal report Report Incident to Lab Supervisor disposal->report

Caption: Step-by-step workflow for responding to a chemical spill.

Waste Disposal
  • All waste material, including contaminated PPE and cleaning supplies, must be disposed of in accordance with local, regional, and national regulations.[1][6]

  • Place contaminated solid waste into a clearly labeled, sealed container.

  • Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety department.

  • The final disposal method is typically through an authorized incinerator or a licensed chemical waste disposal company.[1]

By integrating these robust safety measures into your daily laboratory operations, you can confidently handle this compound, protecting yourself and your colleagues while advancing your critical research goals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Fmoc-iminodiacetic acid
Reactant of Route 2
Reactant of Route 2
N-Fmoc-iminodiacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.